8-Chloroguanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-8-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWZXAEOXKNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176531 | |
| Record name | Guanine, 8-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-03-5 | |
| Record name | Guanine, 8-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine, 8-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the role of 8-Chloroguanine in inflammation-induced cancer
An In-Depth Technical Guide: The Role of 8-Chloroguanine in Inflammation-Induced Cancer
Introduction: The Crossroads of Inflammation and Carcinogenesis
Chronic inflammation is a well-established driver of carcinogenesis, contributing to an estimated 25% of all human cancers.[1][2] This intricate relationship is mediated by a host of factors, including the production of reactive oxygen and nitrogen species (RONS) by immune cells recruited to the site of inflammation.[3][4][5] These highly reactive molecules, while essential for host defense against pathogens, can inflict collateral damage on the macromolecules of surrounding tissues, including genomic DNA.[4][6] This DNA damage, if unrepaired, can lead to stable mutations that initiate and promote the development of cancer.[3][5]
While the role of reactive oxygen species (ROS) in generating lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is widely studied, a more insidious agent emerges from the inflammatory milieu: hypochlorous acid (HOCl).[1][7][8][9] Produced by the enzyme myeloperoxidase (MPO), this reactive halogen species generates a distinct and highly mutagenic DNA lesion: 8-chloro-2'-deoxyguanosine (8-Cl-dG), or this compound. This guide provides a comprehensive technical overview of the formation, mutagenic mechanism, detection, and therapeutic relevance of this compound as a critical mediator in the pathway from chronic inflammation to cancer.
Part 1: The Genesis of a Genotoxin: The Myeloperoxidase-Hypochlorous Acid Axis
The formation of this compound is inextricably linked to the activity of neutrophils, the front-line soldiers of the innate immune system.[10][11] During an inflammatory response, neutrophils are recruited to tissues where they become activated and release the contents of their azurophilic granules.[12] A key component of these granules is Myeloperoxidase (MPO), a heme-containing peroxidase that constitutes up to 5% of the neutrophil's dry weight.[10][11]
Once released into the extracellular space or within phagosomes, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂), generated by the NADPH oxidase complex during the respiratory burst, and chloride ions (Cl⁻), which are present at physiological concentrations.[13][14][15] This enzymatic reaction produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[13][14]
While HOCl is a powerful microbicidal agent, its indiscriminate reactivity means it can also attack host biomolecules.[12][16] Guanine, being the most easily oxidized DNA base, is a prime target.[14] HOCl readily attacks the C8 position of guanine, leading to the formation of the this compound (8-ClG) adduct in genomic DNA.[14][17] This halogenated lesion is chemically distinct from the more commonly studied 8-oxoguanine and possesses unique and potent mutagenic properties.[14]
Part 2: The Molecular Mechanism of this compound Mutagenesis
The carcinogenicity of 8-ClG stems from its ability to induce specific and potent mutations during DNA replication. Unlike a normal guanine base, which exclusively pairs with cytosine, 8-ClG is promutagenic, primarily causing G-to-C transversion mutations.[14][17] This phenomenon is rooted in the lesion's structural chemistry.
The bulky chlorine atom at the C8 position creates steric hindrance, forcing the guanine base to favor a syn conformation around the glycosidic bond, in contrast to the normal anti conformation.[14] This altered conformation exposes the Hoogsteen edge of the base for hydrogen bonding. During DNA replication, this syn-conformer of 8-ClG can form a stable, albeit mutagenic, base pair with an incoming deoxyguanosine triphosphate (dGTP).[14][17]
Structural studies using human DNA polymerase β (polβ) have revealed that this mispairing is facilitated by two direct hydrogen bonds and a water-mediated hydrogen bond between the syn-8-ClG in the template strand and an anti-dGTP.[14][17] The polymerase then incorporates the guanine opposite the lesion. In the subsequent round of replication, this newly incorporated guanine correctly pairs with a cytosine, completing the G-to-C transversion.
A critical aspect of 8-ClG's mutagenicity is the inefficiency of cellular DNA repair mechanisms in recognizing and removing it. Currently, no known DNA glycosylase has been shown to efficiently cleave 8-ClG from the DNA backbone.[14] This persistence allows the lesion to remain in the genome through multiple rounds of cell division, significantly increasing the probability of a mutagenic event.
Comparative Mutagenicity: this compound vs. 8-Oxoguanine
To fully appreciate the unique threat posed by 8-ClG, it is useful to compare it to the more extensively studied oxidative lesion, 8-oxoguanine (8-oxoG).
| Feature | This compound (8-ClG) | 8-Oxoguanine (8-oxoG) |
| Primary Source | Myeloperoxidase (HOCl) in inflammation | Reactive Oxygen Species (ROS) |
| Conformational Bias | syn | syn |
| Mutagenic Pairing | Pairs with Guanine (G) | Pairs with Adenine (A) |
| Resulting Mutation | G → C Transversion | G → T Transversion |
| Primary Repair Enzyme | None clearly identified | OGG1 (8-Oxoguanine DNA Glycosylase)[8][18][19] |
This comparison highlights that while both lesions are mutagenic, they arise from different precursors, induce different types of mutations, and are handled differently by the cell's repair machinery. The lack of an efficient repair pathway for 8-ClG makes it a particularly persistent and dangerous lesion in the context of chronic inflammation.
Part 3: Detection and Quantification of this compound
The ability to accurately detect and quantify 8-ClG in biological samples is paramount for its validation as a biomarker for inflammation-associated cancer risk. The gold-standard methodology relies on sensitive analytical chemistry techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocol: Quantification of 8-Cl-dG in DNA by HPLC-MS/MS
This protocol outlines the essential steps for measuring 8-Cl-dG levels in DNA isolated from tissue or cell samples.
1. DNA Isolation and Purification:
-
Isolate genomic DNA from the tissue or cell sample using a standard phenol-chloroform extraction method or a commercial DNA isolation kit with high purity output.
-
Rationale: High-purity DNA is essential to prevent interference from RNA, proteins, and other cellular components during subsequent enzymatic digestion and analysis.
-
Quantify the isolated DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).
2. Enzymatic Hydrolysis of DNA:
-
To a 50-100 µg aliquot of DNA, add nuclease P1 and phosphodiesterase I. Incubate at 37°C for 12-18 hours.
-
Rationale: This two-step enzymatic digestion breaks the DNA down into its constituent deoxynucleosides (dG, dA, dC, dT, and any modified nucleosides like 8-Cl-dG) for analysis.
-
Following digestion, centrifuge the sample to pellet the enzymes and transfer the supernatant containing the deoxynucleosides.
3. Sample Preparation for Mass Spectrometry:
-
The digested sample is typically subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
Rationale: SPE removes salts and other interfering substances from the digestion buffer that are incompatible with the mass spectrometer, thereby enhancing signal-to-noise ratio.
-
The final eluate is dried under vacuum and reconstituted in a small volume of mobile phase for injection.
4. HPLC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the deoxynucleosides. A gradient elution with methanol or acetonitrile in water with a weak acid (e.g., formic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection.
-
MRM Transitions:
-
8-Cl-dG: Monitor the specific transition from the parent ion (m/z) to a characteristic daughter ion (m/z). For 8-chloro-2'-deoxyguanosine, this would be based on its molecular weight and fragmentation pattern.
-
Unmodified dG: Simultaneously monitor the transition for deoxyguanosine as an internal control for quantification.
-
-
Rationale: MRM provides exceptional specificity and sensitivity, allowing for the detection of the target analyte even at very low concentrations within a complex biological matrix.
5. Quantification:
-
Generate a standard curve using known concentrations of synthesized 8-Cl-dG and dG standards.
-
Calculate the amount of 8-Cl-dG in the sample by comparing its peak area to the standard curve.
-
Express the results as the number of 8-Cl-dG adducts per 10⁶ or 10⁷ unmodified dG bases.
Part 4: Therapeutic Implications and Future Directions
The central role of the MPO-HOCl-8-ClG axis in inflammation-induced mutagenesis presents several potential avenues for therapeutic intervention and drug development.
-
MPO Inhibition: The most direct strategy is to inhibit the source of HOCl. Several MPO inhibitors are in various stages of development for treating inflammatory diseases.[10][11][13] By blocking MPO activity, these compounds could theoretically reduce the formation of 8-ClG and other damaging chlorinated species at sites of chronic inflammation, thereby lowering the risk of subsequent cancer initiation.
-
Targeting DNA Repair: While no specific glycosylase for 8-ClG has been identified, enhancing general DNA repair fidelity or targeting the polymerases that perform translesion synthesis across this adduct could be a viable long-term strategy.[19][20] Understanding how the cell eventually resolves this lesion is a critical area for future research.
-
Antioxidant and Scavenger Strategies: The development of targeted therapies that can specifically scavenge HOCl at inflammatory sites without disrupting its essential antimicrobial functions is another promising, albeit challenging, approach.
The presence of 8-ClG serves as a molecular scar, a direct link between the inflammatory process driven by neutrophils and the genetic mutations that fuel cancer. Further research into its biological processing and the development of targeted inhibitors for the MPO pathway hold significant promise for chemoprevention in patients with chronic inflammatory conditions.
References
- 1. Inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation-Induced DNA Damage, Mutations and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between DNA repair and inflammation, and the link to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation-induced DNA damage, mutations and cancer [dspace.mit.edu]
- 6. How chronic inflammation can lead to cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenesis by 8-oxoguanine: an enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase: Growing importance in cancer pathogenesis and potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Publishers Panel [medicalsciencepulse.com]
- 13. mdpi.com [mdpi.com]
- 14. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen cyanide and cyanogen chloride formation by the myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Publishers Panel [medicalsciencepulse.com]
- 17. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 19. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Topic: The Mechanism of 8-Chloroguanine Formation from Hypochlorous Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hypochlorous acid (HOCl), a potent reactive chlorine species, is endogenously produced by the enzyme myeloperoxidase (MPO) in neutrophils during the inflammatory response. While essential for host defense, aberrant or chronic HOCl production leads to collateral damage to host biomolecules, including DNA. The reaction of HOCl with guanine bases in DNA yields several products, with 8-chloroguanine being a prominent and stable lesion. This halogenated nucleobase is not only a specific biomarker for MPO-driven, inflammation-mediated DNA damage but is also a promutagenic lesion implicated in carcinogenesis.[1][2][3][4] This technical guide provides a detailed examination of the chemical mechanism underlying the formation of this compound from hypochlorous acid, outlines robust experimental protocols for its study, and discusses the broader implications for biomedical research and drug development.
The Biological Context: Inflammation and Hypochlorous Acid
During inflammation, activated phagocytes such as neutrophils undergo a "respiratory burst," consuming oxygen to produce superoxide radicals (O₂•⁻).[5] This radical is quickly converted to hydrogen peroxide (H₂O₂). The neutrophil-specific enzyme myeloperoxidase (MPO) then utilizes H₂O₂ and the abundant chloride ions (Cl⁻) in plasma to catalyze the formation of hypochlorous acid (HOCl), a powerful microbicidal agent.[1][2][5]
HOCl plays a critical role in killing pathogens.[5] However, its high reactivity means it can also damage host tissues, contributing to the pathology of chronic inflammatory diseases and increasing the risk of cancer.[1][2][3][6][7] One of its key targets is genomic DNA, where it reacts with nucleobases to form a variety of lesions that can disrupt normal cellular processes.[6][8][9]
The Core Mechanism: Electrophilic Chlorination of Guanine
The reaction between hypochlorous acid and guanine is complex, yielding multiple oxidation and chlorination products.[10] However, the formation of this compound (8-Cl-Gua) or its corresponding deoxynucleoside, 8-chloro-2'-deoxyguanosine (8-Cl-dG), is a major and mechanistically significant pathway.
The prevailing mechanism is a direct electrophilic substitution reaction. The guanine molecule possesses an electron-rich imidazole ring, with the C8 position being particularly susceptible to electrophilic attack. Hypochlorous acid, though a weak acid, acts as a potent chlorinating agent where the chlorine atom behaves as a strong electrophile (Cl⁺).[10][11] The Cl⁺ entity attacks the C8 position of the guanine ring, leading to the substitution of the hydrogen atom with a chlorine atom.[10][12]
This reaction is highly dependent on the local microenvironment. Key factors include:
-
pH: The formation of 8-Cl-dG and other products is significantly affected by pH.[13][14] Under mildly acidic conditions, which can be found in the phagolysosome, HOCl can exist in equilibrium with molecular chlorine (Cl₂), another potent chlorinating species, potentially enhancing the reaction rate.[10][15]
-
Catalysts: Certain molecules can enhance the rate of chlorination. Nicotine, for example, has been shown to catalyze the HOCl-mediated formation of 8-Cl-dG, likely through the formation of a highly reactive nicotine-Cl⁺ adduct.[10][16]
Diagram: Proposed Mechanism of this compound Formation
Caption: Electrophilic attack by HOCl on the C8 position of guanine.
Competing Reactions and Formation of Other Products
While this compound is a key product, it is crucial for researchers to recognize that it is not the sole outcome of the reaction between HOCl and guanine. The reaction is complex, with several competing pathways leading to a variety of other stable and transient products.[10] Studies reacting 2'-deoxyguanosine with HOCl have identified other significant products, including:
The formation of these products involves oxidation and rearrangement in addition to chlorination, highlighting the multifaceted reactivity of HOCl.[10] It is noteworthy that the combined yield of these major identified products often accounts for less than half of the total consumed deoxyguanosine, indicating that other, yet-to-be-characterized reaction pathways exist.[10][13][14]
Experimental Workflow for Studying this compound Formation
A robust and reproducible experimental design is essential for studying this mechanism. The following protocol outlines a standard in vitro approach, which can be adapted for specific research questions.
Diagram: Experimental Workflow
Caption: Standard workflow for in vitro analysis of HOCl-dG reaction.
Step-by-Step Methodology
A. In Vitro Reaction with Reagent HOCl
-
Causality: This method provides a controlled system to study the direct chemistry between HOCl and the guanine nucleoside without the complexity of a biological system.
-
Protocol:
-
Prepare a solution of 1 mM 2'-deoxyguanosine (dGuo) in 100 mM sodium phosphate buffer (pH 7.4).
-
Prepare a fresh solution of 1 mM sodium hypochlorite (NaOCl) in the same buffer. The concentration of NaOCl should be verified spectrophotometrically.
-
Initiate the reaction by mixing equal volumes of the dGuo and NaOCl solutions.
-
Incubate the mixture at 37°C for a defined period, typically 15 minutes.[10][12]
-
Terminate the reaction by adding a quenching agent, such as 2 mM N-acetylcysteine, which rapidly consumes excess HOCl.[10][12]
-
B. Analysis of Reaction Products
-
Causality: A multi-platform analytical approach ensures accurate identification and quantification, providing a self-validating system.
-
Protocol:
-
Separation: Inject the quenched reaction mixture into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column, to separate the unreacted dGuo from the various products.
-
Identification and Quantification: Couple the HPLC to a tandem mass spectrometer (LC-MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass transitions of 8-Cl-dG and other expected products. Quantification is achieved by comparing peak areas to those of authentic standards.[13][17]
-
Structural Confirmation: For novel or unconfirmed products, collect fractions from the HPLC and perform further analysis using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[13][18]
-
Quantitative Data from a Representative Experiment
The reaction of 1 mM dGuo with 1 mM HOCl at pH 7.4 and 37°C for 15 minutes yields multiple products. The table below summarizes typical results, demonstrating that 8-Cl-dG is a significant, but not exclusive, product.
| Product | Yield (%) | Unreacted dGuo (%) |
| 8-chloro-2'-deoxyguanosine (8-Cl-dG) | 2.4 | \multirow{3}{*}{61.5} |
| Diimino-imidazole nucleoside (dDiz) | 1.4 | |
| Amino-imidazolone nucleoside (dIz) | 0.6 | |
| Data adapted from Kawai et al. (2002), Nucleic Acids Research.[12] |
Biological Significance and Implications
Understanding the formation of this compound is not merely an academic exercise; it has profound implications for human health and drug development.
-
A Biomarker of Disease: 8-Cl-dG is a stable and specific marker of MPO-generated HOCl damage to DNA.[1][4][19] Its detection in biological samples (e.g., urine or tissue DNA) can serve as a valuable biomarker for assessing the level of inflammation-induced oxidative and chlorinative stress in pathologies like atherosclerosis, neurodegenerative diseases, and cancer.[1][20][21]
-
A Promutagenic Lesion: 8-Cl-dG is not a benign modification. The bulky chlorine atom at the C8 position forces the guanine base to favor the syn conformation. During DNA replication, this syn-8-Cl-dG can form a Hoogsteen base pair with an incoming guanine nucleotide (dGTP), leading to G-to-C transversion mutations.[2][3] This mutagenic potential directly links the inflammatory product HOCl to the genetic instability that drives carcinogenesis.[2][3][19]
-
A Target for Drug Development: The pathway leading to 8-Cl-dG formation presents therapeutic targets. The development of specific MPO inhibitors or targeted HOCl scavengers could prevent the formation of this and other damaging lesions.[16] Monitoring the levels of 8-Cl-dG could serve as a pharmacodynamic endpoint to assess the efficacy of such anti-inflammatory therapies.
Conclusion
The formation of this compound from the reaction of hypochlorous acid with guanine is a cornerstone of our understanding of inflammation-driven DNA damage. The mechanism is primarily an electrophilic attack at the C8 position of the guanine ring. This reaction, however, occurs amidst a complex landscape of competing oxidation and rearrangement pathways that produce a diverse array of products. The development of robust analytical methods has been critical in elucidating these mechanisms and quantifying the resulting lesions. As a specific biomarker of MPO activity and a potent promutagenic lesion, this compound will continue to be a focal point for researchers investigating the molecular links between chronic inflammation and human disease, and for drug developers seeking to mitigate the harmful consequences of the inflammatory cascade.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypochlorous acid induced structural and conformational modifications in human DNA: A multi-spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. DNA Damage and Mutation Caused by Vital Biomolecules, Water, Nitric Oxide, and Hypochlorous Acid [jstage.jst.go.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel products generated from 2'-deoxyguanosine by hypochlorous acid or a myeloperoxidase-H2O2-Cl- system: identification of diimino-imidazole and amino-imidazolone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chloride Enhances DNA Reactivity with Chlorine under Conditions Relevant to Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition by polyphenolic phytochemicals and sulfurous compounds of the formation of 8-chloroguanosine mediated by hypochlorous acid, human myeloperoxidase, and activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound(22052-03-5) 1H NMR [m.chemicalbook.com]
- 19. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Biological Significance of 8-Chloroguanine DNA Adducts: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammation is a well-established driver of carcinogenesis, creating a microenvironment rich in reactive oxygen and halogen species that can inflict damage upon cellular macromolecules, including DNA.[1][2] A key lesion arising from this inflammatory milieu is 8-chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA adduct formed through the action of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[1][2] This technical guide provides an in-depth exploration of the biological significance of 8-Cl-G DNA adducts, from their formation and mutagenic potential to their repair and implications in disease and drug development. We will delve into the structural basis of 8-Cl-G's mutagenicity, detail experimental methodologies for its study, and discuss its role as a potential biomarker and therapeutic target. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical inflammation-induced DNA lesion.
The Genesis of a Mutagen: Formation of 8-Chloroguanine
The formation of 8-Cl-G is intrinsically linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO). During inflammation, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent reactive halogen species, hypochlorous acid (HOCl).[1][2]
HOCl can then react with the guanine base in DNA, leading to the formation of 8-Cl-G.[1][2] This reaction is a critical event in inflammation-driven carcinogenesis, as it introduces a significant lesion into the genetic material.[1]
Experimental Workflow: In Vitro Generation of this compound
For research purposes, 8-Cl-G can be generated in vitro by reacting 2'-deoxyguanosine (dG) or DNA with HOCl. A common method involves the MPO-H₂O₂-Cl⁻ system.
Protocol:
-
Prepare the Reaction Mixture: In a phosphate buffer (pH 7.4), combine 2'-deoxyguanosine, human myeloperoxidase, and potassium chloride.
-
Initiate the Reaction: Add hydrogen peroxide to the mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stopping the Reaction: Terminate the reaction by adding a quenching agent, such as methionine.
-
Analysis: Analyze the reaction products for the formation of 8-Cl-dG using analytical techniques like HPLC-ECD or LC-MS/MS.
The Mutagenic Signature of this compound
The presence of an 8-Cl-G adduct in a DNA template is highly mutagenic, primarily causing G to C transversion mutations.[1][2] This mutagenic potential stems from the altered structural and base-pairing properties of the modified guanine.
The chlorine atom at the C8 position of guanine induces a conformational change in the deoxyribose sugar, favoring the syn conformation over the typical anti conformation.[1] In the syn conformation, the Hoogsteen edge of the guanine base is presented for base pairing. This allows 8-Cl-G to form a stable, albeit incorrect, base pair with an incoming guanine nucleotide (dGTP) through Hoogsteen hydrogen bonding.[1][2]
During DNA replication, when a DNA polymerase encounters an 8-Cl-G adduct in the template strand, it can misinterpret the lesion and incorporate a guanine instead of the correct cytosine.[1] Subsequent rounds of replication will then solidify this error, resulting in a G:C to C:G transversion.
Table 1: Comparison of Guanine and this compound Properties
| Property | Guanine (in B-DNA) | This compound |
| Favored Conformation | anti | syn |
| Base Pairing Partner | Cytosine (Watson-Crick) | Guanine (Hoogsteen) |
| Resulting Mutation | None | G to C Transversion |
Diagram: Mutagenic Mechanism of this compound
Caption: Mutagenic pathway of this compound.
Cellular Response: DNA Repair and Bypass
The persistence of 8-Cl-G adducts poses a significant threat to genomic integrity. Cells have evolved sophisticated DNA repair mechanisms to remove such lesions. The primary pathway for the repair of small, non-helix-distorting base lesions is the Base Excision Repair (BER) pathway.
While the specific repair of 8-Cl-G is still an active area of research, it is hypothesized to be recognized and excised by DNA glycosylases, the key enzymes that initiate BER. The human 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes the structurally similar 8-oxoguanine lesion, is a likely candidate for the removal of 8-Cl-G. However, direct evidence for the efficient excision of 8-Cl-G by OGG1 is still emerging. Other DNA glycosylases, such as those from the NEIL family, may also play a role in the recognition and removal of this halogenated adduct.
If the 8-Cl-G adduct is not repaired before the replication fork arrives, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the lesion. Human DNA polymerase β (pol β), an X-family DNA polymerase, has been shown to be capable of bypassing 8-Cl-G, albeit with a propensity for misincorporation of guanine opposite the lesion.[1][2]
Diagram: Base Excision Repair Pathway for 8-Cl-G (Hypothesized)
References
8-Chloroguanine: A MPO-Specific Biomarker for Oxidative Stress in Drug Development and Clinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Classical Oxidative Stress Markers
For decades, the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has been the gold standard for assessing oxidative DNA damage. However, its ubiquitous formation through various reactive oxygen species (ROS) can sometimes limit its specificity in dissecting disease mechanisms. In the landscape of inflammation-driven pathologies, a more specific biomarker has emerged: 8-chloroguanine (8-Cl-Gua). This guide provides a comprehensive technical overview of 8-Cl-Gua, from its unique formation mechanism to its analytical quantification and its growing importance as a highly specific biomarker for myeloperoxidase (MPO)-driven oxidative stress. For professionals in drug development and clinical research, understanding and accurately measuring 8-Cl-Gua can provide critical insights into disease pathogenesis and therapeutic efficacy, particularly in inflammatory and autoimmune disorders.
I. The Biochemical Genesis of this compound: A Signature of Neutrophilic Inflammation
Unlike 8-oxo-dG, which can be generated by various ROS, the formation of 8-Cl-Gua is intricately linked to the activity of myeloperoxidase (MPO), a heme enzyme predominantly found in neutrophils. During the inflammatory response, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl)[1].
HOCl readily reacts with the guanine bases in DNA and RNA, leading to the formation of this compound. This specificity makes 8-Cl-Gua a direct indicator of MPO activity and the resulting "chlorinative stress," a hallmark of neutrophil-driven inflammation.
Diagram: Myeloperoxidase-Catalyzed Formation of this compound
Caption: MPO-catalyzed formation of this compound.
II. Biological Consequences: The Mutagenic Potential of this compound
The presence of a chlorine atom at the C8 position of guanine has significant biological implications. 8-chloro-2'-deoxyguanosine (8-Cl-dG), the deoxyribonucleoside form of 8-Cl-Gua, is a promutagenic lesion[1][2]. The bulky chlorine atom can force the guanine base to adopt a syn conformation, which can lead to mispairing during DNA replication. Specifically, syn-8-Cl-dG can form a Hoogsteen base pair with a guanine nucleotide, resulting in G-to-C transversion mutations[3]. This mutagenic potential links chronic inflammation and MPO activity directly to the genetic instability observed in various inflammatory-associated diseases, including cancer[1][2].
III. Analytical Quantification: A Validated LC-MS/MS Approach
Accurate and sensitive quantification of 8-Cl-Gua and its deoxyribonucleoside (8-Cl-dG) in biological matrices is paramount for its utility as a biomarker. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity.
A. Foundational Principles of the LC-MS/MS Assay
The quantification of 8-Cl-dG by LC-MS/MS relies on the principles of chromatographic separation followed by mass-based detection using multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, such as [¹⁵N₅]8-Cl-dG, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
B. Step-by-Step Experimental Protocol for 8-chloro-2'-deoxyguanosine in Urine
This protocol provides a robust framework for the analysis of 8-Cl-dG in human urine.
1. Materials and Reagents:
-
8-chloro-2'-deoxyguanosine (8-Cl-dG) analytical standard
-
[¹⁵N₅]8-chloro-2'-deoxyguanosine ([¹⁵N₅]8-Cl-dG) internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Phosphate buffered saline (PBS)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Loading: Dilute 500 µL of urine with 500 µL of water containing the [¹⁵N₅]8-Cl-dG internal standard (final concentration, e.g., 10 ng/mL). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the 8-Cl-dG and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Diagram: Solid Phase Extraction Workflow for Urine Samples
Caption: SPE workflow for 8-Cl-dG from urine.
3. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for 8-Cl-dG and its internal standard must be optimized. Based on the structure of 8-chloro-2'-deoxyguanosine (molecular weight of the free base this compound is 185.57 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion. The product ions would result from the fragmentation of the precursor ion, typically involving the loss of the deoxyribose sugar.
Compound Precursor Ion (m/z) Product Ion (m/z) 8-Cl-dG To be determined empirically To be determined empirically [¹⁵N₅]8-Cl-dG To be determined empirically To be determined empirically Note: The exact m/z values need to be determined by infusing the analytical standards into the mass spectrometer. For 8-hydroxy-2'-deoxyguanosine (a related compound), a common transition is m/z 284 -> 168[4]. A similar fragmentation pattern would be expected for 8-Cl-dG.
4. Data Analysis and Interpretation:
The concentration of 8-Cl-dG in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 8-Cl-dG standard. Urinary creatinine levels should also be measured to normalize the 8-Cl-dG concentrations for variations in urine dilution[5].
IV. This compound vs. 8-Oxo-dG: A Comparative Perspective
While both 8-Cl-Gua and 8-oxo-dG are markers of oxidative DNA damage, they provide distinct and complementary information.
| Feature | This compound (8-Cl-Gua) | 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
| Formation Mechanism | Primarily via MPO-catalyzed reaction of HOCl with guanine. | Formed by various reactive oxygen species (e.g., hydroxyl radical). |
| Biological Specificity | Specific marker of MPO-driven chlorinative stress and neutrophilic inflammation. | General marker of oxidative stress. |
| Mutagenicity | Promutagenic, leading to G-to-C transversions. | Highly promutagenic, primarily causing G-to-T transversions. |
| Clinical Relevance | Particularly relevant in diseases with high neutrophil infiltration (e.g., IBD, RA, atherosclerosis). | Broadly applicable in studies of oxidative stress in various diseases and aging. |
Studies have shown that in inflammatory conditions, the levels of 8-Cl-Gua can be significantly elevated, sometimes even more so than 8-oxo-dG, highlighting its potential as a more sensitive marker for specific inflammatory pathologies.
V. Clinical and Preclinical Applications: The Emerging Role of this compound
The specificity of 8-Cl-Gua for MPO-driven inflammation makes it a valuable biomarker in various research and clinical settings:
-
Inflammatory Bowel Disease (IBD): Elevated levels of MPO are a hallmark of IBD. Measuring urinary or tissue levels of 8-Cl-Gua could serve as a non-invasive marker of disease activity and response to therapy.
-
Rheumatoid Arthritis (RA): Neutrophils and MPO play a significant role in the pathogenesis of RA. 8-Cl-Gua could be a useful biomarker for assessing joint inflammation and the efficacy of anti-inflammatory drugs.
-
Cardiovascular Disease: MPO is implicated in the development of atherosclerosis. 8-Cl-Gua could serve as a marker of vascular inflammation and plaque instability.
-
Drug Development: For novel anti-inflammatory therapies targeting the MPO pathway, 8-Cl-Gua can serve as a key pharmacodynamic biomarker to demonstrate target engagement and biological activity.
VI. Conclusion and Future Directions
This compound is a highly specific and informative biomarker of myeloperoxidase-driven oxidative stress. Its unique formation mechanism and mutagenic potential provide a direct link between neutrophilic inflammation and DNA damage. The validated LC-MS/MS methodology for its quantification allows for its reliable measurement in various biological matrices. For researchers and drug developers in the field of inflammation, autoimmune diseases, and oncology, the integration of 8-Cl-Gua analysis into preclinical and clinical studies offers a powerful tool to gain deeper mechanistic insights, assess disease activity, and evaluate the efficacy of targeted therapies. As our understanding of the role of MPO in various pathologies continues to grow, the importance of 8-Cl-Gua as a specific and sensitive biomarker is poised to expand significantly.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion | MDPI [mdpi.com]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 8-Chloroguanine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and stability of 8-chloroguanine, a critical molecule in the study of DNA damage and mutagenesis. As a key halogenated purine derivative, understanding its behavior is paramount for researchers in toxicology, oncology, and drug development. This document moves beyond a simple recitation of facts to offer insights into the causality behind its reactivity and degradation, ensuring a thorough and practical understanding for the professional scientist.
Introduction: The Significance of this compound
This compound (8-Cl-Gua) is a purine derivative that has garnered significant attention in the scientific community primarily due to its formation as a DNA lesion. In biological systems, reactive halogen species, such as hypochlorous acid (HOCl) produced by myeloperoxidase during inflammation, can react with guanine residues in DNA to form 8-chloro-2'-deoxyguanosine.[1][2] This lesion is not benign; it is a potent promutagenic agent, primarily causing G to C transversion mutations, which can contribute to carcinogenesis.[1][2] A thorough understanding of the chemical properties and stability of the this compound moiety is therefore essential for elucidating the mechanisms of inflammation-induced cancer and for the development of potential therapeutic interventions.
Chemical Properties of this compound
Structure and Identification
This compound is characterized by a purine ring system with a chlorine atom substituted at the 8-position, an amino group at the 2-position, and a carbonyl group at the 6-position.
| Property | Value | Source |
| Chemical Formula | C₅H₄ClN₅O | --INVALID-LINK-- |
| Molecular Weight | 185.57 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-amino-8-chloro-1,7-dihydropurin-6-one | --INVALID-LINK-- |
| CAS Number | 22052-03-5 | --INVALID-LINK-- |
dot digraph "8_Chloroguanine_Structure" { graph [rankdir="LR", size="4,3", dpi=150]; node [shape=plaintext, fontname="Arial"];
} Figure 1: Chemical Structure of this compound.
Electronic Properties and Reactivity
The introduction of an electronegative chlorine atom at the C8 position significantly influences the electronic distribution of the purine ring. This has several important consequences for its reactivity:
-
Electrophilicity of the C8 Position: The C8 position becomes more susceptible to nucleophilic attack compared to unsubstituted guanine. This is a key factor in its degradation and reactivity with biological nucleophiles.
-
Tautomeric Equilibrium: Like guanine, this compound can exist in different tautomeric forms. The presence of the chlorine atom can influence the equilibrium between the keto and enol forms, which in turn affects its hydrogen bonding capabilities and mutagenic potential.
-
Redox Potential: Guanine has the lowest reduction potential among the DNA bases, making it susceptible to oxidation.[2] The presence of the electron-withdrawing chlorine atom at the C8 position is expected to further lower this potential, potentially making this compound even more susceptible to oxidative degradation.
Solubility Profile
-
Aqueous Solubility: Purines generally exhibit limited solubility in water due to the hydrophobic nature of the bicyclic ring system.[1] It is anticipated that this compound will have low aqueous solubility. The presence of polar amino and carbonyl groups allows for some interaction with water molecules.
-
Organic Solvents: Solubility is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely be sparingly soluble in less polar solvents like ethanol and methanol, and poorly soluble in non-polar solvents such as hexane.
Experimental Protocol for Solubility Determination:
A recommended approach to determine the solubility of this compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of this compound using a validated HPLC method with a UV detector.
Acidity and Basicity (pKa)
The pKa values of this compound have not been experimentally determined and reported in the literature. However, we can make estimations based on related compounds. Guanine itself has pKa values around 3.3, 9.2, and 12.3.[3] The electron-withdrawing nature of the chlorine atom at the 8-position is expected to increase the acidity of the N1-H and N7-H protons, leading to lower pKa values compared to guanine. For comparison, the pKa of the related 8-oxoguanine is approximately 8.6.[4]
Experimental Protocol for pKa Determination:
UV-metric or potentiometric titration are standard methods for determining pKa values.
-
Solution Preparation: Prepare a series of solutions of this compound in buffers of varying pH.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution. The change in absorbance at specific wavelengths as a function of pH can be used to determine the pKa values.
-
Data Analysis: Plot the absorbance versus pH and fit the data to the appropriate Henderson-Hasselbalch equation to calculate the pKa.
Stability of this compound
The stability of this compound is a critical parameter, especially when considering its persistence as a DNA lesion and its handling as a research chemical.
pH-Dependent Stability and Hydrolysis
While specific kinetic data for the hydrolysis of this compound is scarce, studies on analogous 8-halopurines, such as 8-bromoguanosine, indicate that the halogen is susceptible to nucleophilic displacement.[4] The C8-Cl bond in this compound is expected to be prone to hydrolysis, particularly under acidic or basic conditions, to form 8-oxoguanine.
A study on the stability of a similar compound, 2-chloro-2'-deoxyadenosine, demonstrated significant decomposition at acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C.[5] This suggests that this compound is likely to be unstable in acidic environments.
dot digraph "Hydrolysis_of_8_Chloroguanine" { graph [rankdir="LR", size="7,2", dpi=150]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
} Figure 2: Proposed Hydrolysis of this compound.
Experimental Protocol for pH Stability Study:
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points, withdraw aliquots from each solution.
-
HPLC Analysis: Analyze the concentration of the remaining this compound and the formation of any degradation products (e.g., 8-oxoguanine) using a validated stability-indicating HPLC method.
-
Kinetic Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life at each pH.
Thermal Stability
Specific data on the thermal degradation of isolated this compound is not available. However, in the context of DNA, heat can induce the formation of 8-oxoguanine, a related oxidative damage product.[6] It is plausible that elevated temperatures could promote the hydrolysis of the C8-Cl bond in this compound, leading to its conversion to 8-oxoguanine.
Photostability
The photostability of this compound has not been extensively studied. Purine bases can absorb UV radiation, which can lead to photochemical reactions. The presence of a halogen substituent may influence the photochemical pathways. Researchers should handle this compound and its solutions with protection from light, especially during long-term storage and experimentation.
Synthesis and Purification
Synthetic Route
A common method for the synthesis of this compound derivatives involves the direct chlorination of a protected guanosine precursor. A representative procedure for the synthesis of 8-chloro-2'-deoxyguanosine phosphoramidite is as follows:[2][7]
-
Protection of Deoxyguanosine: Deoxyguanosine is first protected to prevent side reactions. This typically involves acylation of the exocyclic amine and the hydroxyl groups of the deoxyribose sugar.
-
Chlorination: The protected deoxyguanosine is then chlorinated at the C8 position using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable organic solvent like tetrahydrofuran (THF).[2][7]
-
Deprotection and Further Modification: The protecting groups are then removed to yield 8-chloro-2'-deoxyguanosine, which can be further modified, for example, by conversion to the phosphoramidite for use in oligonucleotide synthesis.
dot digraph "Synthesis_of_8_Chloroguanine_Derivative" { graph [rankdir="LR", size="7.6,3", dpi=150]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
} Figure 3: General Synthetic Workflow for an this compound Derivative.
Purification Methods
Purification of this compound and its derivatives is typically achieved using chromatographic techniques.
-
Silica Gel Chromatography: For less polar derivatives, normal-phase silica gel chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/hexane can be effective.
-
Reversed-Phase HPLC: For the purification of the final polar compound, reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column is the method of choice. A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used for elution.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The chemical shifts of the protons and carbons in the purine ring and any attached moieties provide definitive structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.
-
UV-Vis Spectroscopy: this compound exhibits characteristic UV absorbance due to its purine structure. The UV spectrum can be used for quantification and for monitoring reactions and stability studies.
Biological Context and Toxicology
Mutagenicity
The primary biological significance of this compound lies in its mutagenic properties when present in DNA as 8-chloro-2'-deoxyguanosine. It preferentially adopts a syn conformation, which facilitates Hoogsteen base pairing with an incoming deoxyguanosine triphosphate (dGTP) during DNA replication.[1][7] This leads to G to C transversion mutations.[1]
Toxicology and Safety
Detailed toxicological data for pure this compound is limited. However, given its known mutagenicity, it should be handled as a potential carcinogen. A Safety Data Sheet (SDS) for the related compound 8-hydroxyquinoline indicates it is toxic if swallowed and causes severe eye damage.[8] While not directly applicable, this suggests that caution should be exercised when handling halogenated purine analogs.
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a molecule of significant interest due to its role as a mutagenic DNA lesion. This guide has provided a detailed overview of its chemical properties, stability, synthesis, and biological context. While there are gaps in the publicly available experimental data, particularly regarding its quantitative stability and solubility, the information presented here, based on known chemistry and data from related compounds, provides a solid foundation for researchers. The outlined experimental protocols offer a clear path for determining these unknown properties, which will be invaluable for advancing our understanding of this important molecule and its implications in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. Formation of 8-S-L-cysteinylguanosine from 8-bromoguanosine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
early studies on halogenated DNA lesions and mutagenesis
An In-Depth Technical Guide to the Early Studies on Halogenated DNA Lesions and Mutagenesis
Introduction: Altering the Code of Life
Deoxyribonucleic acid (DNA) is the fundamental blueprint of life, a remarkably stable molecule entrusted with storing the genetic information necessary for an organism's development and function. However, its integrity is under constant threat from both endogenous and exogenous agents. The study of DNA damage and the resulting mutations is a cornerstone of molecular biology, genetics, and medicine. Among the most insightful tools and topics in this field are base analogs, molecules with a structure similar enough to the standard DNA bases to be incorporated into the double helix.
This guide delves into the foundational era of research on a specific class of these mimics: halogenated pyrimidines . We will explore the seminal studies that first introduced these altered bases into DNA and subsequently unraveled their potent mutagenic effects. For researchers and professionals in drug development, understanding this history is not merely an academic exercise. The principles uncovered in these early experiments laid the groundwork for our modern understanding of chemical mutagenesis, DNA repair pathways, and the development of therapeutic strategies, including antiviral agents and cancer radiosensitizers.[1] As a Senior Application Scientist, my goal is to not just present the facts, but to illuminate the causal logic behind the experimental choices and the elegant simplicity of the assays that first shed light on these fundamental biological processes.
Part 1: The Genesis of a Lesion: Incorporating Halogenated Analogs into DNA
The journey into understanding halogenated DNA lesions began with a fundamental challenge: successfully integrating a synthetic analog into the DNA of a living organism. The breakthrough came with 5-bromouracil (5-BU), a pyrimidine analog where the methyl group at the 5th carbon of thymine is replaced by a bromine atom.[2]
The pioneering work of Litman and Pardee in 1956 was a landmark achievement.[2][3] They demonstrated that by growing Escherichia coli in a medium containing 5-BU, they could induce the bacterium to incorporate the analog into its own DNA. The key to their success was a clever manipulation of the bacterium's nucleotide synthesis pathway. They added sulfanilamide to the growth medium, a compound known to inhibit the synthesis of folic acid, which is a necessary precursor for thymine production.[2] By creating a state of thymine deficiency, the cellular machinery became more permissive to using the exogenously supplied 5-bromouracil as a substitute. Later studies confirmed that 5-BU could replace a significant portion of the thymine in the bacterial genome.[2]
This ability to "trick" the replication machinery was revolutionary. It provided a chemical tag to track DNA synthesis and, more importantly, created a specific, targeted lesion whose biological consequences could be systematically studied.
Part 2: The Core Mechanism: Tautomerism and Base Mispairing
Once incorporated, how does 5-bromouracil induce mutations? The answer lies in a chemical phenomenon known as tautomerism—the ability of a molecule to exist in two or more interconvertible forms that differ in the placement of a proton and a double bond.
DNA bases typically exist in a stable "keto" form. In this state, 5-bromouracil correctly mimics thymine and forms two hydrogen bonds with adenine, causing no immediate disruption.[4][5] However, the highly electronegative bromine atom on the pyrimidine ring pulls electron density away from the ring, increasing the probability of a tautomeric shift to the less stable "enol" form.[2][6]
This transient shift has profound genetic consequences. In its enol state, 5-bromouracil's hydrogen bonding pattern changes, and it now preferentially pairs with guanine , forming three hydrogen bonds.[4][6] This mispairing is the central mutagenic event.
This mechanism, first proposed in detail by Ernst Freese in 1959, explains how 5-BU induces a specific type of point mutation known as a transition , where one purine-pyrimidine pair is swapped for another (e.g., A-T ↔ G-C).[7][8][9][10] This can occur through two primary pathways:
-
Replication Error (A:T → G:C Transition): 5-BU is first incorporated correctly opposite an adenine. In a subsequent round of DNA replication, the incorporated 5-BU shifts to its enol form. The DNA polymerase then reads it as a guanine and incorrectly inserts a guanine in the new complementary strand. In the next replication cycle, this guanine will correctly pair with a cytosine, completing the A:T to G:C transition.[6]
-
Incorporation Error (G:C → A:T Transition): During replication, an incoming 5-bromodeoxyuridine triphosphate (the precursor for 5-BU incorporation) is in its transient enol form. It can then mispair with a guanine in the template strand.[11] In the following round of replication, this incorporated 5-BU (now likely back in its stable keto form) will correctly pair with an adenine, completing the G:C to A:T transition.
The following diagram illustrates the more common replication error pathway.
References
- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. INDUCTION OF SPECIFIC MUTATIONS WITH 5-BROMOURACIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mun.ca [mun.ca]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 7. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 8. THE DIFFERENCE BETWEEN SPONTANEOUS AND BASE-ANALOGUE INDUCED MUTATIONS OF PHAGE T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. wellcomecollection.org [wellcomecollection.org]
- 11. researchgate.net [researchgate.net]
8-Chloroguanine: A Key Mediator of Inflammation-Induced G→C Transversion Mutations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a well-established driver of carcinogenesis, creating a cellular microenvironment rich in reactive oxygen and halogen species.[1][2] A key agent in this process is hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase (MPO) in neutrophils.[3][4] HOCl readily reacts with genomic DNA, generating a spectrum of lesions, with 8-chloro-2'-deoxyguanosine (8-Cl-dG) being a major and highly mutagenic product.[5][6][7] Unlike the more studied 8-oxoguanine which primarily causes G→T mutations, 8-chloroguanine possesses a unique mutagenic signature, preferentially inducing G→C transversion mutations. This guide provides an in-depth examination of the biochemical mechanisms underlying the formation of this compound, the structural basis for its miscoding properties during DNA replication, and the experimental methodologies employed to investigate its genotoxic effects.
The Inflammatory Milieu and the Genesis of this compound
The link between chronic inflammation and cancer is, in part, a story of sustained DNA damage.[1][8] Immune cells, particularly neutrophils, when activated at sites of chronic inflammation, release myeloperoxidase (MPO).[3][4] MPO is a heme protein that utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the potent reactive halogen species, hypochlorous acid (HOCl).[3][4][9]
While essential for killing pathogens, the indiscriminate nature of HOCl means that host cell macromolecules, including DNA, are susceptible to attack. Guanine is the most easily oxidized base in DNA, making it a primary target.[1][6] The reaction of HOCl with the C8 position of guanine results in the formation of the this compound (8-Cl-G) adduct.[5][6] The presence of this bulky chlorine atom at the C8 position has profound implications for DNA structure and replication fidelity.
Figure 1: Formation of this compound. Activated neutrophils at inflammatory sites release MPO, which generates HOCl, leading to the formation of the 8-Cl-G DNA lesion.
The Molecular Mechanism of G→C Transversion
The mutagenicity of 8-Cl-G stems from a fundamental change in its base-pairing geometry. The bulky chlorine atom at the C8 position creates steric hindrance with the deoxyribose sugar, forcing the base to rotate around the glycosidic bond from its normal anti conformation to a syn conformation.[5][6][10]
This conformational shift is the critical event. In the anti conformation, the Watson-Crick face of guanine is available to pair correctly with cytosine. However, in the syn conformation, the Hoogsteen edge of 8-Cl-G is presented. This Hoogsteen edge has a hydrogen bonding pattern that is surprisingly accommodating to an incoming guanine nucleotide (anti-dGTP).[5][10] Structural studies have shown that a stable, albeit unconventional, base pair can form between syn-8-Cl-G and anti-dGTP, stabilized by two direct hydrogen bonds and a water-mediated hydrogen bond.[5][10]
During DNA replication, when a DNA polymerase encounters an 8-Cl-G lesion, it can therefore misincorporate dGTP opposite the lesion. In the subsequent round of replication, this newly incorporated guanine will serve as a template for the correct incorporation of dCTP, completing the G→C transversion.
Figure 2: The G→C Transversion Pathway. This diagram illustrates the multi-step process from the initial DNA damage event to the final fixation of the G→C mutation across two rounds of DNA replication.
Role of DNA Polymerases and Miscoding Efficiency
The ability of a DNA lesion to cause a mutation is highly dependent on how DNA polymerases interact with it. Human DNA polymerase β (polβ), a key enzyme in base excision repair and short-gap synthesis, has been used as a model to study replication across 8-Cl-G.[5][6][10]
Kinetic studies are essential for quantifying the mutagenic potential of a lesion. They measure the efficiency (Vmax/Km) of incorporating the correct nucleotide versus an incorrect one. In the case of 8-Cl-G, polβ incorporates the correct nucleotide, dCTP, opposite the lesion. However, it also incorporates the incorrect nucleotide, dGTP, with an efficiency that is only moderately lower.[5][10] This demonstrates that 8-Cl-G is a potent promutagenic lesion. The miscoding properties can vary depending on the specific DNA polymerase involved.[7] For example, while pol κ can promote misincorporation of dGTP opposite 8-Cl-dG, other polymerases like pol α and η exclusively incorporate the correct dCMP.[7]
| Nucleotide Incorporation Opposite 8-Cl-G by Pol β | Relative Efficiency (Correct vs. Incorrect) | Mutagenic Outcome |
| dCTP (Correct) | 1 | No Mutation |
| dGTP (Incorrect) | ~1/15 | G→C Transversion |
| dATP (Incorrect) | Very Low | G→T Transversion (minor) |
| dTTP (Incorrect) | Very Low | G→A Transition (minor) |
| Table 1: Summary of nucleotide incorporation kinetics opposite 8-Cl-G by human DNA polymerase β. Data synthesized from kinetic studies show that while correct incorporation of dCTP is favored, the misincorporation of dGTP occurs at a significant rate (only 15-fold less efficiently), providing a quantitative basis for the observed G→C transversions.[5][10] |
Cellular Defense: DNA Repair
The primary defense against mutagenic lesions like 8-Cl-G is the Base Excision Repair (BER) pathway. BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. For the analogous lesion 8-oxoguanine, the OGG1 glycosylase is the key enzyme.[11][12][13] While the specific glycosylase responsible for the efficient removal of 8-Cl-G is still under active investigation, it is presumed that a similar BER pathway is involved. If the lesion is not repaired before replication, the cell may rely on mismatch repair (MMR) systems to correct the 8-Cl-G:G mispair, though the efficiency of this process is not fully characterized. Failure of these repair pathways leads to the fixation of the G→C mutation.
Experimental Methodologies
Studying the mutagenic effects of a specific DNA lesion requires precise and controlled experimental systems. The following protocol outlines a standard workflow for assessing the miscoding properties of 8-Cl-G in vitro.
Protocol: In Vitro Translesion Synthesis Assay for 8-Cl-G
This protocol is designed to determine the frequency and type of nucleotide incorporation opposite a site-specifically placed 8-Cl-G lesion by a DNA polymerase.
1. Preparation of the DNA Substrate: a. Synthesis: Chemically synthesize a short (~30-40 nucleotide) DNA oligomer containing a single, site-specific 8-chloro-2'-deoxyguanosine. This requires specialized phosphoramidite chemistry. b. Purification: Purify the full-length modified oligomer using High-Performance Liquid Chromatography (HPLC) to ensure template purity. c. Verification: Verify the mass and composition of the purified oligomer using mass spectrometry (e.g., ESI-MS). d. Primer Annealing: Anneal a shorter, fluorescently or radioactively labeled primer to the 3' end of the template strand, such that the primer terminates one base before the 8-Cl-G lesion.
2. Primer Extension Reaction (Translesion Synthesis): a. Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT). Each reaction should contain the annealed primer/template DNA substrate, the DNA polymerase of interest (e.g., human polβ), and a defined concentration of dNTPs. b. Experimental Conditions: i. Single Incorporation: To measure the kinetics of incorporating a single nucleotide, set up separate reactions, each containing only one of the four dNTPs (dATP, dCTP, dGTP, or dTTP). ii. Full Extension: To assess bypass of the lesion, set up a reaction containing all four dNTPs. c. Incubation: Initiate the reactions by adding the polymerase and incubate at 37°C for a defined time course (e.g., 5, 10, 20 minutes). d. Quenching: Stop the reactions by adding a quench buffer containing EDTA and a denaturing agent (e.g., formamide).
3. Analysis of Reaction Products: a. Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel (dPAGE). The label on the primer allows for visualization of the extended products. b. Imaging: Image the gel using a phosphorimager or fluorescence scanner. c. Quantification: Quantify the band intensities corresponding to the unextended primer, the +1 incorporation products, and any fully extended products. d. Data Interpretation: Calculate the percentage of each nucleotide incorporated opposite the 8-Cl-G lesion. For kinetic studies, plot the percentage of product formed over time to determine initial reaction velocities and calculate kinetic parameters (k_cat, K_m).
Figure 3: Experimental Workflow. A step-by-step diagram for the in vitro analysis of translesion synthesis across an 8-Cl-G DNA lesion.
Conclusion and Implications
This compound is a significant DNA lesion generated during chronic inflammation that serves as a direct mechanistic link between the inflammatory response and cancer-associated mutagenesis.[1][5][7] Its unique ability to induce G→C transversions is rooted in the conformational change from anti to syn, which facilitates mispairing with guanine during DNA replication.[5][6][10] Understanding the formation, mutagenic mechanism, and repair of 8-Cl-G provides critical insights for researchers in oncology and toxicology. For drug development professionals, the enzymes involved in its formation (MPO) and repair (e.g., DNA glycosylases) represent potential targets for therapeutic intervention aimed at mitigating the genotoxic consequences of chronic inflammatory diseases. Further research into the cellular processing of 8-Cl-G will continue to illuminate its role in human pathology.
References
- 1. Reactive species and DNA damage in chronic inflammation: Reconciling chemical mechanisms and biological fates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative DNA damage caused by inflammation may link to stress-induced non-targeted effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase-induced Genomic DNA-centered Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation-Induced DNA Damage, Mutations and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion [mdpi.com]
- 11. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repair of 8-oxoguanine in Saccharomyces cerevisiae: interplay of DNA repair and replication mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unmasking a Genotoxic Culprit in Inflammation-Associated Carcinogenesis
An In-Depth Technical Guide to the Genotoxicity of 8-Chloroguanine
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a well-established driver of carcinogenesis, creating a cellular microenvironment ripe for DNA damage.[1][2] A key molecular mechanism underpinning this link is the production of reactive halogen species by immune cells.[1][2][3] Activated neutrophils, for instance, release myeloperoxidase, which catalyzes the formation of hypochlorous acid (HOCl) to combat pathogens.[1][2] However, this potent oxidant can also inflict collateral damage on the host's genomic DNA, with guanine being a particularly vulnerable target due to its low redox potential.[2] The reaction between HOCl and guanine predominantly yields 8-chloro-2'-deoxyguanosine (8-Cl-dG), a major halogenated DNA lesion.[1][2][3] The presence of this adduct in cellular DNA is not a benign event; it is a promutagenic lesion capable of disrupting the fidelity of DNA replication and contributing to the genomic instability that fuels cancer development.[3][4] This guide provides a comprehensive technical overview of the formation, mutagenic mechanisms, cellular repair, and experimental analysis of this compound, offering critical insights for researchers in toxicology, cancer biology, and drug development.
Part 1: The Molecular Genesis and Promutagenic Character of this compound
The journey from an inflammatory response to a fixed mutation in the genome begins with the chemical modification of a DNA base. Understanding the chemistry of this compound is fundamental to appreciating its genotoxic potential.
Formation: An Unintended Consequence of Immune Defense
The synthesis of this compound in a biological context is a direct result of the inflammatory cascade.
-
Source of Reactant: Hypochlorous acid (HOCl) is generated by the enzyme myeloperoxidase, which is abundant in neutrophils.[1][2]
-
Target Molecule: The C8 position of the guanine base in DNA is susceptible to electrophilic attack by HOCl.[3]
-
The Adduct: This reaction results in the covalent attachment of a chlorine atom to the C8 position of guanine, forming this compound.[2][3] Nicotine has been reported to potentially enhance the formation of this lesion.[2]
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis and Application of 8-Chloroguanine Phosphoramidite for Oligonucleotide Synthesis
Abstract
8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA lesion resulting from oxidative stress and inflammation-induced DNA damage, implicated in mutagenesis.[1] The ability to site-specifically incorporate 8-Cl-dG into synthetic oligonucleotides is crucial for studying its biological effects, including its impact on DNA replication, repair, and structure. This document provides a comprehensive guide for researchers, covering the multi-step chemical synthesis of 5'-DMT-N2-isobutyryl-8-chloro-2'-deoxyguanosine-3'-CEP-phosphoramidite and its subsequent application in automated solid-phase oligonucleotide synthesis. We detail field-proven protocols, explain the causality behind critical experimental choices, and outline robust quality control procedures to ensure the integrity of the final modified oligonucleotide.
Introduction: The Biological Significance of 8-Chloroguanine
During inflammatory processes, immune cells such as neutrophils produce myeloperoxidase, an enzyme that generates potent reactive halogen species like hypochlorous acid (HOCl).[1] HOCl can react with genomic DNA, leading to the formation of various lesions, with 8-chloro-2'-deoxyguanosine (8-Cl-dG) being a major and persistent product.[1][2] Unlike some other lesions, 8-Cl-dG is not efficiently repaired by known DNA glycosylases, allowing it to persist in the genome.[3]
Structurally, the bulky chlorine atom at the C8 position favors the syn conformation of the nucleoside, which can disrupt normal Watson-Crick base pairing. During DNA replication, 8-Cl-dG in the syn conformation can form Hoogsteen base pairs with an incoming dGTP, leading to G-to-C transversion mutations.[1][3] The availability of synthetic oligonucleotides containing 8-Cl-dG at specific positions is therefore essential for detailed biochemical and structural studies to elucidate these mutagenic pathways and to develop tools for diagnostics and drug discovery.
Overview of the Synthetic Strategy
The synthesis of this compound phosphoramidite is a multi-step process that begins with the commercially available 2'-deoxyguanosine. The strategy involves protecting the reactive functional groups, performing the key chlorination reaction, and finally introducing the necessary moieties for automated DNA synthesis (a 5'-DMT group and a 3'-phosphoramidite group).
Caption: High-level workflow for 8-Cl-dG phosphoramidite synthesis.
Part I: Protocol for this compound Phosphoramidite Synthesis
This protocol is adapted from established procedures and optimized for reliability.[3] All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Materials and Reagents
| Reagent | Formula | M.W. | Supplier Notes |
| 2'-Deoxyguanosine monohydrate | C₁₀H₁₃N₅O₄·H₂O | 285.26 | Standard Grade |
| Anhydrous Pyridine | C₅H₅N | 79.10 | Sure/Seal™ bottle |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | Redistill before use |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Recrystallize from acetic acid |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sure/Seal™ bottle |
| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 0.5 M solution in Methanol |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | C₂₁H₁₉ClO₂ | 338.83 | High Purity Grade |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Redistill from CaH₂ |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | C₉H₁₇ClN₂OP | 234.67 | Use fresh |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, Sure/Seal™ |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh, for column chromatography |
Step-by-Step Synthesis Protocol
Step 1: Per-acylation of 2'-Deoxyguanosine
-
Rationale: The exocyclic amine (N²) and hydroxyl groups (3' and 5') of deoxyguanosine are protected with isobutyryl groups to prevent unwanted side reactions during the subsequent C8 chlorination step. Pyridine acts as both the solvent and a base to neutralize the HCl byproduct.
-
Co-evaporate 2'-deoxyguanosine monohydrate (10 mmol) with anhydrous pyridine (3 x 50 mL) to remove water.
-
Suspend the dried solid in anhydrous pyridine (100 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (50 mmol, 5 eq.) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (DCM:Methanol 9:1). Upon completion, quench the reaction by slowly adding cold water (20 mL).
-
Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N²,3',5'-triisobutyryl-2'-deoxyguanosine as a foam. This is typically used in the next step without further purification.
Step 2: C8-Chlorination
-
Rationale: N-Chlorosuccinimide (NCS) is an electrophilic chlorinating agent that selectively targets the electron-rich C8 position of the guanine ring.[3] THF is used as an aprotic solvent.
-
Dissolve the crude protected deoxyguanosine from Step 1 in anhydrous THF (80 mL).
-
Add N-chlorosuccinimide (12 mmol, 1.2 eq.) in one portion.
-
Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash thoroughly with water and brine to remove succinimide and any remaining NCS.
-
Dry over Na₂SO₄ and evaporate the solvent to yield crude 8-Chloro-N²,3',5'-triisobutyryl-2'-deoxyguanosine.
Step 3: Selective 3',5'-Deprotection
-
Rationale: The ester linkages of the 3' and 5' isobutyryl groups are more labile to basic hydrolysis than the amide linkage of the N²-isobutyryl group. A controlled reaction with sodium methoxide allows for their selective removal, leaving the crucial N² group protected.[3]
-
Dissolve the crude product from Step 2 in a 1:1 mixture of methanol and DCM (100 mL).
-
Cool to 0 °C and add 0.5 M sodium methoxide in methanol until the pH is ~10-11.
-
Stir at 0 °C for 2 hours, monitoring carefully by TLC.
-
Neutralize the reaction by adding acetic acid.
-
Concentrate the mixture and purify the product, 8-Chloro-N²-isobutyryl-2'-deoxyguanosine, by silica gel column chromatography (Gradient: 0-10% Methanol in DCM).
Step 4: 5'-Hydroxyl Protection (DMT-Cl)
-
Rationale: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile group is standard in phosphoramidite chemistry, as it allows for spectrophotometric quantification of coupling efficiency (trityl cation release) during oligo synthesis.[4]
-
Dry the product from Step 3 by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine (50 mL).
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq.) in portions.
-
Stir at room temperature for 4 hours.
-
Quench with methanol (5 mL) and concentrate.
-
Purify the resulting 5'-DMT-8-Chloro-N²-isobutyryl-2'-deoxyguanosine by silica gel chromatography (Gradient: 0-5% Methanol in DCM containing 0.5% triethylamine to prevent detritylation).
Step 5: 3'-Phosphitylation
-
Rationale: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is the reagent of choice due to its high reactivity (when activated) and the stability of the resulting phosphoramidite.[5] DIPEA is used as a non-nucleophilic base to scavenge the HCl generated.
-
Dissolve the 5'-DMT protected nucleoside from Step 4 in anhydrous DCM (50 mL) under an Argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (3 eq.).
-
Cool to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq.) dropwise.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with cold saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and precipitate the final product by adding the concentrated DCM solution dropwise into a large volume of cold hexanes.
-
Collect the white precipitate by filtration and dry under high vacuum.
Quality Control of the Phosphoramidite
-
³¹P NMR: The purified phosphoramidite should exhibit two signals in the ³¹P NMR spectrum (in CDCl₃) around δ 148-150 ppm, corresponding to the two diastereomers. The absence of signals in other regions (e.g., 0-10 ppm for phosphate impurities) indicates high purity.[6]
-
Mass Spectrometry (ESI-MS): Confirm the identity by verifying the molecular weight of the product.
Part II: Incorporation into Oligonucleotide Synthesis
The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesizers.
Caption: Workflow for automated synthesis and quality control of 8-Cl-dG containing oligonucleotides.
Protocol for Automated Synthesis
-
Preparation: Dissolve the 8-Cl-dG phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Installation: Install the vial on a designated port on the DNA synthesizer.
-
Synthesis Cycle: Program the desired sequence. For the 8-Cl-dG incorporation step, it is advisable to increase the coupling time from the standard 30-60 seconds to 180-300 seconds. This ensures near-quantitative coupling efficiency for the bulkier, modified phosphoramidite.
-
Monitoring: The coupling efficiency can be monitored in real-time by the instrument's trityl cation detector. Efficiencies should be >98%.
Deprotection and Cleavage Protocol
-
Critical Consideration: The 8-chloro moiety is electron-withdrawing, making the purine ring susceptible to nucleophilic attack by ammonia, which is used in standard deprotection. This can lead to unwanted side reactions. Therefore, milder deprotection conditions are mandatory.[7]
-
Recommended Mild Deprotection:
-
Place the solid support (CPG) in a 2 mL screw-cap vial.
-
Add 1.5 mL of 0.05 M potassium carbonate in anhydrous methanol.[8][9]
-
Incubate at room temperature for 12-16 hours. This will cleave the oligo from the support and remove the N²-isobutyryl and cyanoethyl protecting groups.
-
Centrifuge the vial and carefully transfer the methanolic supernatant containing the deprotected oligo to a new tube.
-
Evaporate the solvent to dryness in a vacuum concentrator.
-
Resuspend the final oligonucleotide pellet in nuclease-free water.
-
Part III: Purification and Characterization of the Oligonucleotide
Purification
The crude, deprotected oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC).
-
DMT-ON Reverse-Phase (RP) HPLC: If the synthesis was performed with the final 5'-DMT group intact ("DMT-ON"), the full-length product can be easily separated from truncated failure sequences. The collected DMT-ON fraction is then treated with 80% acetic acid to remove the DMT group, followed by desalting.
-
Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on charge (i.e., length) and is an excellent alternative for purification.
Characterization and Quality Control
-
Analytical HPLC: Assess the purity of the final oligonucleotide. A single major peak should be observed.
-
Mass Spectrometry: The definitive quality control step. Use MALDI-TOF or LC-ESI-MS to verify the mass of the purified oligonucleotide. The observed mass must match the calculated theoretical mass for the 8-Cl-dG-containing sequence. This confirms the successful and intact incorporation of the modification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phosphoramidite Yield | Incomplete reactions; moisture contamination. | Ensure all reagents and solvents are anhydrous. Monitor each step by TLC to ensure completion before proceeding. |
| Phosphoramidite Impurity by ³¹P NMR | Oxidation of phosphoramidite; incomplete reaction. | Handle phosphoramidite strictly under inert gas. Ensure sufficient phosphitylating reagent and base are used. Re-precipitate or re-purify if necessary. |
| Low Coupling Efficiency (<95%) | Inactive phosphoramidite; insufficient coupling time. | Use freshly prepared phosphoramidite solution. Increase the coupling time on the synthesizer to 3-5 minutes. Check the activity of the activator solution. |
| Mass Spec shows G instead of 8-Cl-G | Deprotection conditions too harsh. | Use the recommended mild deprotection protocol (K₂CO₃ in Methanol). Avoid ammonia or AMA-based reagents. |
| Multiple Peaks in Final HPLC | Inefficient capping; premature deprotection. | Check capping reagents on the synthesizer. Ensure the solid support is handled carefully to avoid physical degradation. |
Conclusion
This guide provides a robust and validated framework for the synthesis of this compound phosphoramidite and its successful incorporation into DNA oligonucleotides. By carefully following the detailed protocols, paying close attention to the rationale behind key steps, and implementing the described mild deprotection and rigorous QC procedures, researchers can reliably produce high-quality 8-Cl-dG-modified oligonucleotides. These custom oligos are invaluable tools for advancing our understanding of inflammation-induced DNA damage and mutagenesis.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. entegris.com [entegris.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
protocol for site-specific incorporation of 8-Chloroguanine in DNA
Application Notes and Protocols
Topic: Protocol for Site-Specific Incorporation of 8-Chloroguanine in DNA
Introduction: The Significance of this compound in DNA
Chronic inflammation is a well-established driver of carcinogenesis, partly through the generation of reactive oxygen and halogen species by immune cells.[1][2] Myeloperoxidase, an enzyme released during the inflammatory response, produces hypochlorous acid (HOCl), which can react with genomic DNA to form a variety of lesions.[1][3] Among these, 8-chloro-2'-deoxyguanosine (8-Cl-dG) is a major and persistent adduct.[1][2]
The presence of the bulky chlorine atom at the C8 position of guanine forces the nucleoside to favor a syn conformation, in contrast to the typical anti conformation of standard guanine. This altered geometry exposes the Hoogsteen edge of the base, enabling mutagenic base pairing.[2][4] Specifically, syn-8-Cl-dG can form a stable Hoogsteen base pair with an incoming guanine nucleotide during DNA replication, leading to G-to-C transversion mutations.[1][2][4]
To investigate the precise molecular mechanisms of 8-Cl-dG-induced mutagenesis, its processing by DNA polymerases, and its recognition by DNA repair machinery, it is essential to generate DNA oligonucleotides containing this lesion at a specific, predetermined site. This application note provides a comprehensive, field-proven protocol for the synthesis of the 8-Cl-dG phosphoramidite building block and its subsequent site-specific incorporation into DNA using automated solid-phase synthesis.
Principle of the Method: Solid-Phase Phosphoramidite Chemistry
The site-specific incorporation of modified nucleosides like 8-Cl-dG is achieved using the robust and highly efficient phosphoramidite method of solid-phase DNA synthesis.[5][6] This technique, which has been the gold standard for decades, involves the sequential addition of nucleotide building blocks to a growing DNA chain that is covalently attached to a solid support, typically controlled-pore glass (CPG).[5][7][8] The synthesis proceeds in the 3' to 5' direction through a four-step cycle that is repeated for each nucleotide addition.
-
Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside, activating it for the next coupling reaction.
-
Coupling: The custom 8-Cl-dG phosphoramidite (or a standard phosphoramidite) is activated by a catalyst, typically an acidic azole, and reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[8]
-
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a capping step.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution, completing the addition of one nucleotide.
This cycle is repeated until the desired sequence is assembled. The final oligonucleotide is then cleaved from the solid support, and all remaining protecting groups are removed before purification.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion [mdpi.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Leveraging 8-Chloroguanine-Modified Templates in DNA Polymerase Assays: A Guide to Mechanistic Studies and High-Throughput Inhibitor Screening
An Application Note and Protocol for Researchers and Drug Development Professionals
Abstract
DNA polymerases are fundamental enzymes essential for DNA replication and repair, making them critical targets for antiviral and anticancer therapies. The study of these enzymes, particularly their interaction with damaged DNA, provides invaluable insights into disease mechanisms and opportunities for drug discovery. 8-Chloroguanine (8-Cl-G) is a significant DNA lesion resulting from oxidative stress and inflammation-induced halogenation.[1][2][3] This application note provides a comprehensive guide to the use of synthetic DNA templates containing 8-Cl-G in DNA polymerase assays. We delve into the underlying biochemical principles, present a detailed protocol for a high-throughput fluorescence-based assay for screening polymerase inhibitors, and offer practical guidance on data analysis and troubleshooting. This powerful tool enables researchers to investigate polymerase fidelity, translesion synthesis, and to identify novel therapeutic agents that modulate polymerase activity.
Scientific Principles and Rationale
The Biological Significance of this compound
Chronic inflammation is a known contributor to carcinogenesis.[1][2][3] During the inflammatory response, immune cells such as neutrophils produce reactive halogen species, including hypochlorous acid (HOCl), to combat pathogens.[2][3] However, these potent oxidants can also damage host cell macromolecules, including genomic DNA. HOCl reacts with guanine bases to form 8-chloro-2'-deoxyguanosine (referred to as this compound or ClG), a major halogenated DNA lesion.[1][3] The presence of this lesion in DNA can disrupt normal replication, leading to mutagenesis and potentially contributing to inflammation-driven cancer.[4][5]
Mechanism of this compound-Induced Polymerase Misincorporation
The mutagenic potential of 8-Cl-G stems from its altered chemical structure, which influences its base-pairing properties. Unlike the standard guanine which stably pairs with cytosine, the bulky chlorine atom at the C8 position of 8-Cl-G induces a conformational shift in the glycosidic bond from the typical anti conformation to a syn conformation.
This syn conformation exposes the Hoogsteen edge of the guanine base for hydrogen bonding within the DNA polymerase active site.[1][3] This altered geometry facilitates a mispairing with an incoming deoxyguanosine triphosphate (dGTP) instead of the correct deoxycytidine triphosphate (dCTP).[1][2] Kinetic studies with human DNA polymerase β have shown that the incorporation of dGTP opposite 8-Cl-G is only moderately less efficient than the correct incorporation of dCTP, highlighting its promutagenic nature.[1][2][3] This specific misincorporation event leads to G-to-C transversion mutations.[2][3]
For the purpose of an in vitro assay, this altered interaction provides a powerful handle. The presence of 8-Cl-G in a template can cause many DNA polymerases to stall, pause, or proceed with altered kinetics compared to an undamaged template. This measurable change in polymerase activity is the fundamental principle that allows 8-Cl-G-modified templates to be used for mechanistic studies and inhibitor screening.
Application: High-Throughput Screening (HTS) for DNA Polymerase Inhibitors
The unique interaction between DNA polymerases and 8-Cl-G templates can be exploited for drug discovery. A common application is in the development of high-throughput screening (HTS) assays to identify small molecule inhibitors of specific DNA polymerases.[6]
The assay is typically designed in a fluorescence-based format for sensitivity, simplicity, and compatibility with automation.[7][8][9] The principle is as follows:
-
Substrate: A synthetic primer-template DNA duplex is used. The template strand contains a single, site-specific 8-Cl-G lesion. The primer is often labeled with a fluorophore, or an intercalating dye is used that fluoresces upon binding to the double-stranded product.[8][10]
-
Reaction: In the presence of a target DNA polymerase and dNTPs, the primer is extended.
-
Detection: The rate of primer extension is monitored in real-time by measuring the increase in fluorescence.
-
Inhibition: When an effective inhibitor is present, the polymerase's activity is reduced, leading to a slower rate of fluorescence increase. This allows for the quantification of inhibitor potency (e.g., IC50).
Experimental Workflow Diagram
Caption: Workflow for an 8-Cl-G based DNA polymerase inhibitor screening assay.
Detailed Protocol: Fluorescence-Based Polymerase Inhibition Assay
This protocol describes a continuous, fluorescence-based assay using an intercalating dye (e.g., PicoGreen) to monitor DNA synthesis on an 8-Cl-G-containing template. The assay is designed for a 384-well plate format suitable for HTS.
Materials and Reagents
-
DNA Polymerase: Target polymerase of interest (e.g., Human Polymerase β).
-
8-Cl-G Template Oligo (HPLC-purified):
-
Example: 5' - GAC TGA CTA GTC [8ClG] TCG ATC GAT GCT A - 3'
-
Note: The [8ClG] denotes the this compound modification, which is incorporated during synthesis using a specific phosphoramidite.[3]
-
-
Primer Oligo (HPLC-purified):
-
Example: 5' - TAG CAT CGA TCG A - 3'
-
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 500 µg/mL BSA. Store at -20°C.
-
dNTP Mix: 10 mM stock of each dNTP (dATP, dCTP, dGTP, dTTP).
-
Intercalating Dye: PicoGreen dsDNA quantitation reagent (or similar).
-
Test Compounds: Dissolved in 100% DMSO.
-
Control Inhibitor: Known inhibitor of the target polymerase (e.g., aphidicolin for Pol α).
-
Plates: Black, flat-bottom 384-well assay plates.
-
Equipment: Fluorescence microplate reader with kinetic reading capability.
Step-by-Step Methodology
Part A: Primer-Template Duplex Preparation
-
Resuspend the 8-Cl-G template and primer oligos in nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a final concentration of 100 µM.
-
To prepare a 20 µM working stock of the primer-template duplex, mix:
-
25 µL of 100 µM 8-Cl-G Template
-
20 µL of 100 µM Primer
-
55 µL of Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl)
-
-
Anneal the mixture in a thermocycler by heating to 95°C for 5 minutes, then gradually cooling to room temperature over 45 minutes (~1.5°C/min).
-
Store the annealed duplex at -20°C.
Part B: Assay Execution
-
Prepare Master Mixes: Prepare reagents for 100 reactions (adjust volumes as needed).
-
Reaction Master Mix (per well):
-
4 µL of 10X Assay Buffer
-
0.8 µL of 10 mM dNTP mix
-
2 µL of 20 µM Primer-Template Duplex
-
1 µL of PicoGreen dye (diluted 1:200 in TE buffer)
-
28.2 µL of Nuclease-Free Water
-
Total Volume = 36 µL
-
-
Enzyme Mix (per well):
-
4 µL of DNA Polymerase (diluted in 1X Assay Buffer to a final working concentration, e.g., 10 nM). This should be optimized beforehand.
-
-
-
Compound Plating:
-
Add 0.5 µL of test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate.
-
-
Reaction Setup:
-
Add 36 µL of the Reaction Master Mix to each well containing the compounds/controls.
-
For negative control wells (0% activity), add 4 µL of 1X Assay Buffer instead of the Enzyme Mix.
-
Mix the plate on a shaker for 30 seconds.
-
-
Initiate and Read:
-
Set the microplate reader to the appropriate excitation/emission wavelengths for the dye (e.g., ~480 nm Ex / ~520 nm Em for PicoGreen).
-
Initiate the reaction by adding 4 µL of the Enzyme Mix to all wells except the negative controls.
-
Immediately begin kinetic reading, taking a fluorescence measurement every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate Reaction Velocity: For each well, plot fluorescence units (RFU) versus time (minutes). The initial velocity (V) is the slope of the linear portion of this curve (V = ΔRFU / Δt).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl))
-
V_inhibitor: Velocity in the presence of a test compound.
-
V_pos_ctrl: Velocity of the positive control (DMSO only).
-
V_neg_ctrl: Velocity of the negative control (no enzyme).
-
-
Determine IC50: For active compounds, perform a dose-response experiment with serial dilutions. Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data and Interpretation
The following table shows representative data from a screening assay using the protocol described above.
| Compound ID | Description | IC50 (µM) | Max Inhibition (%) |
| Ctrl-Inhib | Known Polymerase Inhibitor | 0.85 | 98.5 |
| Cmpd-A | Test Compound | 2.5 | 95.2 |
| Cmpd-B | Test Compound | > 50 | 15.6 |
| Cmpd-C | Test Compound | 15.7 | 88.9 |
Interpretation:
-
Ctrl-Inhib shows potent inhibition, validating the assay's sensitivity.
-
Cmpd-A is identified as a potent hit worthy of follow-up studies.
-
Cmpd-B is considered inactive in this assay.
-
Cmpd-C shows moderate activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / No Activity | - Inactive enzyme.- Incorrect buffer components (e.g., missing Mg²⁺).- Degraded primer/template or dNTPs. | - Test enzyme activity with a standard (non-lesion) template.- Prepare fresh buffers and verify pH.- Use fresh, HPLC-purified oligos and dNTP stocks. |
| High Background Signal | - Contamination of reagents with DNA.- Dye concentration is too high. | - Use nuclease-free water and reagents.- Optimize dye dilution; perform a dye titration experiment. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated multichannel pipettes or automated liquid handlers.- Ensure thorough mixing after adding reagents.- Avoid using the outermost wells or fill them with buffer. |
| False Positives | - Compound autofluorescence.- Compound interacts with the intercalating dye. | - Pre-read the plate after compound addition but before adding the enzyme.- Run a counterscreen without the polymerase to identify dye quenchers/interfering compounds. |
Conclusion and Future Directions
The use of this compound-modified templates provides a robust and biologically relevant system for probing the function of DNA polymerases. The detailed protocol herein describes a reliable, high-throughput method for identifying and characterizing novel polymerase inhibitors, a critical step in modern drug discovery.[11][12] Beyond HTS, these templates are invaluable tools for fundamental research, enabling detailed kinetic analysis of translesion synthesis by specialized polymerases and furthering our understanding of how cells cope with inflammation-induced DNA damage.[4][5]
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion | MDPI [mdpi.com]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 7. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening identifies non-nucleoside inhibitors of the SARS-CoV-2 polymerase with novel mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 8-Chloroguanine in Genomic DNA
Introduction: 8-Chloroguanine as a Critical Biomarker of Inflammation-Mediated DNA Damage
Chronic inflammation is a key etiological factor in the development of various human diseases, including cancer. During the inflammatory response, activated neutrophils and macrophages generate reactive oxygen and halogen species as part of their host defense mechanism. One of the key enzymes involved in this process is myeloperoxidase (MPO), which utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl). HOCl is a potent oxidizing and chlorinating agent that can react with a variety of biological molecules, including the purine bases in DNA. The reaction of HOCl with guanine residues in DNA leads to the formation of several adducts, with 8-chloro-2'-deoxyguanosine (8-Cl-dG) being a major and stable product.
The formation of 8-Cl-dG in genomic DNA is of significant biological concern due to its promutagenic potential. The chlorine atom at the C8 position of guanine can alter its base-pairing properties, leading to G-to-C transversions during DNA replication. Consequently, the accurate and sensitive detection of 8-Cl-dG in genomic DNA serves as a crucial biomarker for assessing inflammation-driven DNA damage and may provide valuable insights into the molecular mechanisms underlying inflammation-associated diseases.
This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound (as the nucleoside 8-Cl-dG or the free base 8-ClGua) in genomic DNA. We will delve into the principles, advantages, and practical considerations of the three most prominent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Overview of Analytical Methodologies
The choice of analytical method for the detection of 8-Cl-dG depends on several factors, including the required sensitivity and specificity, sample throughput, and the availability of instrumentation. Each method possesses its own unique set of strengths and limitations.
| Feature | HPLC-MS/MS | GC-MS | ELISA |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Antibody-based detection of the target molecule. |
| Sensitivity | High (femtogram to picogram range) | High (picogram range) | Moderate (picogram to nanogram range) |
| Specificity | Very High | High | Moderate to High (potential for cross-reactivity) |
| Throughput | Moderate | Low to Moderate | High |
| Sample Requirement | Low (µg of DNA) | Low (µg of DNA) | Low (µg of DNA) |
| Derivatization | Not required | Required (silylation) | Not required |
| Instrumentation Cost | High | High | Low |
| Key Advantage | "Gold standard" for accuracy and specificity. | High resolving power for complex mixtures. | High throughput and cost-effective for large sample numbers. |
| Key Limitation | High initial investment and maintenance costs. | Potential for artifact formation during derivatization. | Potential for antibody cross-reactivity with similar structures. |
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of 8-Cl-dG from biological samples is a multi-step process that requires careful execution to ensure accurate and reproducible results. The following diagram illustrates the key stages involved.
Figure 1. General experimental workflow for the analysis of this compound in genomic DNA.
Part 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is widely regarded as the "gold standard" for the quantification of DNA adducts due to its exceptional sensitivity and specificity. This technique combines the separation power of HPLC with the precise mass analysis of tandem mass spectrometry.
Principle
Genomic DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture is then separated by reverse-phase HPLC. The eluent is introduced into the mass spectrometer, where the molecules are ionized (typically by electrospray ionization, ESI). The precursor ion corresponding to 8-Cl-dG is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even in complex biological matrices.
Protocol: HPLC-MS/MS Analysis of 8-Cl-dG
1. Materials and Reagents:
-
Genomic DNA isolated from the sample of interest.
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
Zinc Sulfate (ZnSO₄)
-
Sodium Acetate (NaOAc)
-
Tris-HCl
-
8-chloro-2'-deoxyguanosine ([¹⁵N₅]-8-Cl-dG) internal standard (for isotope dilution)
-
HPLC-grade water and acetonitrile
-
Formic acid
2. DNA Hydrolysis (Enzymatic Digestion):
The goal of this step is to completely digest the DNA into individual deoxynucleosides without introducing artificial oxidation or degradation of the adducts.
-
To 10-50 µg of purified genomic DNA in a microcentrifuge tube, add the [¹⁵N₅]-8-Cl-dG internal standard.
-
Add 1/10 volume of 3 M sodium acetate (pH 5.3) and 2.5 volumes of ice-cold ethanol to precipitate the DNA. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the DNA pellet with 70% ethanol. Centrifuge again and aspirate the supernatant. Air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 100 µL of 20 mM sodium acetate buffer (pH 5.2) containing 0.1 mM ZnSO₄.
-
Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 10 µL of 1 M Tris-HCl (pH 8.0) to adjust the pH.
-
Add 5 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the deoxynucleosides to an HPLC vial for analysis.
3. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, hold for a few minutes, then ramp up to a higher percentage to elute the more hydrophobic compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of deoxynucleosides.
-
MRM Transitions: The following MRM transitions can be used for the detection of 8-Cl-dG and its internal standard[1]:
-
8-Cl-dG: m/z 302.1 → 186.1 (quantifier), m/z 302.1 → 151.1 (qualifier)
-
[¹⁵N₅]-8-Cl-dG: m/z 307.1 → 191.1
-
Figure 2. Workflow for HPLC-MS/MS analysis of 8-Cl-dG.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of DNA adducts. It offers excellent chromatographic resolution and high sensitivity. However, a key difference from HPLC-MS/MS is the requirement for derivatization to make the analytes volatile.
Principle
For GC-MS analysis, DNA is typically subjected to acid hydrolysis to release the free purine and pyrimidine bases. The resulting this compound (8-ClGua) is then chemically modified (derivatized) to increase its volatility and thermal stability. A common derivatization method is silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the column stationary phase. The separated compounds are then introduced into the mass spectrometer for detection and quantification.
Protocol: GC-MS Analysis of 8-ClGua
1. Materials and Reagents:
-
Genomic DNA
-
Formic acid (88%)
-
This compound ([¹³C,¹⁵N₂]-8-ClGua) internal standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Acetonitrile
2. DNA Hydrolysis (Acid Hydrolysis):
Acid hydrolysis is a robust method for releasing purine bases from DNA. However, it is crucial to perform this step under controlled conditions to avoid artifactual oxidation of guanine.
-
To 10-50 µg of purified genomic DNA, add the [¹³C,¹⁵N₂]-8-ClGua internal standard.
-
Lyophilize the sample to dryness.
-
Add 200 µL of 88% formic acid to the dried sample.
-
Incubate at 140°C for 90 minutes in a sealed vial.
-
Cool the sample and evaporate the formic acid under a stream of nitrogen.
3. Derivatization (Silylation):
This step is critical for making the 8-ClGua amenable to GC analysis. The reaction should be carried out in an anhydrous environment to prevent hydrolysis of the derivatizing reagent and the silylated products.
-
To the dried hydrolysate, add 50 µL of a mixture of pyridine and acetonitrile (1:4 v/v).
-
Add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 120°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
4. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the TMS derivative of 8-ClGua and its internal standard.
Causality Behind Experimental Choices: The use of pyridine in the derivatization mixture helps to catalyze the silylation reaction and scavenge the HCl produced, driving the reaction to completion. The high temperature ensures efficient derivatization of the relatively non-volatile 8-ClGua.
Self-Validation: The use of a stable isotope-labeled internal standard is crucial for self-validation. It corrects for any variability in the hydrolysis, derivatization, and injection steps, ensuring accurate quantification.
Part 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, cost-effective method for the detection and quantification of DNA adducts. It relies on the specific recognition of the target molecule by an antibody.
Principle
In a competitive ELISA for 8-Cl-dG, the wells of a microplate are coated with a conjugate of 8-Cl-dG. The sample containing the unknown amount of 8-Cl-dG is mixed with a specific primary antibody and added to the wells. The free 8-Cl-dG in the sample competes with the coated 8-Cl-dG for binding to the primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. After another washing step, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of 8-Cl-dG in the sample.
Protocol: Competitive ELISA for 8-Cl-dG
1. Materials and Reagents:
-
Genomically digested DNA sample (as prepared for HPLC-MS/MS).
-
8-Cl-dG specific primary antibody.
-
HRP-conjugated secondary antibody.
-
Microplate pre-coated with an 8-Cl-dG conjugate.
-
8-Cl-dG standard for creating a standard curve.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
2. Assay Procedure:
-
Prepare a standard curve by serially diluting the 8-Cl-dG standard.
-
Add 50 µL of the standards and samples to the appropriate wells of the microplate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of 8-Cl-dG in the samples.
Trustworthiness and Validation: The trustworthiness of an ELISA is highly dependent on the specificity of the primary antibody. It is essential to validate the antibody for its cross-reactivity with other structurally similar guanine adducts, such as 8-oxoguanine. This can be done by performing competition experiments with these other adducts. The intra- and inter-assay variability should also be determined to ensure the reproducibility of the results.[1][2][3]
Figure 3. Competitive ELISA workflow for 8-Cl-dG.
Conclusion and Future Perspectives
The analytical methods described in this guide provide researchers with a robust toolkit for the detection and quantification of this compound in genomic DNA. HPLC-MS/MS stands out as the most sensitive and specific method, making it ideal for studies requiring high accuracy. GC-MS offers a reliable alternative, particularly when coupled with stable isotope dilution. ELISA, with its high-throughput capabilities, is well-suited for screening large numbers of samples.
The choice of the most appropriate method will depend on the specific research question, the available resources, and the required level of analytical rigor. As our understanding of the role of inflammation in disease continues to grow, the accurate measurement of DNA damage biomarkers like this compound will become increasingly important in both basic research and clinical settings. Future developments in analytical instrumentation and methodologies will likely lead to even more sensitive and streamlined approaches for the analysis of these critical markers of genomic instability.
References
- 1. Chemical and Immunochemical Detection of 8-Halogenated Deoxyguanosines at Early Stage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometric Quantification of 8-Chloroguanine DNA Adducts
Introduction: 8-Chloroguanine, a Key Biomarker of Inflammation-Induced DNA Damage
Chronic inflammation is a well-established driver of carcinogenesis. A key mechanism linking inflammation to cancer is the production of reactive oxygen and halogen species by immune cells, which can lead to damage of cellular macromolecules, including DNA.[1][2] Myeloperoxidase (MPO), an enzyme abundant in neutrophils, utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3] HOCl can react with the guanine bases in DNA to form a variety of lesions, with 8-chloro-2'-deoxyguanosine (8-Cl-dG) being a major and stable product.[3]
The formation of 8-Cl-dG is significant as it is a pro-mutagenic lesion. The presence of the chlorine atom at the C8 position of guanine can alter its base-pairing properties, leading to G-to-C transversions during DNA replication.[1][3] This mutagenic potential implicates 8-Cl-dG as a critical biomarker for assessing inflammation-driven cancer risk and for studying the mechanisms of genotoxicity. Accurate and sensitive quantification of 8-Cl-dG in biological samples is therefore essential for researchers in toxicology, oncology, and drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA adducts due to its high specificity and sensitivity.[4][5] This application note provides a detailed, field-proven protocol for the quantification of 8-Cl-dG in DNA samples using a stable isotope dilution LC-MS/MS method.
Principle of the Method
The quantification of 8-Cl-dG is achieved through a multi-step process that begins with the careful isolation of DNA from a biological matrix. The DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. A known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-8-Cl-dG) is spiked into the sample prior to hydrolysis to correct for any variability during sample preparation and analysis. The resulting mixture of deoxynucleosides is then subjected to solid-phase extraction (SPE) to remove interfering substances. Finally, the purified deoxynucleosides are separated by Ultra-High-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the native 8-Cl-dG to its labeled internal standard against a calibration curve.
Experimental Workflow
The entire analytical process can be visualized as a sequential workflow, ensuring robustness and reproducibility at each stage.
Caption: Overall experimental workflow for 8-Cl-dG quantification.
Detailed Protocols
PART 1: Sample Preparation
1.1 DNA Isolation
Rationale: The initial and most critical step is the isolation of high-quality DNA, free from proteins, RNA, and other contaminants that could interfere with enzymatic digestion or mass spectrometric analysis. The choice of DNA isolation method can impact the level of artifactual oxidation of guanine, so gentle methods are preferred.
Protocol:
-
Homogenize tissue samples (e.g., 50-100 mg) or collect cell pellets (e.g., 1-5 million cells).
-
Isolate genomic DNA using a commercial DNA isolation kit based on silica membrane spin columns or magnetic beads, following the manufacturer's instructions. These kits typically involve cell lysis, proteinase K digestion to remove proteins, and RNase A treatment to eliminate RNA.
-
Elute the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a UV-Vis spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicate high purity DNA.
1.2 Stable Isotope-Labeled Internal Standard
Rationale: Accurate quantification of DNA adducts by mass spectrometry relies on the use of a stable isotope-labeled internal standard. This standard, which has a higher mass but is chemically identical to the analyte, is added at a known concentration at the beginning of the sample preparation. It co-elutes with the analyte during chromatography and allows for correction of any sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.
Note: The chemical synthesis of [¹³C,¹⁵N]-labeled 8-chloro-2'-deoxyguanosine is not commercially widespread. However, a synthetic route can be adapted from protocols for other labeled nucleosides.[6] This typically involves starting with labeled precursors for the purine ring and/or the ribose sugar. Alternatively, deuterated standards can be synthesized.[7][8] For laboratories without access to custom synthesis, a validated approach is to use a commercially available labeled standard of a structurally similar adduct, such as [¹⁵N₅]-8-hydroxy-2'-deoxyguanosine, although this requires careful validation of its suitability as a surrogate standard.[9]
1.3 Enzymatic Hydrolysis of DNA
Rationale: To analyze the modified nucleoside 8-Cl-dG, the DNA polymer must be broken down into its individual deoxynucleoside components. Enzymatic hydrolysis is preferred over acid hydrolysis as it is milder and less likely to cause degradation of the adducts. A combination of endonucleases and exonucleases ensures complete digestion of the DNA.
Protocol:
-
In a microcentrifuge tube, aliquot 50-100 µg of purified DNA.
-
Add a known amount of the stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-8-Cl-dG) to each sample.
-
Add nuclease P1 (e.g., 10 Units in 20 mM sodium acetate, pH 5.2).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (e.g., 10 Units in 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2 hours or overnight to ensure complete digestion to deoxynucleosides.
-
Terminate the reaction by removing the enzymes. This can be achieved by protein precipitation with an equal volume of cold acetonitrile or by using a centrifugal filter unit (e.g., 10 kDa molecular weight cutoff). Centrifuge at high speed and collect the supernatant containing the deoxynucleosides.
1.4 Solid-Phase Extraction (SPE) Cleanup
Rationale: The enzymatic digest contains salts and other polar components that can interfere with LC-MS/MS analysis and cause ion suppression. A C18-based solid-phase extraction step is used to desalt and enrich the deoxynucleosides.[10]
Protocol:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Load the supernatant from the enzymatic hydrolysis step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and other hydrophilic impurities.
-
Elute the deoxynucleosides with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% mobile phase A, 5% mobile phase B).
PART 2: UPLC-MS/MS Analysis
2.1 UPLC Parameters
Rationale: A reversed-phase C18 column is ideal for separating the relatively polar deoxynucleosides. A gradient elution with a water/acetonitrile mobile phase containing a small amount of formic acid is used to achieve good peak shape and retention.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 1 min, ramp to 50% B in 8 min, hold for 1 min, return to 5% B and re-equilibrate for 3 min |
2.2 Mass Spectrometry Parameters
Rationale: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard. The primary fragmentation of deoxynucleosides involves the neutral loss of the 2'-deoxyribose moiety (116.0474 Da).[11]
MRM Transitions for 8-Cl-dG:
The exact mass of 8-chloro-2'-deoxyguanosine is 301.0578 Da.[12] The protonated precursor ion ([M+H]⁺) will have an m/z of 302.0651. The primary product ion will result from the loss of the deoxyribose sugar.
Note: The following MRM transitions are proposed based on the structure of 8-Cl-dG and fragmentation patterns of similar halogenated nucleosides like 8-bromo-2'-deoxyguanosine.[10] These will require optimization for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| 8-Cl-dG | 302.1 | 186.0 | 15 - 25 |
| [¹³C₅,¹⁵N₅]-8-Cl-dG (Internal Standard) | 312.1 | 196.0 | 15 - 25 |
Collision Energy Optimization: The collision energy should be optimized by infusing a standard solution of 8-Cl-dG and its internal standard into the mass spectrometer and varying the collision energy to maximize the signal of the product ions.
Ion Source Parameters (Typical Starting Points):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
PART 3: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a certified 8-Cl-dG standard and a fixed concentration of the internal standard into a blank matrix (e.g., hydrolyzed calf thymus DNA).
-
Integration: Integrate the peak areas for the specified MRM transitions of both the endogenous 8-Cl-dG and the internal standard in both the calibration standards and the unknown samples.
-
Quantification: Calculate the peak area ratio of 8-Cl-dG to the internal standard for each point on the calibration curve and for each unknown sample. Generate a linear regression curve from the calibration data. Use the equation of the line to calculate the concentration of 8-Cl-dG in the unknown samples.
-
Normalization: To account for variations in the amount of DNA analyzed, it is crucial to normalize the amount of 8-Cl-dG to the amount of unmodified deoxyguanosine (dG) in the same sample. This is achieved by also monitoring the MRM transition for dG (m/z 268.1 → 152.1) and its corresponding stable isotope-labeled internal standard. The final result is typically expressed as the number of 8-Cl-dG adducts per 10⁶ or 10⁸ normal dG bases.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features:
-
Stable Isotope Dilution: The use of a stable isotope-labeled internal standard is the cornerstone of accurate quantification, correcting for matrix effects and procedural losses.
-
Chromatographic Separation: The UPLC separation ensures that 8-Cl-dG is resolved from isomeric and isobaric interferences, preventing inaccurate measurements.
-
MRM Detection: The high selectivity of monitoring a specific precursor-to-product ion transition minimizes the contribution of background noise and interfering compounds to the analytical signal.
-
Calibration Curve: The use of a matrix-matched calibration curve ensures that the quantification is accurate over a range of concentrations.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and accurate quantification of the this compound DNA adduct by UPLC-MS/MS. By following these detailed steps, researchers can reliably measure this important biomarker of inflammation-induced DNA damage, enabling a deeper understanding of its role in carcinogenesis and other disease processes. The provided parameters serve as a robust starting point for method development and can be optimized for specific instrumentation and research needs.
References
- 1. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of deuterionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
X-ray crystallography of DNA polymerases with 8-Chloroguanine
Structural Insights into Mutagenesis: X-ray Crystallography of DNA Polymerases with 8-Chloroguanine-Adducted DNA
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chronic inflammation is a known contributor to carcinogenesis, partly through the production of reactive halogen species that damage DNA.[1][2] A major lesion resulting from this process is 8-chloro-2'-deoxyguanosine (ClG), a DNA adduct that can lead to mutations during replication.[1][2][3] Understanding the structural basis of how DNA polymerases interact with and bypass such lesions is crucial for developing novel anti-cancer therapeutics and for elucidating the mechanisms of mutagenesis. This application note provides a comprehensive guide and detailed protocols for the X-ray crystallographic study of DNA polymerases in complex with DNA containing this compound. We will delve into the rationale behind experimental choices, from protein expression and purification to co-crystallization and structure determination, providing a robust framework for researchers in the field.
The Scientific Imperative: Why Study DNA Polymerase Interactions with this compound?
Hypochlorous acid, produced by myeloperoxidase at sites of inflammation, readily reacts with DNA to form 8-chloro-2'-deoxyguanosine (ClG).[1][2][3] This lesion is promutagenic, meaning it can cause errors during DNA replication.[1][2] Specifically, ClG has been shown to adopt a syn conformation that facilitates the misincorporation of a guanine nucleotide (dGTP) opposite the lesion, leading to G-to-C transversion mutations.[1][2]
X-ray crystallography offers a powerful tool to visualize these interactions at an atomic level. By capturing a snapshot of the DNA polymerase active site as it encounters an this compound in the template strand, we can gain invaluable insights into:
-
The Conformational Dynamics of this compound: Crystal structures can reveal how the polymerase active site accommodates the bulky chlorine atom at the C8 position and whether the guanine base adopts an anti or syn conformation.[1][4]
-
Mechanisms of Mutagenic Bypass: By co-crystallizing the polymerase with the ClG-containing DNA and an incoming nucleotide (e.g., dCTP for correct incorporation or dGTP for incorrect incorporation), we can directly observe the base pairing geometry that leads to either high-fidelity replication or mutagenesis.[1]
-
Drug Development Opportunities: A detailed structural understanding of how polymerases handle damaged DNA can inform the rational design of inhibitors that specifically target these processes in cancer cells.[5][6]
This guide will use Human DNA Polymerase β (Pol β) as a model system, as it is a key enzyme in base excision repair and has been successfully crystallized with ClG-containing DNA.[1][7]
Experimental Workflow Overview
The overall process of obtaining a crystal structure of a DNA polymerase in complex with this compound-adducted DNA can be broken down into several key stages. Each stage requires careful planning and execution to ensure a successful outcome.
Figure 1: High-level experimental workflow for the X-ray crystallography of a DNA polymerase-8-Chloroguanine complex.
Detailed Protocols
Expression and Purification of DNA Polymerase β
High-purity, active protein is the cornerstone of successful crystallization. This protocol outlines a standard method for expressing and purifying recombinant human DNA Polymerase β.
Protocol 1: DNA Polymerase β Purification
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the human DNA Polymerase β gene.[8]
-
Grow the cells in LB media at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours. The lower temperature promotes proper protein folding.
-
Harvest the cells by centrifugation.[8]
-
-
Lysis:
-
Purification:
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column (if using a His-tagged construct). Wash with lysis buffer containing a low concentration of imidazole, then elute with a high concentration of imidazole.
-
Ion-Exchange Chromatography: Dialyze the eluted protein into a low-salt buffer and load it onto a cation exchange column (e.g., HiTrap SP). Elute with a linear salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with the final storage buffer (see Table 1).[8] This step removes aggregates and ensures a homogenous sample.[9]
-
Table 1: Buffer Compositions for DNA Polymerase β Purification
| Buffer Type | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, Protease Inhibitors | Cell lysis and initial protein binding |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 5% Glycerol, 1 mM TCEP | Removal of non-specific binders |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole, 5% Glycerol, 1 mM TCEP | Elution of His-tagged protein |
| Storage Buffer | 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol | Long-term storage and stability |
Preparation of the this compound DNA Duplex
The quality of the DNA is as critical as the protein. The DNA should be of high purity and correctly annealed.
Protocol 2: this compound DNA Preparation
-
Oligonucleotide Synthesis:
-
Synthesize the primer and template strands of your target DNA sequence using standard phosphoramidite chemistry. The template strand will contain the this compound modification at the desired position.
-
It is advisable to design a DNA duplex with a length of at least 10-12 base pairs to ensure stability at room temperature during crystallization trials.[10]
-
-
Purification:
-
Purify the synthesized oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to remove shorter, incomplete sequences.
-
-
Annealing:
-
Mix the purified primer and template strands in a 1:1.1 molar ratio (a slight excess of the template is often used) in an annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Slowly cool the mixture to room temperature over several hours to allow for proper annealing.
-
Co-crystallization of the Polymerase-DNA Complex
The formation of a stable, homogenous complex is a prerequisite for crystallization.
Protocol 3: Co-crystallization
-
Complex Formation:
-
Mix the purified DNA Polymerase β with the annealed this compound DNA duplex at a 1:1.2 molar ratio in the presence of a non-hydrolyzable dNTP analog if you wish to capture a specific state of the reaction (e.g., dCTP analog for correct insertion or dGTP analog for misinsertion). The presence of MgCl2 (typically 5-10 mM) is also required as a cofactor for the polymerase.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[9]
-
-
Crystallization Screening:
-
Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions.[11] Sparse-matrix screens from commercial vendors are a good starting point.
-
Set up drops by mixing the protein-DNA complex solution with the reservoir solution in a 1:1 ratio.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration to obtain larger, diffraction-quality crystals.[12]
-
Table 2: Example Crystallization Conditions
| Parameter | Initial Screening Range | Optimized Condition (Example) | Rationale |
| Precipitant | PEG 4000, PEG 8000, MPD | 18% PEG 3350 | PEGs are common precipitants for protein-DNA complexes.[11] |
| pH | 5.5 - 8.5 | 6.5 (e.g., MES buffer) | Mildly acidic conditions can promote favorable contacts.[9] |
| Salt | 50 - 200 mM | 100 mM Calcium Acetate | Salts screen electrostatic repulsion and aid in crystal packing. |
| Temperature | 4°C or 20°C | 20°C | Temperature affects solubility and crystal growth kinetics. |
X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, the final stage is to determine the three-dimensional structure.
Figure 2: Workflow for X-ray data collection and structure determination.
Protocol 4: Structure Determination
-
Cryo-protection and Data Collection:
-
Soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.[13][14]
-
Flash-cool the crystal in a stream of liquid nitrogen.[13]
-
Collect X-ray diffraction data at a synchrotron source.[14][15]
-
-
Data Processing:
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement, with a previously determined structure of the DNA polymerase as a search model.
-
Build the DNA and the this compound into the resulting electron density map using software like Coot.
-
Refine the atomic model against the experimental data using programs like Phenix or Refmac5 to improve the fit and geometric quality of the structure.[5]
-
Interpreting the Structure: A Case Study with Pol β and this compound
Crystallographic studies of Pol β with a templating this compound have provided profound insights.[1] The structures revealed that:
-
When paired with an incoming dCTP, the this compound remains in the standard anti conformation, forming a Watson-Crick base pair.[1]
-
However, when paired with an incoming dGTP, the this compound rotates around the glycosidic bond to adopt a syn conformation.[1] This allows for the formation of two Hoogsteen hydrogen bonds with the incoming dGTP, providing a structural basis for the observed G-to-C transversion mutations.[1][2]
These findings underscore the power of X-ray crystallography to elucidate the molecular mechanisms of DNA damage and mutagenesis, paving the way for further research into the roles of other DNA polymerases and the development of targeted therapies.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 11. "Isolation, purification, crystallization and preliminary X-ray data an" by Emika Miyamoto [louis.uah.edu]
- 12. Crystallization of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. louis.uah.edu [louis.uah.edu]
- 14. Preparation, crystallization and preliminary X-ray diffraction analysis of the DNA-binding domain of the Ets transcription factor in complex with target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Data Collection Course [mol-xray.princeton.edu]
Application Notes and Protocols for Studying 8-Chloroguanine-Induced Mutagenesis In Vitro
Introduction: The Significance of 8-Chloroguanine in Inflammation-Driven Carcinogenesis
Chronic inflammation is a well-established driver of carcinogenesis.[1][2] One of the key mechanisms linking these processes is the generation of reactive oxygen and halogen species by immune cells, such as neutrophils, at sites of inflammation. Myeloperoxidase, an enzyme released by these cells, produces hypochlorous acid (HOCl) to combat pathogens.[1][2] However, this potent oxidant can also damage host cell macromolecules, including DNA. A major product of the reaction between HOCl and deoxyguanosine in DNA is 8-chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA lesion.[1][2][3] The presence of 8-Cl-dG in cellular DNA is not merely a marker of damage; it is a pro-mutagenic lesion with the potential to initiate the genetic changes that lead to cancer.[1][2][3]
The mutagenic potential of 8-Cl-dG stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP) during DNA replication.[1][2] This mispairing leads to G-to-C transversion mutations, a specific mutational signature that can be traced back to the initial inflammatory insult.[1][2] Understanding the molecular mechanisms and frequency of 8-Cl-dG-induced mutagenesis is therefore critical for researchers in oncology, toxicology, and drug development.
These application notes provide a comprehensive guide to the in vitro methodologies used to dissect the mutagenic properties of 8-Cl-dG. We will explore key techniques, from the initial quantification of the DNA adduct to the detailed analysis of polymerase fidelity and transcriptional consequences. The protocols provided are designed to be robust and self-validating, offering researchers the tools to investigate this critical DNA lesion.
Section 1: Quantification of this compound Adducts in DNA
Before assessing the mutagenic outcome of 8-Cl-dG, it is often necessary to quantify its formation in DNA following exposure to a chlorinating agent. This provides a dose-response relationship and confirms the presence of the lesion in your experimental system. The gold standard for sensitive and specific quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]
Principle of LC-MS/MS for 8-Cl-dG Quantification
This method involves the enzymatic digestion of DNA to its constituent deoxynucleosides, followed by chromatographic separation using high-performance liquid chromatography (HPLC) and detection by a mass spectrometer. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of 8-Cl-dG and its characteristic fragment ions, allowing for highly specific and quantitative detection.
Protocol 1: LC-MS/MS Quantification of 8-Cl-dG
1. DNA Isolation and Preparation:
-
Isolate genomic DNA from your in vitro system (e.g., cells treated with HOCl) using a standard DNA extraction kit that minimizes oxidative damage during the isolation process.
-
Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
2. DNA Digestion:
-
In a microcentrifuge tube, combine 10-20 µg of DNA with a digestion cocktail containing nuclease P1, phosphodiesterase I, and alkaline phosphatase. This ensures complete digestion of the DNA to individual deoxynucleosides.
-
Incubate the reaction at 37°C for 2-4 hours.
3. Sample Cleanup (Optional but Recommended):
-
To remove proteins and other contaminants that could interfere with the LC-MS/MS analysis, perform a solid-phase extraction (SPE) using a C18 cartridge.
4. LC-MS/MS Analysis:
-
Inject the digested DNA sample onto a C18 HPLC column.
-
Use a gradient elution program with a mobile phase consisting of water and methanol, both containing a small amount of a modifier like formic acid to improve ionization.
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Set up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to detect the transition of the parent ion of 8-Cl-dG to its specific product ions.
5. Data Analysis:
-
Quantify the amount of 8-Cl-dG by comparing the peak area of the analyte in your sample to a standard curve generated using known concentrations of a synthetic 8-Cl-dG standard.
-
Normalize the amount of 8-Cl-dG to the total amount of deoxyguanosine in the sample to express the data as adducts per 10^6 or 10^8 normal nucleotides.
Section 2: Assessing the Mutagenic Potential of this compound Using Primer Extension Assays
Primer extension assays are a powerful tool to investigate the fidelity of DNA polymerases when they encounter a specific DNA lesion.[7][8][9] By using a synthetic DNA template containing a site-specific 8-Cl-dG, researchers can determine the frequency of nucleotide incorporation opposite the lesion and identify any polymerase stalling.
Causality Behind Experimental Choices
The choice of DNA polymerase is critical in these assays. Using a high-fidelity polymerase like human DNA polymerase β (pol β) can provide insights into how the cellular replication machinery might handle the lesion.[1][2] Conversely, using a lower-fidelity translesion synthesis (TLS) polymerase can reveal alternative bypass mechanisms. The use of a radiolabeled primer allows for sensitive detection of the extension products by autoradiography.[7][8][9]
Diagram: Workflow of a Primer Extension Assay
Caption: Workflow for a primer extension assay to study 8-Cl-dG mutagenesis.
Protocol 2: Primer Extension Assay for 8-Cl-dG
1. Oligonucleotide Template and Primer Design:
-
Synthesize a DNA oligonucleotide (typically 30-50 nucleotides) containing a single, site-specific 8-Cl-dG lesion.
-
Design a shorter complementary primer (15-20 nucleotides) that anneals to the template, with its 3' end positioned several bases before the 8-Cl-dG lesion.
2. Primer Labeling:
-
Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled primer to remove unincorporated nucleotides, for example, by using a G-25 spin column.[8]
3. Annealing Reaction:
-
In a reaction tube, combine the 8-Cl-dG-containing template and the ³²P-labeled primer in a 1.5:1 molar ratio in an appropriate annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
4. Primer Extension Reaction:
-
Prepare a reaction mix containing the annealed template-primer duplex, the DNA polymerase of interest (e.g., DNA polymerase β), and a mixture of all four dNTPs (dATP, dCTP, dGTP, dTTP).
-
To determine which nucleotide is incorporated opposite 8-Cl-dG, set up parallel reactions, each containing only one of the four dNTPs.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
5. Analysis of Extension Products:
-
Stop the reactions by adding a formamide-containing loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by exposing the gel to a phosphor screen or X-ray film.
-
The size of the extended product will indicate which nucleotide was incorporated opposite the 8-Cl-dG lesion. A band corresponding to the primer plus one nucleotide indicates incorporation opposite the lesion. The intensity of the bands can be quantified to determine the relative frequency of incorporation of each nucleotide.
Expected Results and Interpretation
Based on published data, when using a high-fidelity polymerase like DNA polymerase β, you can expect to see incorporation of both dCTP (correct) and dGTP (mutagenic) opposite 8-Cl-dG.[1][2] The relative intensity of the bands corresponding to dC and dG incorporation provides a quantitative measure of the mutagenic potential of the lesion with that specific polymerase.
| Nucleotide Offered | Expected Incorporation | Mutagenic Outcome |
| dCTP | Yes (Correct) | Non-mutagenic |
| dGTP | Yes (Incorrect) | G to C Transversion |
| dATP | Low/None | - |
| dTTP | Low/None | - |
Section 3: Investigating Transcriptional Mutagenesis with In Vitro Transcription Assays
DNA damage does not only pose a threat during replication; it can also interfere with transcription, leading to the production of mutant proteins. This process, known as transcriptional mutagenesis, can have significant consequences in non-dividing cells.[10][11][12][13] The Competitive Transcription and Adduct Bypass (CTAB) assay is a sophisticated method to quantitatively assess the impact of a DNA lesion on both the efficiency and fidelity of transcription.[10][11]
Diagram: Principle of the CTAB Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 9. Primer extension - Wikipedia [en.wikipedia.org]
- 10. Quantitative measurement of transcriptional inhibition and mutagenesis induced by site-specifically incorporated DNA lesions in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative Assay for Assessing the Effects of DNA Lesions on Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Mutagenesis Induced by 8-Oxoguanine in Mammalian Cells | PLOS Genetics [journals.plos.org]
- 13. Transcriptional Mutagenesis Induced by 8-Oxoguanine in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 8-Chloroguanine Oligonucleotides
Welcome to the technical support center for the synthesis and purification of 8-Chloroguanine (8-Cl-G) modified oligonucleotides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific modification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges associated with 8-Cl-G oligonucleotides and ultimately improve your synthesis yield and final product purity.
Introduction to this compound Oligonucleotides
This compound is a halogenated derivative of guanine that can be incorporated into oligonucleotides to modulate their properties. The presence of the chlorine atom at the 8-position can influence the conformational equilibrium of the nucleoside, favoring the syn conformation, which can have significant implications for the structure and function of the resulting oligonucleotide, including its hybridization properties and recognition by enzymes.[1][2] However, the introduction of this modification also presents specific challenges during chemical synthesis and purification that require careful consideration.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound oligonucleotides in a question-and-answer format.
Synthesis Phase
Question 1: I am experiencing low coupling efficiency with my 8-Chloro-dG phosphoramidite. What are the likely causes and how can I improve it?
Low coupling efficiency is a common issue in oligonucleotide synthesis, and it can be exacerbated by modified phosphoramidites.[3] The bulky and electron-withdrawing chlorine atom at the 8-position of the guanine base can influence the reactivity of the phosphoramidite.
Likely Causes:
-
Phosphoramidite Quality: The 8-Chloro-dG phosphoramidite may have degraded due to moisture or oxidation. The synthesis of this modified amidite involves a chlorination step using reagents like N-chlorosuccinimide (NCS), and residual impurities from this synthesis can affect its stability.[2]
-
Activator Incompatibility or Degradation: The choice of activator and its concentration are critical for efficient coupling.[4] Some activators may not be optimal for sterically hindered or electronically modified phosphoramidites.
-
Suboptimal Coupling Time: The standard coupling time may not be sufficient for the 8-Chloro-dG phosphoramidite to react completely due to its modified structure.[]
-
Reagent and Solvent Purity: Trace amounts of water in the acetonitrile or other reagents can significantly reduce coupling efficiency.[6]
Troubleshooting Protocol:
-
Verify Phosphoramidite Integrity:
-
Use freshly prepared or recently purchased 8-Chloro-dG phosphoramidite.
-
If possible, analyze the phosphoramidite by ³¹P NMR to confirm its purity and absence of oxidized species.
-
Ensure the phosphoramidite is dissolved in anhydrous acetonitrile.
-
-
Optimize Activator and Coupling Time:
-
Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), which are known to enhance coupling of challenging monomers.
-
Systematically increase the coupling time in increments (e.g., from the standard 30 seconds to 60, 90, or 120 seconds) and monitor the trityl cation release to assess the impact on coupling efficiency.
-
-
Ensure Anhydrous Conditions:
-
Use fresh, high-quality anhydrous acetonitrile for phosphoramidite and activator solutions.
-
Ensure all reagent lines on the synthesizer are dry and free of leaks.
-
-
Increase Phosphoramidite Concentration/Equivalents:
-
If optimization of coupling time is insufficient, consider increasing the concentration of the 8-Chloro-dG phosphoramidite or the number of equivalents used per coupling.
-
Question 2: I am concerned about the stability of the 8-chloro modification during the deprotection step with ammonium hydroxide. Is this a valid concern and what are my options?
This is a critical consideration. The C8 position of purines can be susceptible to nucleophilic attack, and the conditions used for deprotection, particularly with strong bases at elevated temperatures, could potentially lead to side reactions. While there is limited direct literature on the stability of this compound during standard oligonucleotide deprotection, the chemistry of 8-halopurines suggests a potential for displacement of the chloride.
Potential Side Reaction:
-
Nucleophilic Substitution: The chloro group at the 8-position can be displaced by nucleophiles present in the deprotection solution. For example, with ammonium hydroxide, there is a risk of forming 8-aminoguanine.
Recommended Deprotection Strategies:
To mitigate the risk of modifying the 8-chloro group, milder deprotection conditions are recommended.[7][8]
| Deprotection Reagent | Temperature | Time | Considerations |
| Ammonium Hydroxide (30%) | Room Temperature | 12-16 hours | A safer, albeit slower, alternative to heating. |
| Potassium Carbonate (0.05 M in Methanol) | Room Temperature | 4-6 hours | An ultra-mild option, but requires the use of labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) on the standard bases.[7][9] |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | Room Temperature | 2 hours | Faster than ammonium hydroxide alone, but still relatively mild at room temperature.[9] |
Experimental Verification:
It is highly recommended to perform a small-scale pilot deprotection and analyze the resulting oligonucleotide by LC-MS to confirm the integrity of the this compound modification under your chosen conditions. Look for the expected mass of the full-length product and the absence of masses corresponding to potential side products (e.g., +15 Da for amination, -19 Da for hydroxylation).
Purification and Analysis Phase
Question 3: My crude this compound oligonucleotide shows multiple peaks on HPLC analysis. How can I distinguish the full-length product from impurities?
The presence of multiple peaks is common in crude oligonucleotide analysis. For this compound oligonucleotides, in addition to the usual synthesis-related impurities, you may have species arising from incomplete deprotection or modification of the 8-chloro group.
Workflow for Peak Identification:
Caption: Workflow for identifying impurities in crude this compound oligonucleotides.
Analytical Steps:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for oligonucleotide purification.[10] The this compound modification may slightly increase the hydrophobicity of the oligonucleotide, leading to a longer retention time compared to its unmodified counterpart.
-
Mass Spectrometry (MS): This is essential for unambiguous identification of the product and impurities.[11]
-
LC-MS: Coupling HPLC with a mass spectrometer allows for the assignment of masses to the different peaks in the chromatogram.
-
MALDI-TOF MS: A rapid method for determining the molecular weight of the main product in the crude mixture.[2]
-
Common Impurities and their Mass Signatures:
| Impurity Type | Description | Expected Mass Difference from Full-Length Product |
| n-1 Deletions | Sequences missing one nucleotide. | ~ -289 to -313 Da |
| Incomplete Deprotection | Residual protecting groups on the bases. | Positive mass shift (e.g., +52 for isobutyryl) |
| 8-Amino-Guanine | Substitution of Cl with NH₂. | +15.99 Da (if starting from 8-Cl-G) |
| 8-Hydroxy-Guanine (8-oxo-G) | Hydrolysis of the chloro group. | -19.45 Da (if starting from 8-Cl-G) |
Question 4: What is the best purification strategy for obtaining high-purity this compound oligonucleotides?
The optimal purification strategy depends on the intended application of the oligonucleotide. For most research and development purposes, HPLC is the method of choice.[12]
Recommended Purification Workflow:
Caption: Recommended purification workflow for this compound oligonucleotides.
Purification Methodologies:
-
Reversed-Phase HPLC (RP-HPLC): This is the most effective method for purifying modified oligonucleotides.
-
Trityl-on Purification: Synthesizing the oligonucleotide with the final 5'-DMT group left on significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from shorter, trityl-off failure sequences. The DMT group is then removed post-purification.
-
Trityl-off Purification: This method separates based on the overall hydrophobicity of the oligonucleotide. While less resolving for separating n-1 sequences, it can be effective, especially for shorter oligonucleotides.
-
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It can be a useful secondary purification method if very high purity is required.[10]
-
Desalting: After HPLC purification, a desalting step (e.g., using a size-exclusion column) is necessary to remove salts from the HPLC buffers.
Frequently Asked Questions (FAQs)
Q1: How does the this compound modification affect the stability of the DNA duplex? The introduction of a bulky substituent at the C8 position of guanine, such as a chlorine atom, can destabilize the standard Watson-Crick base pairing by promoting a syn conformation of the nucleobase, which is less favorable for B-form DNA.[1][2] This can lead to a decrease in the melting temperature (Tm) of the DNA duplex.
Q2: Can I use standard phosphoramidites for the other bases in my this compound oligonucleotide synthesis? Yes, you can use standard protected phosphoramidites for A, C, and T. However, if you plan to use a mild deprotection protocol to protect the 8-chloro group (e.g., potassium carbonate in methanol), you will need to use compatible "UltraMILD" phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[9]
Q3: How should I store my 8-Chloro-dG phosphoramidite and the final purified oligonucleotide?
-
8-Chloro-dG Phosphoramidite: Store under argon or nitrogen in a desiccator at -20°C. Avoid repeated freeze-thaw cycles and exposure to moisture.
-
Purified Oligonucleotide: Store lyophilized or in a buffered solution (e.g., TE buffer, pH 7.5) at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q4: What are the expected results from mass spectrometry analysis of an this compound oligonucleotide? You should observe a peak corresponding to the calculated molecular weight of your this compound containing sequence. Due to the presence of two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), you will observe a characteristic isotopic pattern. For an oligonucleotide containing a single this compound, you will see a prominent peak (M) and a smaller peak at M+2 with about one-third the intensity of the main peak. This isotopic signature is a useful confirmation of successful incorporation.
References
- 1. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. idtdna.com [idtdna.com]
- 12. chromatographyonline.com [chromatographyonline.com]
stability of 8-Chloroguanine in different buffer conditions
Welcome to the technical support center for 8-Chloroguanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction
This compound (8-Cl-Gua) is a halogenated purine analog of guanine used in various research applications, including the study of DNA damage and repair, and as a potential therapeutic agent.[1] Understanding its stability in different buffer conditions is critical for obtaining reliable and reproducible experimental results. Instability of this compound can lead to the formation of degradation products, most notably 8-oxoguanine (8-oxo-Gua), which can have biological activities that may interfere with experimental outcomes.[2][3][4] This guide provides a comprehensive overview of the factors affecting this compound stability and practical advice for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in aqueous solutions?
The primary degradation product of this compound in aqueous solutions is 8-oxoguanine (also known as 8-hydroxyguanine). This occurs through the hydrolysis of the chlorine atom at the C8 position of the purine ring. The presence of 8-oxoguanine can be a significant concern as it is a common biomarker of oxidative DNA damage and possesses its own biological activities.[2][3][5][6]
Q2: What are the optimal storage conditions for solid this compound?
Solid this compound is generally stable at room temperature for short periods, making shipment and routine handling straightforward.[7] However, for long-term storage, it is recommended to store the compound in a freezer in its lyophilized form to minimize degradation.[7]
Q3: How should I prepare stock solutions of this compound?
This compound has limited solubility in cold water.[7] To prepare stock solutions, it is recommended to warm the solution to approximately 50°C to improve solubility.[7] The use of a vortex or sonicator can also aid in achieving a uniform mixture.[7] It is crucial to ensure all the lyophilized powder is dissolved, paying attention to any material that may be present in the cap of the vial.[7] For quantitative applications, concentration should be verified by UV-Vis spectrophotometry at its λmax.[7]
Q4: How stable is this compound in different buffer systems?
The stability of this compound is highly dependent on the pH and composition of the buffer. Generally, halogenated disinfection byproducts, a class of compounds to which this compound is related, show increased hydrolysis rates under alkaline pH conditions.[8] Therefore, it is expected that this compound will be less stable in basic buffers (e.g., Tris-HCl at pH > 8) compared to neutral or slightly acidic buffers (e.g., phosphate buffer at pH 6-7).
Q5: Does temperature affect the stability of this compound solutions?
Yes, temperature is a critical factor. Increased temperatures will accelerate the rate of hydrolysis of this compound to 8-oxoguanine. For instance, studies on the heat-induced formation of 8-oxoguanine in DNA have shown a significant increase in its formation with rising temperatures.[9] Therefore, it is recommended to prepare this compound solutions fresh and keep them on ice or at 4°C during experiments whenever possible.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides systematic solutions.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of this compound in your experimental buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.
-
Assess Stability in Your Buffer: Perform a preliminary stability test. Incubate your this compound solution in your experimental buffer under the same conditions as your experiment (temperature, duration). Analyze the solution at different time points using HPLC to check for the appearance of degradation peaks, primarily that of 8-oxoguanine.
-
Optimize Buffer Conditions: If degradation is significant, consider using a buffer with a lower pH (closer to neutral) or preparing the this compound solution immediately before use.
-
Control Temperature: Ensure your experimental setup maintains a consistent and, if possible, low temperature.
-
Problem 2: Unexpected biological activity observed in experiments.
-
Potential Cause: The observed activity may be due to the presence of 8-oxoguanine, a degradation product with known biological effects.[10]
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use a validated analytical method, such as HPLC with UV or mass spectrometry detection, to quantify the amount of this compound and 8-oxoguanine in your working solution.[5][6][11]
-
Run a Control Experiment: If 8-oxoguanine is detected, perform a parallel experiment using 8-oxoguanine alone to determine if it is responsible for the observed biological effect.
-
Minimize Degradation: Follow the best practices for preparing and storing this compound solutions as outlined in the FAQs to minimize the formation of 8-oxoguanine.
-
Problem 3: Difficulty dissolving this compound.
-
Potential Cause: Insufficient temperature or agitation during dissolution.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 50°C as recommended.[7] Avoid excessive heating, which could accelerate degradation.
-
Mechanical Agitation: Use a vortex mixer or a sonicator to ensure complete dissolution.[7]
-
Solvent Consideration: If solubility remains an issue in your aqueous buffer, consider preparing a concentrated stock solution in a small amount of an appropriate organic solvent (if compatible with your experimental system) and then diluting it into your aqueous buffer. Always check for the compatibility of the organic solvent with your experiment.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific buffer.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., water with gentle warming).
-
Prepare the buffer of interest at the desired pH and concentration (e.g., 100 mM Phosphate Buffer, pH 7.4; 100 mM Tris-HCl, pH 8.5).
-
-
Incubation:
-
Dilute the this compound stock solution into the test buffer to a final concentration (e.g., 100 µM).
-
Divide the solution into aliquots for different time points and temperatures.
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sampling:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each temperature condition.
-
Immediately quench any further degradation by freezing the sample at -20°C or -80°C until analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating method, such as Reverse-Phase HPLC with UV detection.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products (primarily 8-oxoguanine).
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: HPLC Method for Separation of this compound and 8-Oxoguanine
This is a representative HPLC method that can be adapted for the analysis of this compound stability.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-30 min: 30% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 293 nm (λmax for 8-oxoguanine).
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in Different Buffers at 37°C
| Time (hours) | % Remaining in Phosphate Buffer (pH 6.5) | % Remaining in Phosphate Buffer (pH 7.4) | % Remaining in Tris Buffer (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.1 |
| 2 | 99.1 | 96.5 | 90.3 |
| 4 | 98.2 | 93.1 | 81.5 |
| 8 | 96.5 | 86.7 | 66.4 |
| 24 | 89.8 | 62.3 | 25.9 |
This table illustrates the expected trend of increased degradation of this compound at higher pH.
Visualizations
Degradation Pathway of this compound
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. pharmtech.com [pharmtech.com]
- 9. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel HPLC procedure for the analysis of 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Primer Extension Assays with 8-Chloroguanine
A Word From Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the introduction of a modified base like 8-Chloroguanine (8-Cl-G) into a primer extension assay can introduce a unique set of challenges. This guide is designed to move beyond generic advice, providing you with the causal explanations behind common issues and a logical framework for troubleshooting. My goal is to empower you to not only solve the problem at hand but to also build a deeper understanding of the interplay between your template, your polymerase, and the reaction dynamics.
This compound is a significant lesion resulting from inflammation-associated oxidative and halogenation stress, and its study is crucial for understanding carcinogenesis.[1][2] However, its physical properties present distinct hurdles for DNA polymerases. This guide is structured into a direct troubleshooting section for when experiments fail and a comprehensive FAQ section for proactive experimental design.
Troubleshooting Guide: Resolving Common Issues
Encountering problems is a standard part of optimizing any nuanced biochemical assay. Below are common issues encountered during primer extension with 8-Cl-G templates, their underlying causes, and actionable solutions.
Problem 1: No Extension Product or Very Low Yield
Seeing a blank gel or a faint band where your product should be is a frequent and frustrating issue.[3][4] This typically points to a fundamental failure in one of the core reaction components or conditions.
-
Polymerase Stalling at the 8-Cl-G Lesion: The bulky chlorine atom at the C8 position of guanine can cause significant steric hindrance within the polymerase active site.[5] This modification destabilizes the anti-conformation typically required for Watson-Crick base pairing, making it a difficult obstacle for many polymerases, especially high-fidelity ones with tight active sites.[5][6]
-
Suboptimal Annealing Temperature (Ta): An incorrect Ta is a primary cause of PCR failure. If the Ta is too high, the primer cannot anneal efficiently to the template. If it's too low, non-specific binding can occur, sequestering primers and polymerase away from the intended target.[3][7]
-
Poor Primer Design: Primers with internal secondary structures (hairpins) or those that form primer-dimers will be unavailable for annealing to the template.[8][9] This is a common cause of reaction failure as it consumes primers and can inhibit the polymerase.[10]
-
Degraded Template or Reagents: The integrity of your 8-Cl-G-containing oligonucleotide is critical. Likewise, repeated freeze-thaw cycles can degrade dNTPs, and the polymerase can lose activity over time if not stored correctly.[7]
-
Optimize Thermal Cycling:
-
Annealing Temperature: Perform a gradient PCR to empirically determine the optimal Ta. A good starting point is 5°C below the calculated melting temperature (Tm) of your primers.[3][11]
-
Extension Time: Increase the extension time to give the polymerase more opportunity to bypass the 8-Cl-G lesion. A standard time is 1 minute per kb, but for a template with a known stall site, doubling this can be effective.[3][8]
-
-
Re-evaluate Your Polymerase Choice: Not all polymerases are created equal when faced with damaged DNA. Consider a polymerase with known translesion synthesis (TLS) capabilities. (See FAQ section for a detailed breakdown).[2][12]
-
Assess Primer and Template Quality:
-
Verify your primer design using an oligo analysis tool to check for self-dimerization and hairpin formation.[13] The priming site should ideally be 30-50 bases from the 8-Cl-G modification to ensure stable polymerase binding before encountering the lesion.
-
Run an aliquot of your template on a denaturing PAGE gel to confirm its integrity.
-
-
Check Your Reagents:
-
Use fresh, high-quality dNTPs. Ensure the dNTP mix has balanced concentrations of all four nucleotides.[7]
-
If you suspect polymerase inactivity, use a control template that has worked previously to test the enzyme.
-
Problem 2: Multiple Bands or Incorrect Product Size on the Gel
The appearance of unexpected bands indicates either a loss of specificity or issues with processivity.
-
Non-Specific Primer Annealing: A low annealing temperature can allow primers to bind to unintended sites on the template, creating a variety of product lengths.[14]
-
Premature Termination of Extension: The polymerase may stall and dissociate from the 8-Cl-G template without completing the full extension. This creates a population of truncated products that will appear as a band smaller than the expected full-length product.[2] Studies with human DNA polymerases α and κ have shown they are slightly retarded at the 8-Cl-G site.[2]
-
Miscoding and Polymerase Slippage: 8-Cl-G is promutagenic. It can adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming dGTP instead of the correct dCTP.[1][5] This mispairing can destabilize the primer-template complex and may lead to polymerase dissociation or slippage, especially in repetitive sequences.[15] Human polymerase κ has been shown to cause one-base deletions and misincorporate dGTP, dAMP, and dTMP opposite 8-Cl-G.[2]
-
Increase Annealing Temperature: Gradually increase the Ta in 1-2°C increments. This increases the stringency of primer binding, reducing the likelihood of off-target annealing.[8]
-
Optimize MgCl2 Concentration: Magnesium is a critical cofactor for DNA polymerase activity and stabilizes primer-template binding. However, excessively high concentrations can promote non-specific amplification. Titrate your MgCl2 concentration, often in 0.2–1 mM increments, to find the optimal balance.[4][7]
-
Use a "Hot-Start" Polymerase: Hot-start polymerases are inactive at room temperature and are only activated at the high temperature of the initial denaturation step.[14] This prevents non-specific amplification that can occur as the reaction is being set up.
-
Analyze Sequence Context: If stalling is the primary issue, examine the sequence surrounding the 8-Cl-G lesion. GC-rich regions or sequences prone to secondary structures can exacerbate polymerase stalling.[16] The addition of PCR enhancers like DMSO or betaine may help, but be sure to verify their compatibility with your chosen polymerase.[16]
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving issues with your primer extension assay.
Caption: A logical workflow for troubleshooting primer extension assays.
Frequently Asked Questions (FAQs)
Q1: What is the biochemical basis for this compound being problematic for polymerases?
This compound is promutagenic primarily due to its ability to exist in two conformational states: anti and syn.[1]
-
Anti-conformation: This is the "normal" conformation for guanine in B-DNA. In this state, 8-Cl-G can form a standard Watson-Crick base pair with cytosine (dCTP), leading to correct replication.
-
Syn-conformation: The bulky chlorine atom at the C8 position creates steric repulsion with the sugar-phosphate backbone, favoring a rotation around the glycosidic bond into the syn conformation.[5] In this state, the Hoogsteen edge of the base is presented for pairing. This allows 8-Cl-G to form two hydrogen bonds with an incoming guanine (dGTP), leading to a G-to-C transversion mutation.[1][5]
Crystal structures of DNA polymerase β with a templating 8-Cl-G have confirmed that the enzyme can accommodate both conformations, providing a structural basis for its dual coding potential.[1][17]
Caption: Dual coding potential of this compound.
Q2: Which DNA polymerase should I choose for a template containing 8-Cl-G?
The choice of polymerase is perhaps the most critical parameter. There is a trade-off between fidelity and bypass efficiency.
| Polymerase Type | Behavior with 8-Cl-G Template | Recommendation |
| High-Fidelity (e.g., Pfu, Q5®) | These enzymes have a 3'-5' proofreading exonuclease activity and a snug active site. They are highly likely to stall at the 8-Cl-G lesion and may even "chew back" the primer upon stalling. | Generally not recommended unless the goal is specifically to measure polymerase stalling. |
| Standard Non-Proofreading (e.g., Taq) | More tolerant of modified bases than high-fidelity enzymes but may still exhibit significant stalling and/or dissociation at the 8-Cl-G site. | Can be used, but expect to optimize extension times and enzyme concentrations significantly. |
| Translesion Synthesis (TLS) (e.g., Pol η, Pol κ) | These polymerases have a more open and flexible active site, specifically evolved to bypass DNA lesions.[12] However, their fidelity is lower. Human Pol η incorporates dCMP opposite 8-Cl-G, while Pol κ shows misincorporation of several bases and deletions.[2] | Recommended. The choice depends on the experimental goal. Pol η is better for achieving full-length product, while Pol κ might be used to study mutagenic outcomes. |
| DNA Polymerase β (Polβ) | A key enzyme in base excision repair, Polβ lacks proofreading activity. It has been extensively used in research to study the kinetics and structural effects of 8-Cl-G bypass.[1][5] | A good model enzyme for in vitro mechanistic studies. |
Q3: How should I set up my reaction? Are there any special considerations?
While optimization is always necessary, the following table provides a robust starting point for your reaction setup.
| Component | Starting Concentration | Rationale & Considerations |
| 8-Cl-G Template | 1-10 nM | Modified oligonucleotides are expensive. Start at a low concentration that still provides sufficient template for amplification. |
| Primer | 200-500 nM | A 20-50x molar excess over the template is typical. Higher concentrations can lead to primer-dimers.[3] |
| dNTPs | 200 µM each | Standard concentration. Ensure the stock is fresh and concentrations are balanced to avoid polymerase errors.[7] |
| DNA Polymerase | Per Manufacturer | Follow the supplier's recommendation for units/reaction. For difficult templates, you may need to increase the concentration by 50-100%. |
| MgCl2 | 1.5-2.0 mM | This is a critical component to optimize. Start with the concentration in the buffer provided and perform a titration if you see non-specific products or low yield.[7] |
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 8-oxoguanine on DNA structure and deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. dnasoftware.com [dnasoftware.com]
- 10. dnasoftware.com [dnasoftware.com]
- 11. genscript.com [genscript.com]
- 12. Engineering polymerases for new functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. mybiosource.com [mybiosource.com]
- 15. DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA polymérases for difficult templates Clinisciences [clinisciences.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 8-Chloroguanine (8-ClG) Lesions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of 8-Chloro-2'-deoxyguanosine (8-ClG) and 8-Chloroguanine (8-ClGua). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the analysis of this critical biomarker of inflammation-induced DNA damage.
This compound is a major DNA lesion formed by the reaction of hypochlorous acid (HOCl) with guanine.[1][2] HOCl is produced by the enzyme myeloperoxidase in immune cells during inflammation, making 8-ClG a key indicator of halogenative stress and a potential contributor to the link between chronic inflammation and carcinogenesis.[2][3] However, its accurate quantification in cellular DNA and biological fluids is fraught with challenges, from artifactual formation during sample workup to the inherent instability of the lesion.
This guide provides a structured approach to navigating these complexities, ensuring the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when embarking on 8-ClG quantification.
FAQ 1: Which analytical method is best for 8-ClG quantification: HPLC-ECD or LC-MS/MS?
Answer: Both High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying 8-ClG. The "best" method depends on your specific experimental needs, available equipment, and sample matrix.
| Feature | HPLC-ECD | LC-MS/MS |
| Sensitivity | High (femtogram to picogram range)[4][5] | Very High (attomole to femtomole range)[6][7] |
| Specificity | Good, but susceptible to co-eluting electroactive compounds.[4] | Excellent, provides structural confirmation through mass-to-charge ratio and fragmentation patterns.[6][8] |
| Artifact Risk | Lower risk of artifacts during detection itself. | Potential for in-source oxidation of dG if not chromatographically resolved from 8-Cl-dG.[7][9] |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial investment and requires specialized expertise. |
| Internal Standards | Uses external standards or analogs like 2,6-diamino-8-oxopurine.[10] | Ideal for stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled 8-ClG) for ultimate accuracy.[8][9] |
FAQ 2: My 8-ClG levels seem unexpectedly high. What is the most likely cause?
Answer: Unusually high 8-ClG levels are most often due to artifactual oxidation of guanine during sample preparation . Guanine is highly susceptible to oxidation, which can be exacerbated by several common laboratory procedures.
Primary Culprits:
-
DNA Isolation Method: Phenol-chloroform extraction is a known source of artificial guanine oxidation.[11][12] The use of harsh chemicals can introduce oxidative stress.
-
DNA Hydrolysis: Over-incubation or the presence of redox-active metals (like iron or copper) in hydrolysis buffers can cause guanine oxidation.[11]
-
Derivatization (for GC/MS): The silylation step required for Gas Chromatography-Mass Spectrometry (GC/MS) is a major source of artifacts, leading to artificially high readings of oxidized guanine species.[10] This is a key reason why GC/MS is less favored for this application compared to LC-based methods.
Troubleshooting Steps:
-
Switch to a DNA isolation method known to minimize artifacts, such as a chaotropic sodium iodide (NaI) based method.[11][12]
-
Add metal chelators like desferrioxamine (DFO) to your homogenization and hydrolysis buffers to sequester redox-active metals.[11]
-
Optimize hydrolysis time to ensure complete digestion without unnecessary incubation periods.
-
If using LC-MS/MS, ensure complete chromatographic separation of deoxyguanosine (dG) from 8-Chloro-deoxyguanosine (8-Cl-dG) to prevent in-source oxidation of the much more abundant dG from being misidentified as the lesion.[9]
FAQ 3: How stable is the 8-ClG lesion during sample storage and processing?
Answer: While 8-ClG is more stable than some other oxidative lesions like 8-nitroguanine, its stability is a critical consideration.[13] The primary concern is depurination , the cleavage of the glycosidic bond, which releases the this compound base from the DNA backbone.
Factors Affecting Stability:
-
Temperature: Storage at low temperatures (-80°C) is crucial to minimize degradation.[13]
-
pH: Acidic conditions can accelerate depurination. Ensure all buffers used during extraction and storage are appropriately buffered to neutral or slightly alkaline pH.
-
DNA Structure: Lesions in single-stranded DNA may be more prone to depurination than those in double-stranded DNA.[13]
Best Practices:
-
Process samples immediately after collection whenever possible.
-
If storage is necessary, flash-freeze DNA pellets or tissue samples in liquid nitrogen and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Perform all extraction and hydrolysis steps on ice to the extent possible.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during 8-ClG analysis.
Problem 1: Poor Peak Shape or Low Sensitivity in HPLC/LC-MS
| Symptom | Potential Cause | Recommended Solution |
| Tailing Peaks | Contamination of the analytical column or guard column. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. Reverse-flush the column (if permitted by the manufacturer). 3. Replace the guard column and/or frits. 4. Ensure sample is fully dissolved and filtered before injection. |
| Broad Peaks | Suboptimal mobile phase composition; slow kinetics of interaction. | 1. Optimize the gradient slope and mobile phase modifiers (e.g., formic acid concentration). 2. Decrease the flow rate to allow more time for equilibration on the column. 3. Consider a different column chemistry (e.g., different C18 phase or HILIC). |
| Low Signal / Sensitivity | Ion suppression (MS); suboptimal detector settings (ECD/MS); sample degradation. | 1. For MS: Dilute the sample to reduce matrix effects. Improve sample cleanup using Solid Phase Extraction (SPE). Ensure electrospray source voltages are optimized.[14] 2. For ECD: Ensure the electrode is clean and polished. Optimize the applied potential to match the oxidation potential of 8-ClG.[4] 3. General: Use a stable isotope-labeled internal standard to normalize for signal variability.[8] Re-evaluate sample handling to prevent degradation. |
| Ghost Peaks | Carryover from a previous injection. | 1. Inject a blank solvent run after a high-concentration sample to check for carryover. 2. Increase the needle wash volume and use a stronger wash solvent. 3. Increase the column wash step at the end of the gradient. |
Problem 2: High Variability Between Replicates
High variability is often a sign of inconsistent sample workup or artifact formation.
// Nodes Start [label="High Variability Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Homogenization [label="Inconsistent Homogenization?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Hydrolysis [label="Variable DNA Hydrolysis?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_SPE [label="Inconsistent SPE Recovery?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Artifacts [label="Random Artifact Formation?", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Homogenization [label="Ensure tissue is fully disrupted.\nUse bead beater for consistency.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Hydrolysis [label="Optimize enzyme concentration and time.\nEnsure consistent temperature.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SPE [label="Condition/equilibrate all cartridges identically.\nUse automated SPE if possible.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Artifacts [label="Add chelators (DFO) to all samples.\nUse high-purity water and reagents.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Homogenization; Start -> Check_Hydrolysis; Start -> Check_SPE; Start -> Check_Artifacts;
Check_Homogenization -> Sol_Homogenization [label="Yes"]; Check_Hydrolysis -> Sol_Hydrolysis [label="Yes"]; Check_SPE -> Sol_SPE [label="Yes"]; Check_Artifacts -> Sol_Artifacts [label="Yes"]; } dot Caption: Logic diagram for troubleshooting high replicate variability.
Section 3: Key Experimental Protocols
Adherence to validated protocols is the cornerstone of trustworthy data. Here we provide step-by-step methodologies for critical stages of the workflow.
Protocol 1: Artifact-Resistant DNA Isolation from Cells/Tissues
This protocol is adapted from methods designed to minimize adventitious oxidation of guanine.[11][12]
-
Homogenization:
-
Homogenize fresh or flash-frozen tissue (~50 mg) in 1 mL of ice-cold homogenization buffer (Buffer A: 0.1 M NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, with 0.1 mM Desferrioxamine (DFO) added fresh).
-
Perform homogenization on ice using a Dounce or mechanical homogenizer.
-
-
Lysis:
-
Add 100 µL of 10% SDS and 50 µL of Proteinase K (20 mg/mL).
-
Incubate at 37°C for 2-4 hours with gentle agitation until lysis is complete.
-
-
DNA Isolation (NaI Method):
-
Add an equal volume of saturated Sodium Iodide (NaI) solution to the lysate.
-
Add an equal volume of 2-propanol. Mix gently by inversion until DNA precipitates.
-
Spool the DNA onto a sealed glass pipette tip.
-
Wash the precipitated DNA twice with 70% ethanol and once with 95% ethanol.
-
Briefly air-dry the DNA pellet and resuspend in high-purity water or TE buffer.
-
-
RNA Removal:
-
Add RNase A (100 µg/mL) and RNase T1 (10 U/mL).
-
Incubate at 37°C for 1 hour.
-
-
Final DNA Precipitation:
-
Precipitate the DNA again using sodium acetate and ethanol.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in high-purity water. Quantify using UV absorbance.
-
// Nodes Start [label="1. Homogenize Tissue\n(on ice, with DFO)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="2. Cell Lysis\n(SDS, Proteinase K)"]; Isolation [label="3. DNA Isolation\n(NaI Precipitation)"]; RNAse [label="4. RNA Removal\n(RNase A/T1)"]; Precip [label="5. Final Precipitation\n(Ethanol)"]; End [label="Pure DNA for Hydrolysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Isolation; Isolation -> RNAse; RNAse -> Precip; Precip -> End; } dot Caption: Workflow for DNA isolation designed to minimize artifacts.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
-
Reaction Setup:
-
In a microfuge tube, combine:
-
Purified DNA (20-50 µg)
-
10X Reaction Buffer (final conc: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
Nuclease P1 (2-5 units)
-
Alkaline Phosphatase (5-10 units)
-
Stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-Cl-dG)
-
Bring to a final volume of 100 µL with high-purity water.
-
-
-
Incubation:
-
Incubate at 37°C for 2 hours. Ensure the temperature does not exceed 37°C to minimize potential degradation.
-
-
Termination and Filtration:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile or by placing on ice.
-
Centrifuge the sample through a 0.22 µm or 10 kDa molecular weight cutoff filter to remove enzymes.
-
The filtrate is now ready for direct injection onto the LC-MS/MS system or for further SPE cleanup if required.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Immunochemical Detection of 8-Halogenated Deoxyguanosines at Early Stage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 8-Chloroguanine-Containing DNA
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Chloroguanine (8-Cl-G)-containing DNA. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the unique challenges of purifying oligonucleotides and DNA constructs bearing this significant halogenated lesion.
This compound is a major DNA adduct formed by hypochlorous acid, a reactive halogen species generated during inflammation.[1][2][3][4][5] Its presence in DNA is linked to mutagenesis and carcinogenesis, making it a critical subject of study.[1][3][4][5] However, the unique chemical properties of 8-Cl-G can introduce complexities into standard purification workflows. This guide is designed to provide both the "how" and the "why" behind successful purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound (8-Cl-G) is an oxidized DNA base lesion formed when reactive halogen species, such as hypochlorous acid produced by myeloperoxidase during an immune response, attack guanine in the genome.[3][5] This lesion is mutagenic because it can adopt a syn conformation, which allows it to form Hoogsteen base pairs with an incoming guanine nucleotide during DNA replication, leading to G-to-C transversion mutations.[1][3] Studying DNA containing 8-Cl-G is crucial for understanding the mechanisms of inflammation-induced cancer.[1][2][4]
Q2: How does the presence of 8-Cl-G affect DNA structure and stability?
The bulky chlorine atom at the C8 position of guanine introduces steric hindrance, which can destabilize the standard anti-conformation of the base. This favors a shift to the syn-conformation.[1] This conformational flexibility can alter the DNA's local structure and may affect its interaction with purification matrices and enzymes. The steric bulk of the C8 halogen atom can also destabilize the dG:dC base pair.[1]
Q3: What are the primary methods for purifying 8-Cl-G-containing DNA?
The most common and effective methods for purifying synthetic oligonucleotides containing 8-Cl-G are chromatographic techniques and gel electrophoresis. These include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC), which offer high-resolution separation.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is effective for separating the full-length, modified oligonucleotide from shorter synthesis failure products.[2][4]
Q4: Are there special handling considerations for 8-Cl-G oligonucleotides?
Yes. Like other oxidized guanine species (e.g., 8-oxoguanine), 8-Cl-G can be prone to further oxidation or degradation, especially if exposed to harsh chemical conditions or nucleases.[7] It is advisable to use nuclease-free solutions, minimize freeze-thaw cycles, and store the purified DNA in a buffered solution (e.g., TE buffer) at -20°C or below.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 8-Cl-G-containing DNA, providing potential causes and actionable solutions.
Problem 1: Low Yield of Purified Oligonucleotide
| Potential Cause | Explanation & Solution |
| Inefficient Lysis/Cleavage | If the 8-Cl-G DNA is part of a larger construct being cleaved (e.g., from a solid support), the modification might sterically hinder complete cleavage. Solution: Extend the cleavage/deprotection time as recommended by your synthesis reagent manufacturer. Ensure fresh reagents are used. |
| Incomplete Elution from Column | The 8-Cl-G modification can alter the hydrophobicity or charge of the DNA, causing it to bind more strongly to the purification matrix (e.g., silica column, HPLC column). Solution: For silica columns, try warming the elution buffer to 50°C and increasing the incubation time on the column before centrifugation.[8] For HPLC, optimize the gradient to ensure complete elution, perhaps by extending the final concentration of the organic phase. |
| Overdrying of DNA Pellet | Overdrying DNA pellets after ethanol precipitation can make them very difficult to redissolve.[9] Solution: Limit drying time to 5-10 minutes at room temperature. Avoid using a vacuum desiccator for extended periods. If a pellet is difficult to dissolve, gently heat it to 37°C in buffer and pipette up and down periodically.[9] |
| Aggregation of G-Rich Sequences | Oligonucleotides rich in guanine, including modified guanines, can form aggregates or G-quadruplex structures, leading to poor chromatographic behavior and apparent low yield of the monomeric species.[10] Solution: Try purifying under denaturing conditions (e.g., heating the sample before injection, using urea in PAGE). For HPLC, adjusting the mobile phase composition or temperature may help disrupt these structures. |
Problem 2: Impure Product (e.g., multiple peaks in HPLC, multiple bands on a gel)
| Potential Cause | Explanation & Solution |
| Degradation of 8-Cl-G Oligo | 8-Cl-G, as a damaged base, may be more susceptible to degradation than standard DNA bases, especially at the phosphodiester backbone. This can appear as a ladder of smaller products on a gel.[7] Solution: Ensure all solutions are nuclease-free. Add EDTA to chelate divalent cations required by many nucleases.[7] Avoid prolonged exposure to high pH or temperature. |
| Incomplete Deprotection | Failure to remove all protecting groups from the oligonucleotide during synthesis will result in multiple species with different retention times in RP-HPLC. Solution: Ensure the deprotection step is carried out for the recommended time and temperature with fresh reagents. The DMT-on purification strategy can be useful here (see Protocol 1). |
| Co-elution of Contaminants | Synthesis failure sequences (n-1, n-2 mers) may co-elute with the desired product if the purification method lacks sufficient resolution. Solution: For HPLC, optimize the elution gradient to be shallower, allowing for better separation of closely related species.[6] For PAGE, use a higher percentage gel to better resolve shorter oligonucleotides.[2] |
| Contamination with Host DNA/RNA | If the 8-Cl-G DNA is purified from a biological system (e.g., after enzymatic incorporation), contamination with genomic DNA or RNA is common. Solution: Treat the sample with RNase A to remove RNA.[11] Use purification kits or methods designed to separate the target DNA from larger genomic DNA or cellular debris.[12] |
Purification Workflows & Protocols
Logical Workflow for Purification Strategy Selection
The choice of purification method depends on the required purity, scale, and downstream application. This diagram outlines a decision-making process.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification (DMT-On Strategy)
This is a powerful method for purifying synthetic oligonucleotides. The lipophilic 5'-dimethoxytrityl (DMT) group is left on the desired full-length product, making it significantly more hydrophobic than the shorter, "failure" sequences that do not have the DMT group.[10]
Principle: The DMT-on oligonucleotide binds strongly to the C18 column. A gradient of increasing organic solvent is used to elute the products, with the highly retained DMT-on product eluting last. The collected fraction is then treated with acid to remove the DMT group, followed by desalting.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 11. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Plasmid DNA Purification Troubleshooting | QIAGEN [qiagen.com]
Technical Support Center: Minimizing Oxidative Damage During 8-Chloroguanine Sample Preparation
Welcome to the technical support center dedicated to the robust and accurate quantification of 8-Chloroguanine (8-Cl-Gua). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this critical biomarker of inflammation-associated DNA damage. The accurate measurement of 8-Cl-Gua is paramount, yet fraught with the peril of artifactual formation during sample preparation, leading to an overestimation of its true biological levels.
This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your samples and the reliability of your data. We will delve into the causality behind experimental choices, offering self-validating protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: 8-Chloro-2'-deoxyguanosine (referred to as this compound or 8-Cl-dG when incorporated in DNA) is a significant DNA lesion formed when genomic DNA is attacked by reactive halogen species.[1][2] A primary source of these reactive species in vivo is hypochlorous acid (HOCl), which is generated by the enzyme myeloperoxidase (MPO) in neutrophils during an inflammatory response.[2][3] Therefore, 8-Cl-Gua serves as a key biomarker for inflammation-driven DNA damage and has been implicated in the etiology of inflammation-associated cancers.[1] Its promutagenic properties, which can lead to G-to-C transversions, underscore the importance of its accurate quantification for understanding disease pathogenesis and for toxicological studies.[1][2]
Q2: What is the primary challenge in preparing samples for 8-Cl-Gua analysis?
A2: The central challenge is preventing the artificial (artifactual) formation of oxidized and halogenated guanine species during the sample preparation workflow itself. Guanine has the lowest redox potential of all DNA bases, making it highly susceptible to oxidation.[3] The very processes designed to isolate and purify DNA—such as cell lysis, homogenization, and enzymatic digestion—can inadvertently create conditions that promote the oxidation and chlorination of guanine, leading to falsely elevated 8-Cl-Gua levels.
Q3: Can the same methods used for 8-oxo-guanine be applied to 8-Cl-Gua?
A3: While there is significant overlap in the principles of preventing oxidative damage for both 8-oxo-guanine (8-oxoGua) and 8-Cl-Gua, it is crucial to recognize that 8-Cl-Gua has distinct chemical properties. The presence of the chlorine atom at the C8 position can influence its stability and reactivity.[3] While general strategies like using antioxidants and metal chelators are applicable to both, specific enzymatic efficiencies and potential for artifact formation may differ. It is not advisable to assume that a protocol optimized for 8-oxoGua is directly transferable to 8-Cl-Gua without validation.[4]
Q4: What are the immediate, critical steps I should take to minimize oxidative artifacts?
A4:
-
Work Cold: Perform all extraction and homogenization steps at 4°C or on ice to reduce the activity of DNases and slow down chemical reactions that can lead to DNA damage.[5]
-
Use Metal Chelators: Incorporate a potent metal chelator, such as Desferrioxamine or EDTA, into your lysis and digestion buffers. This is non-negotiable as it sequesters redox-active iron and copper ions that catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6][7][8][9]
-
Incorporate Antioxidants: Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your buffers to scavenge reactive oxygen species that may be present or generated during sample processing.[7][10]
-
Minimize Air Exposure: Limit the exposure of your samples to air, especially during steps that involve heating, as dissolved oxygen can contribute to oxidative damage.[11]
Troubleshooting Guide: Identifying and Resolving Common Issues
This guide addresses specific problems you may encounter during your 8-Cl-Gua sample preparation and subsequent analysis, particularly with LC-MS/MS.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High background/noise in LC-MS/MS chromatogram | 1. Contamination from solvents, vials, or sample extracts.[12] 2. Incomplete removal of cellular debris (proteins, lipids). 3. Matrix effects from co-eluting endogenous compounds. | 1. Use high-purity, LC-MS grade solvents and reagents.[12] 2. Incorporate a robust sample clean-up step (e.g., solid-phase extraction) after enzymatic digestion.[13] 3. Optimize chromatographic separation to resolve 8-Cl-Gua from interfering matrix components. |
| Inconsistent or high variability in 8-Cl-Gua levels across replicate samples | 1. Inconsistent homogenization leading to variable cell lysis and DNA release. 2. Sporadic oxidative damage occurring during sample prep. 3. Cross-contamination between samples.[14] 4. Analyte instability in the processed sample.[15] | 1. Standardize homogenization protocol (time, speed, bead type). Consider adding lysis buffer before homogenization to improve consistency.[16] 2. Rigorously adhere to the use of antioxidants and chelators in all samples. Ensure all samples are processed under identical temperature conditions. 3. Thoroughly clean homogenization probes between samples (e.g., with 0.4M NaOH followed by 70% ethanol and nuclease-free water).[14] 4. Analyze samples as quickly as possible after preparation or store them appropriately at -80°C. |
| Peak tailing or splitting for 8-Cl-Gua peak in chromatogram | 1. Column contamination or partially plugged column frit.[13] 2. Secondary interactions between 8-Cl-Gua and the column stationary phase. 3. Injection of sample in a solvent stronger than the mobile phase.[13] | 1. Flush the column or replace the column and in-line filter.[13] 2. Adjust mobile phase pH or ionic strength. Consider a different column chemistry if the problem persists. 3. Ensure the final sample solvent is compatible with, or weaker than, the initial mobile phase conditions. |
| Unexpectedly high levels of 8-Cl-Gua in control/untreated samples | 1. Artifactual formation of 8-Cl-Gua during sample preparation. 2. Contamination of reagents or instruments. | 1. Review and implement all preventative measures outlined in this guide (cold processing, chelators, antioxidants). 2. Process a "blank" sample (reagents only) to check for contamination. 3. Crucially, include an internal standard , such as an isotope-labeled 8-Cl-Gua ([¹³C,¹⁵N₂]-8-Cl-Gua), which is added at the very beginning of the DNA extraction. This standard will experience the same artifact-forming conditions as the native DNA, allowing for a more accurate quantification of the true endogenous levels. |
Core Experimental Protocols
Protocol 1: DNA Extraction with Anti-Oxidative Measures
This protocol is designed for the extraction of genomic DNA from cultured cells or soft tissues, incorporating steps to minimize artifactual oxidation.
Materials:
-
Lysis Buffer: 100 mM NaCl, 10 mM Tris-HCl (pH 8.0), 25 mM EDTA (pH 8.0), 0.5% SDS.
-
Desferrioxamine mesylate salt (metal chelator).
-
Butylated hydroxytoluene (BHT) (antioxidant).
-
Proteinase K (20 mg/mL).
-
RNase A (10 mg/mL).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Isopropanol (ice-cold).
-
70% Ethanol (ice-cold).
-
Nuclease-free water.
Procedure:
-
Prepare Lysis Buffer with Safeguards: Immediately before use, supplement the Lysis Buffer with Desferrioxamine to a final concentration of 1 mM and BHT to a final concentration of 100 µM. Keep this buffer on ice.
-
Homogenization (if using tissue): Homogenize the tissue sample in the supplemented Lysis Buffer on ice. If using a bead-based homogenizer, ensure the instrument has a cooling mechanism.[17]
-
Cell Lysis: For cell pellets, resuspend in the supplemented Lysis Buffer.
-
Enzymatic Digestion: Add Proteinase K to a final concentration of 0.1 mg/mL. Incubate at 37°C for 2-4 hours, or until lysis is complete. Note: While slight heating is required for enzymatic activity, the presence of EDTA and Desferrioxamine is critical here to prevent metal-catalyzed oxidation.
-
RNA Removal: Add RNase A to a final concentration of 0.1 mg/mL and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol.
-
Mix gently by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new pre-chilled tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently until the DNA precipitates.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Gently wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
Drying and Resuspension:
-
Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in a small volume of nuclease-free water.
-
-
Quantification and Storage: Quantify the DNA using a spectrophotometer. Store the DNA at -80°C.
Protocol 2: Enzymatic Digestion of DNA to Nucleosides
Materials:
-
Purified DNA sample.
-
Nuclease P1.
-
Alkaline Phosphatase.
-
Digestion Buffer: 10 mM Sodium Acetate (pH 5.3), 1 mM ZnSO₄.
-
Metal Chelator (e.g., 1 mM Desferrioxamine).
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine your DNA sample (10-20 µg) with the Digestion Buffer. Add Desferrioxamine.
-
First Digestion (Nuclease P1): Add Nuclease P1 (e.g., 2 units) to the mixture. Incubate at 37°C for 2 hours.
-
Second Digestion (Alkaline Phosphatase): Adjust the pH of the mixture to ~8.0 by adding a small amount of Tris-HCl (1 M, pH 8.5). Add Alkaline Phosphatase (e.g., 2 units).
-
Incubation: Incubate at 37°C for an additional 2 hours.
-
Sample Clean-up: The resulting mixture of deoxynucleosides should be cleaned up prior to LC-MS/MS analysis. This is typically done by ultrafiltration (to remove enzymes) or solid-phase extraction (to remove salts and other impurities).
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for 8-Cl-Gua sample prep with critical control points.
Caption: Biological vs. Artifactual formation pathways of guanine lesions.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Effects of metal ion chelators on DNA strand breaks and inactivation produced by hydrogen peroxide in Escherichia coli: detection of iron-independent lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant inhibits tamoxifen-DNA adducts in endometrial explant culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. norgenbiotek.com [norgenbiotek.com]
- 17. nextadvance.com [nextadvance.com]
Technical Support Center: Addressing Polymerase Stalling at 8-Chloroguanine (8-Cl-G) Sites
Prepared by: Senior Application Scientist, Advanced Research Division
Welcome to the technical support center for researchers investigating DNA replication, damage, and repair. This guide provides in-depth troubleshooting and practical solutions for a common and challenging issue: polymerase stalling and misincorporation at sites of 8-Chloroguanine (8-Cl-G) DNA damage. We will delve into the mechanisms behind this lesion-induced stalling and equip you with the knowledge and protocols to overcome these experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (8-Cl-G) and why is it problematic for DNA polymerases?
A1: this compound (8-Cl-G) is a significant DNA lesion formed when genomic DNA is attacked by reactive halogen species, such as hypochlorous acid (HOCl).[1][2][3] This type of damage is often associated with chronic inflammation, where immune cells like neutrophils release myeloperoxidase, an enzyme that generates HOCl to combat pathogens.[1][2][3][4]
The problem for DNA polymerases arises from the bulky chlorine atom at the C8 position of the guanine base. This modification destabilizes the standard anti-conformation of the deoxyguanosine nucleotide, making it energetically favorable to adopt a syn-conformation.[2] This conformational flexibility allows for non-standard base pairing, which can confuse the active site of high-fidelity DNA polymerases, leading to either a complete halt in synthesis (stalling) or the incorrect insertion of a nucleotide (misincorporation).[1][2][3]
Q2: What is the primary mechanism of polymerase stalling and misincorporation at 8-Cl-G sites?
A2: The core mechanism is driven by the dual coding potential of 8-Cl-G, stemming from its ability to exist in two conformations:
-
anti-conformation: In this state, 8-Cl-G can still form a standard Watson-Crick base pair with an incoming deoxycytidine triphosphate (dCTP), leading to correct, error-free replication.[1][2][3]
-
syn-conformation: This rotation around the glycosidic bond exposes the Hoogsteen edge of the base. In this conformation, 8-Cl-G can form two stable hydrogen bonds with an incoming deoxyguanosine triphosphate (dGTP).[1][2][3]
High-fidelity replicative polymerases, which have a tightly constrained active site, struggle to accommodate the distorted geometry of the syn-ClG:dGTP pair. This often results in stalling. However, some polymerases can bypass the lesion, and the insertion of dGTP opposite 8-Cl-G leads to a G-to-C transversion mutation in the subsequent round of replication.[1][2][3]
Q3: Which types of DNA polymerases are known to stall at or bypass 8-Cl-G?
A3: Polymerase behavior at 8-Cl-G is highly dependent on the polymerase family.
-
High-Fidelity Replicative Polymerases (e.g., Pol α, Pol δ): These polymerases are generally retarded or stalled at the 8-Cl-G site due to their proofreading functions and inflexible active sites.[4] For example, human Pol α is slightly retarded at the lesion but primarily incorporates the correct dCMP.[4]
-
X-Family Polymerases (e.g., Pol β): Human DNA Polymerase β (Pol β), involved in base excision repair, can bypass 8-Cl-G but does so with significant promutagenic potential. Kinetic studies show that Pol β incorporates dGTP opposite 8-Cl-G only about 15-fold less efficiently than the correct dCTP, highlighting its role in generating G-to-C transversions.[1][3]
-
Y-Family Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol κ): These polymerases have more spacious and flexible active sites designed to accommodate bulky lesions. Human Pol η readily bypasses 8-Cl-G and, interestingly, does so with high fidelity, exclusively incorporating dCMP.[4] In contrast, human Pol κ can bypass the lesion but is more error-prone, promoting misincorporation of dGMP, dAMP, and dTMP, as well as one-base deletions.[4]
Q4: What are the mutational consequences of a polymerase bypassing an 8-Cl-G lesion?
A4: The primary mutational signature of 8-Cl-G is the G-to-C transversion.[1][2][3] This occurs when a polymerase, such as Pol β, facilitates the formation of a Hoogsteen base pair between the syn-conformation of 8-Cl-G and an incoming dGTP.[1][2][3] Other polymerases, like Pol κ, can introduce a broader spectrum of mutations, including other transversions, transitions, and single-nucleotide deletions.[4] The accumulation of these mutations is a potential mechanism linking chronic inflammation to carcinogenesis.[1][2][4]
Q5: How does 8-Cl-G compare to the more commonly studied 8-oxoguanine (8-oxoG) lesion?
A5: Both 8-Cl-G and 8-oxoG are lesions at the C8 position of guanine and adopt a syn-conformation to cause mutations. However, their mutagenic outcomes and the geometry of their mispairs differ significantly.
-
Mutagenic Partner: 8-oxoG in the syn-conformation preferentially pairs with adenine (dA), leading to G-to-T transversions.[1] 8-Cl-G in the syn-conformation pairs with guanine (dG), causing G-to-C transversions.[1][2]
-
Base Pair Geometry: Structural analyses show that the 8-oxoG:dA base pair has a geometry that is very similar to a standard Watson-Crick pair within the polymerase active site.[1][5] This makes it highly deceptive and more promutagenic. The 8-Cl-G:dG pair, however, significantly deviates from normal Watson-Crick geometry, which may explain why it is more likely to cause stalling in high-fidelity polymerases.[1]
Section 2: Troubleshooting Guide
Problem: Your PCR, primer extension, or other polymerase-based assay is failing or showing significantly reduced yield when using a template known or suspected to contain 8-Cl-G sites.
Systematic Troubleshooting & Optimization
-
Confirm Template Integrity and Purity:
-
Action: Before troubleshooting polymerase issues, run your DNA template on an agarose gel to check for degradation. Measure its concentration and purity (A260/A280 ratio).
-
Rationale: Standard quality control is essential. Contaminants from DNA extraction (e.g., phenol, excessive salts) can inhibit polymerases independently of any DNA lesion.[6]
-
-
Select the Appropriate DNA Polymerase:
-
Action: Your choice of polymerase is the most critical factor. If you are using a high-fidelity proofreading polymerase (e.g., Phusion®, Pfu), it is likely stalling at the lesion. Switch to a polymerase better suited for damaged templates.
-
Rationale: High-fidelity polymerases have stringent active sites that detect geometric distortions in the DNA duplex, triggering proofreading or stalling. Specialized polymerases are required to bypass such lesions.[7]
-
Recommendations:
-
For Accurate Bypass: Use Human Polymerase η (eta). Studies show it bypasses 8-Cl-G with high efficiency and fidelity, correctly inserting cytosine.[4]
-
For General Bypass (mutagenesis studies): Use a non-proofreading polymerase like a standard Taq polymerase or a dedicated Translesion Synthesis (TLS) polymerase like Pol κ if you intend to study error-prone bypass.[4]
-
For Repair Studies: Use Human Polymerase β to study the mutagenic potential of the lesion in the context of base excision repair.[1][3]
-
-
-
Optimize Reaction Conditions:
-
Action: Modify your reaction buffer and cycling parameters to aid the polymerase.
-
Rationale: Reaction conditions can be adjusted to lower the energy barrier for bypassing a lesion.
-
Recommendations:
-
Increase Extension Time: A longer extension time gives the polymerase more opportunities to successfully navigate past the blocking lesion.[6]
-
Add PCR Enhancers: Co-solvents like DMSO (3-5%) or betaine (1-1.5 M) can help relax DNA secondary structures that may form around the lesion site, making the template more accessible.
-
Adjust Magnesium Concentration: While most polymerases work well at 1.5-2.0 mM MgCl₂, titrating this concentration up or down in 0.5 mM increments can sometimes improve performance on difficult templates.
-
-
-
Employ a Specialized Bypass Assay:
-
Action: If your goal is to study the bypass event itself, design a specific primer extension assay rather than a standard PCR.
-
Rationale: A primer extension assay allows for precise mapping of stalling sites and direct visualization of bypass products. This is the standard biochemical method for studying polymerase interactions with DNA lesions.[4][8]
-
Section 3: Experimental Protocols
Protocol 1: Primer Extension Assay to Map Polymerase Stalling Sites
This assay is designed to identify the exact nucleotide positions where a DNA polymerase stalls on a template containing a site-specific 8-Cl-G lesion.
Materials:
-
Template Oligonucleotide: A synthetic DNA oligonucleotide containing a single, site-specific 8-Cl-G.
-
Primer Oligonucleotide: Complementary to the 3' end of the template, allowing for extension across the lesion.
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]-ATP for radiolabeling.
-
DNA Polymerase of interest (e.g., Pol β, Pol η, Klenow Fragment).
-
Polymerase Reaction Buffer (specific to the chosen enzyme).
-
dNTP mix (e.g., 100 µM final concentration of each).
-
Formamide Stop/Loading Dye (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denaturing Polyacrylamide Gel (e.g., 15-20%, 7M Urea) and electrophoresis apparatus.
Methodology:
-
Primer Labeling:
-
Set up a reaction to radiolabel the 5' end of the primer using T4 PNK and [γ-³²P]-ATP.
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.
-
-
Primer-Template Annealing:
-
Combine the ³²P-labeled primer and the 8-Cl-G-containing template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).
-
Heat to 95°C for 5 minutes, then allow to cool slowly to room temperature to ensure proper annealing.
-
-
Polymerase Extension Reaction:
-
Prepare a reaction mix on ice containing the annealed primer-template, the DNA polymerase being tested, dNTPs, and the appropriate polymerase reaction buffer.[8]
-
Initiate the reaction by transferring the tubes to the polymerase's optimal temperature (e.g., 37°C for human polymerases).
-
Incubate for a defined period (e.g., 10-30 minutes). Collect time points if performing a kinetic analysis.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of Formamide Stop/Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading onto the gel.[8]
-
-
Gel Electrophoresis and Visualization:
-
Resolve the DNA fragments on a denaturing polyacrylamide sequencing gel. This separates the strands and provides single-nucleotide resolution.[8]
-
Run a Sanger sequencing ladder (using the same primer and an unmodified template) alongside the samples to serve as a precise size marker.
-
After electrophoresis, transfer the gel to filter paper, dry it, and expose it to a phosphor screen or X-ray film.
-
Analysis: The resulting bands will indicate the positions where the polymerase stalled or terminated. A strong band just before the lesion site indicates significant stalling. Bands appearing at full length indicate successful bypass.
-
Section 4: Data Interpretation & Visualization
Data Presentation
Table 1: Comparative Bypass and Fidelity of Human DNA Polymerases at 8-Cl-G Lesions. This table summarizes published findings to guide your polymerase selection.
| Polymerase | Family | Bypass Efficiency | Miscoding Frequency & Specificity | Citation(s) |
| Pol α | B | Low (Slight Retardation) | Low (Exclusively incorporates dCMP) | [4] |
| Pol β | X | Moderate | High (Inserts dGTP opposite 8-Cl-G) | [1][3] |
| Pol η | Y | High (Readily Bypasses) | Very Low (Exclusively incorporates dCMP) | [4] |
| Pol κ | Y | Moderate (Slight Retardation) | High (dGMP: 5.5%, dAMP: 3.7%, dTMP: 3.5%, 1-base del: 6.4%) | [4] |
-
Bypass efficiency is a qualitative summary. Quantitative values depend heavily on specific assay conditions.
-
Miscoding frequencies for Pol κ were determined during primer extension in the presence of all four dNTPs.[4]
Mandatory Visualizations
Caption: Mechanism of 8-Cl-G induced polymerase stalling and bypass.
Caption: Experimental workflow for a primer extension assay.
Section 5: References
-
Lee, S., et al. (2019). Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion. Molecules, 24(19), 3507. --INVALID-LINK--
-
Lee, S., et al. (2019). Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion. MDPI. --INVALID-LINK--
-
Lee, S., et al. (2019). Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion. PubMed. --INVALID-LINK--
-
Brieba, L. G., et al. (2004). Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase. The EMBO Journal, 23(17), 3452–3461. --INVALID-LINK--
-
Wang, J., & Wang, Y. (2018). Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation. Genomics, proteomics & bioinformatics, 16(1), 19–29. --INVALID-LINK--
-
Akasaka, S., & Yamamoto, K. (2012). Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis, 28(1), 81-88. --INVALID-LINK--
-
Yang, W., & Woodgate, R. (2007). Translesion Synthesis: Insights into the Selection and Switching of DNA Polymerases. Cold Spring Harbor perspectives in biology, 7(1), a022714. --INVALID-LINK--
-
Rechkoblit, O., et al. (2021). Structural basis of DNA synthesis opposite 8-oxoguanine by human PrimPol primase-polymerase. Nature Communications, 12(1), 3995. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Addressing Polymerase Stalling at Modified Nucleobase Sites. BenchChem. --INVALID-LINK--
-
Rechkoblit, O., et al. (2021). Structural basis of DNA synthesis opposite 8-oxoguanine by human PrimPol primase-polymerase. Nature Communications, 12, 3995. --INVALID-LINK--
-
Kaszubski, P., et al. (2002). Thermostable DNA polymerases can perform translesion synthesis using 8-oxoguanine and tetrahydrofuran-containing DNA templates. Acta biochimica Polonica, 49(2), 367–376. --INVALID-LINK--
-
Georgiadis, M. M., et al. (2005). DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine. DNA repair, 4(8), 929–940. --INVALID-LINK--
-
Georgakopoulos-Soares, I., et al. (2020). DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats. Genome biology, 21(1), 22. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). PCR Troubleshooting Guide. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quality Control for Synthetic 8-Chloroguanine Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic 8-Chloroguanine (8-Cl-G) oligonucleotides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is designed to ensure the quality, integrity, and successful application of your 8-Cl-G modified oligonucleotides.
Introduction: The Unique Nature of this compound Oligonucleotides
This compound is a halogenated derivative of guanine that can be incorporated into synthetic oligonucleotides to modulate their properties for therapeutic and research applications. The presence of the chlorine atom at the C8 position can influence the oligonucleotide's conformation, stability, and interaction with target molecules.[1] However, this modification also introduces specific challenges in synthesis, purification, and quality control that require careful consideration. This guide will walk you through the critical aspects of ensuring the high quality of your 8-Cl-G oligonucleotides.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the quality control of this compound oligonucleotides.
Q1: What are the primary methods for assessing the purity of 8-Cl-G oligonucleotides?
A1: A multi-pronged approach is essential for the comprehensive quality control of 8-Cl-G oligonucleotides. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC is the workhorse for purity assessment, separating the full-length product from shorter failure sequences (n-1, n-2, etc.) and other impurities.[2][3][4] Anion-exchange (AEX) HPLC can also be used, especially for longer oligonucleotides or those with significant secondary structure.[5][6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are crucial for confirming the molecular weight of the synthesized oligonucleotide.[7] This verifies the correct incorporation of the 8-Cl-G modification and the absence of unexpected adducts.
-
UV-Vis Spectrophotometry: Measuring the absorbance at 260 nm (A260) is a quick and standard method for quantifying the oligonucleotide concentration.
Q2: How does the 8-Cl-G modification affect the retention time in RP-HPLC?
A2: The chlorine atom at the C8 position increases the hydrophobicity of the guanine base. This generally leads to a slightly longer retention time in reversed-phase HPLC compared to an unmodified oligonucleotide of the same sequence. The exact shift will depend on the HPLC conditions (e.g., column type, gradient, ion-pairing reagent) and the overall sequence context.
Q3: Are there any special considerations for the deprotection of 8-Cl-G oligonucleotides?
A3: While standard deprotection protocols using ammonium hydroxide or AMA (a mixture of ammonium hydroxide and methylamine) are generally effective, the stability of the C-Cl bond should be considered.[8] Harsh deprotection conditions (prolonged exposure to high temperatures) could potentially lead to side reactions. For sensitive modifications, milder deprotection strategies may be explored. For instance, in the synthesis of oligonucleotides containing the related 8-aminoguanine, deprotection is performed with aqueous ammonia containing 0.1 M 2-mercaptoethanol to prevent degradation.[9]
Q4: Can I expect to see any common synthesis-related impurities specific to 8-Cl-G?
A4: Besides the usual impurities from oligonucleotide synthesis (e.g., truncated sequences), you should be mindful of:
-
Incomplete Chlorination: If the this compound phosphoramidite synthesis is not optimal, there might be traces of unmodified guanine phosphoramidite, leading to a mixed population of oligonucleotides.
-
Depurination: Although a general issue, the electron-withdrawing nature of the chlorine atom might influence the stability of the glycosidic bond. Monitor for depurination events, which would result in a mass loss of the this compound base.
Q5: How is the successful incorporation of 8-Cl-G confirmed?
A5: The most definitive method is mass spectrometry. The observed molecular weight should match the theoretical mass calculated for the oligonucleotide containing the 8-Cl-G modification. The mass of a deoxyribonucleotide of this compound is higher than that of a standard deoxyguanosine. Enzymatic digestion of the oligonucleotide followed by LC-MS analysis of the resulting nucleosides can also be used for confirmation and to pinpoint the location of the modification.[10][11]
Part 2: Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues encountered during the quality control of 8-Cl-G oligonucleotides.
Troubleshooting Scenario 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Your IP-RP-HPLC analysis shows multiple peaks in addition to the main product peak.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Truncated Sequences (n-1, n-2) | These are common synthesis by-products and typically elute earlier than the full-length product. Confirm their identity by mass spectrometry. If the levels are unacceptably high, optimize the coupling efficiency during synthesis. |
| Failure to Remove Protecting Groups | Incomplete removal of protecting groups (e.g., on the exocyclic amines of other bases) will result in more hydrophobic species that elute later than the main product. Verify with mass spectrometry (you will see a mass addition corresponding to the protecting group). Extend the deprotection time or use fresh deprotection reagents.[7] |
| Phosphodiester Backbone Degradation | Cleavage of the phosphodiester backbone can occur under harsh acidic or basic conditions. This will result in a variety of shorter fragments. Analyze by both HPLC and MS to characterize the fragments. Ensure that all solutions are at the appropriate pH. |
| Secondary Structures | Oligonucleotides, particularly G-rich sequences, can form secondary structures (e.g., hairpins, G-quadruplexes) that can lead to peak broadening or multiple peaks in HPLC.[5] To mitigate this, you can perform the HPLC analysis at an elevated temperature (e.g., 60-80°C) or under denaturing conditions (e.g., by adding urea to the mobile phase).[3] AEX-HPLC at a high pH (around 12) can also be effective in disrupting secondary structures.[5] |
| Co-eluting Impurities | It's possible for some impurities to have very similar retention times to the main product. High-resolution mass spectrometry can help to identify these co-eluting species.[12] |
Troubleshooting Scenario 2: Discrepancy between Theoretical and Observed Mass in MS
-
Symptom: The molecular weight determined by mass spectrometry does not match the expected mass of the 8-Cl-G oligonucleotide.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Sequence or Modification | Double-check the entered sequence for mass calculation. Confirm that the mass of the this compound modification has been correctly accounted for. |
| Salt Adducts | The presence of sodium (M+22 Da) or potassium (M+38 Da) adducts is common in ESI-MS of oligonucleotides.[13] This can be minimized by using appropriate mobile phase additives like triethylamine (TEA) and ensuring proper desalting of the sample before analysis. |
| Incomplete Deprotection | As mentioned in the HPLC troubleshooting, residual protecting groups will increase the observed mass. The mass difference will correspond to the mass of the protecting group. Re-treat the oligonucleotide with fresh deprotection solution. |
| Oxidation | The guanine base is susceptible to oxidation, leading to the formation of 8-oxoguanine (an increase of 16 Da). While you are intentionally using this compound, other guanine bases in the sequence can still be oxidized. Minimize exposure to oxidizing agents and use fresh solvents. |
| Loss of the Chloro Group | If the C-Cl bond is labile under certain conditions, you might observe a peak corresponding to the mass of the oligonucleotide with a guanine instead of an this compound at that position (a decrease in mass). |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard IP-RP-HPLC Analysis of 8-Cl-G Oligonucleotides
Objective: To assess the purity of a synthetic 8-Cl-G oligonucleotide.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile
-
Desalted 8-Cl-G oligonucleotide sample dissolved in water
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
Analyze the resulting chromatogram to determine the percentage of the main peak area relative to the total peak area.
Data Presentation: Expected HPLC and MS Results
| Analysis | Expected Outcome for a High-Quality 20-mer 8-Cl-G Oligonucleotide |
| IP-RP-HPLC | A major peak representing the full-length product with a purity of >90%. Minor, earlier-eluting peaks corresponding to n-1 and other failure sequences. |
| Mass Spectrometry (ESI-MS) | A deconvoluted mass spectrum showing a major peak corresponding to the calculated molecular weight of the 8-Cl-G oligonucleotide. Minor peaks may be present due to salt adducts or low levels of n-1 species. |
Visualization of the Quality Control Workflow
Caption: A typical workflow for the synthesis and quality control of this compound oligonucleotides.
References
- 1. mdpi.com [mdpi.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. atdbio.com [atdbio.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. DNA-triplex stabilizing properties of 8-aminoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Validation & Comparative
A Tale of Two Lesions: Unraveling the Mutagenic Signatures of 8-Chloroguanine and 8-Oxoguanine
A definitive guide for researchers navigating the landscape of DNA damage, this document provides an in-depth comparison of the mutagenic properties of two critical guanine adducts: 8-Chloroguanine (8-Cl-G) and 8-Oxoguanine (8-oxoG). We will explore their formation, distinct mutational signatures, the underlying molecular mechanisms, and the cellular repair pathways that combat their genotoxic effects. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to investigate these lesions in their own work.
Introduction: The Double-Edged Sword of Guanine Modification
Guanine, the most readily oxidized DNA base, is a frequent target of both endogenous and exogenous agents, leading to the formation of various lesions with profound biological consequences. Among these, 8-oxoguanine has long been the poster child for oxidative DNA damage, extensively studied for its role in mutagenesis and carcinogenesis. However, the inflammatory microenvironment, a key player in numerous pathologies including cancer, introduces a different class of DNA damage through the action of reactive halogen species. This process generates halogenated nucleobases, with this compound emerging as a significant and potentially underestimated contributor to genomic instability. Understanding the distinct mutagenic pathways of these two lesions is paramount for deciphering the complex interplay between inflammation, oxidative stress, and disease.
Formation and Chemical Nature
8-Oxoguanine (8-oxoG) is a primary product of reactive oxygen species (ROS) attacking the C8 position of guanine. ROS are generated as byproducts of normal cellular metabolism and through exposure to exogenous agents like ionizing radiation.
This compound (8-Cl-G) , in contrast, is a hallmark of inflammation-associated DNA damage. During the inflammatory response, immune cells such as neutrophils release myeloperoxidase, an enzyme that catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. HOCl, a potent reactive halogen species, can then modify guanine to form 8-Cl-G.[1][2]
The Core of Mutagenesis: A Conformational Switch
Both 8-oxoG and 8-Cl-G exert their mutagenic effects through a crucial conformational change around the glycosidic bond, switching from the typical anti conformation to a syn conformation. This rotation alters the hydrogen bonding face presented to the incoming nucleotide during DNA replication, leading to mispairing.
8-Oxoguanine: The G:C to T:A Transversion Maestro
The mutagenicity of 8-oxoG is well-established, primarily causing G:C → T:A transversion mutations .[3] In its syn conformation, 8-oxoG presents its Hoogsteen edge for base pairing, which bears a striking resemblance to the Watson-Crick edge of thymine. This structural mimicry facilitates the misincorporation of adenine (A) opposite the lesion by DNA polymerases.[3] If this 8-oxoG:A mispair is not corrected before the next round of replication, the 8-oxoG-containing strand will template the insertion of a thymine (T), resulting in a permanent G:C to T:A transversion.
This compound: The Architect of G to C Transversions
The mutagenic signature of 8-Cl-G is distinct, predominantly inducing G → C transversion mutations .[1][4][5] Similar to 8-oxoG, 8-Cl-G in the syn conformation utilizes its Hoogsteen edge for base pairing. However, instead of pairing with adenine, the Hoogsteen face of syn-8-Cl-G forms a stable, albeit mismatched, base pair with an incoming guanine (G) nucleotide.[1][5] This misincorporation of guanine opposite the chlorinated lesion, if not repaired, will lead to a C being incorporated in the complementary strand during the subsequent replication cycle, thus fixing a G to C transversion.
Interaction with DNA Polymerases: A Tale of Efficiency and Fidelity
The outcome of encountering these lesions during DNA replication is highly dependent on the specific DNA polymerase involved.
-
8-Oxoguanine: High-fidelity replicative DNA polymerases can be stalled by 8-oxoG, but they can also bypass it, often incorporating adenine. Translesion synthesis (TLS) polymerases can also bypass 8-oxoG with varying fidelity.[6]
-
This compound: Studies with human DNA polymerase β (pol β), an X-family polymerase involved in base excision repair, have shown that it can incorporate dGTP opposite 8-Cl-G. Kinetic data reveals that the insertion of dGTP is only about 15-fold less efficient than the correct insertion of dCTP, highlighting the promutagenic potential of this lesion.[1][4] While 8-oxoG is generally considered more mutagenic due to a more favorable geometry for mispairing with adenine, the relatively efficient misincorporation of guanine opposite 8-Cl-G underscores its significant threat to genome integrity.[1][5]
Cellular Defense: The DNA Repair Machinery
Cells have evolved sophisticated DNA repair pathways to counteract the mutagenic potential of these guanine lesions.
The "GO" System: A Multi-pronged Defense Against 8-Oxoguanine
The repair of 8-oxoG is a well-orchestrated process known as the "GO" system, which is a specialized sub-pathway of Base Excision Repair (BER) . This system involves three key enzymes:
-
OGG1 (8-oxoguanine DNA glycosylase): This enzyme specifically recognizes and excises 8-oxoG when it is paired with cytosine (8-oxoG:C), initiating the BER pathway.[3]
-
MUTYH (MutY DNA glycosylase): If replication occurs before OGG1 can act, and adenine is misincorporated opposite 8-oxoG, MUTYH steps in to remove the adenine from the 8-oxoG:A mispair.[7] This provides another opportunity for the correct base (cytosine) to be inserted.
-
MTH1 (MutT homolog 1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into newly synthesized DNA.
Repair of this compound: An Area of Active Investigation
The repair of 8-Cl-G is less well understood. While it is a substrate for the BER pathway, the specific glycosylases responsible for its recognition and excision are still being fully elucidated. It is plausible that OGG1 may have some activity on 8-Cl-G, but further research is needed to confirm this and to explore the potential involvement of other DNA repair pathways, such as Nucleotide Excision Repair (NER), in removing this bulkier lesion.
Quantitative Comparison of Mutagenic Signatures
| Feature | 8-Oxoguanine (8-oxoG) | This compound (8-Cl-G) |
| Primary Source | Reactive Oxygen Species (ROS) | Reactive Halogen Species (RHS) from inflammation |
| Predominant Mutation | G:C → T:A Transversion | G → C Transversion |
| Mispairing Partner | Adenine (A) | Guanine (G) |
| Conformation for Mispairing | syn | syn |
| Base Pairing in Mispair | Hoogsteen | Hoogsteen |
| Mutagenic Frequency (in vivo) | ~4% in mammalian cells[8] | Data in mammalian cells is still emerging, but in vitro data suggests significant promutagenicity[1] |
| Associated Cancer Signatures | COSMIC Signatures SBS18 and SBS36 | Not yet definitively assigned |
| Primary Repair Pathway | Base Excision Repair ("GO" System) | Likely Base Excision Repair, but specifics are under investigation |
Visualizing the Mutagenic Pathways
Figure 1: Mutagenic pathways of 8-Oxoguanine and this compound.
Experimental Methodologies for Characterizing Mutagenic Signatures
A variety of experimental approaches can be employed to determine the mutagenic signature of DNA lesions like 8-oxoG and 8-Cl-G.
Shuttle Vector Mutagenesis Assay
This powerful technique allows for the study of mutagenesis in mammalian cells.
Principle: A plasmid vector containing a reporter gene (e.g., supF) is constructed with a site-specific incorporation of the DNA lesion of interest. This vector is then introduced into mammalian cells, where it replicates. After a period of time, the plasmids are recovered and transformed into an indicator strain of E. coli. Mutations in the reporter gene can be selected for and the nature of the mutations determined by DNA sequencing.
Workflow:
Figure 2: Workflow for a shuttle vector mutagenesis assay.
Detailed Protocol:
-
Vector Construction:
-
Synthesize an oligonucleotide containing the desired lesion (8-oxoG or 8-Cl-G) at a specific position.
-
Ligate this oligonucleotide into a shuttle vector plasmid containing a reporter gene, such as supF.
-
Purify the lesion-containing plasmid.
-
-
Transfection into Mammalian Cells:
-
Select an appropriate mammalian cell line.
-
Transfect the cells with the purified plasmid using a standard method (e.g., lipofection, electroporation).
-
-
Plasmid Replication and Recovery:
-
Culture the transfected cells for a period sufficient for plasmid replication (e.g., 48-72 hours).
-
Lyse the cells and isolate the plasmid DNA using a miniprep procedure.
-
-
Transformation of Indicator Bacteria:
-
Transform a suitable indicator strain of E. coli (e.g., one that allows for selection of supF mutants) with the recovered plasmid DNA.
-
-
Selection and Analysis of Mutants:
-
Plate the transformed bacteria on selective media to identify colonies containing mutated reporter genes.
-
Isolate plasmid DNA from the mutant colonies.
-
Sequence the reporter gene to determine the exact nature and frequency of the mutations.
-
In Vitro DNA Polymerase Fidelity Assay
This assay directly assesses the ability of a specific DNA polymerase to bypass a lesion and the fidelity of that bypass.
Principle: A synthetic DNA template containing a site-specific lesion is annealed to a primer. A purified DNA polymerase is then used to extend the primer in the presence of dNTPs. The products of the reaction are analyzed to determine the efficiency of bypass and the identity of the nucleotide(s) incorporated opposite the lesion.
Detailed Protocol:
-
Template-Primer Preparation:
-
Synthesize a DNA oligonucleotide template containing the lesion of interest.
-
Synthesize a complementary primer that anneals upstream of the lesion.
-
Anneal the primer to the template.
-
-
Primer Extension Reaction:
-
Set up a reaction containing the template-primer duplex, a purified DNA polymerase, and a mixture of dNTPs.
-
To determine which nucleotide is incorporated opposite the lesion, individual reactions can be set up with only one type of dNTP.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
-
Analysis of Products:
-
The reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The size of the extended primer will indicate whether bypass occurred and which nucleotide was incorporated.
-
For more detailed analysis, the products can be sequenced.
-
Conclusion and Future Directions
The mutagenic signatures of 8-oxoguanine and this compound, while both originating from modifications at the C8 position of guanine, are distinct and reflect their different chemical natures and origins. 8-oxoG, a product of oxidative stress, is a well-characterized driver of G:C to T:A transversions. 8-Cl-G, a lesion associated with inflammation, steers mutagenesis towards G to C transversions.
While our understanding of 8-oxoG is mature, the story of 8-Cl-G is still unfolding. Future research should focus on several key areas:
-
Elucidating the complete repair pathway for 8-Cl-G in vivo: Identifying the specific DNA glycosylases and other repair proteins that recognize and remove this lesion is crucial.
-
Quantifying the mutagenic frequency of 8-Cl-G in various cellular contexts: This will provide a clearer picture of its contribution to genomic instability compared to 8-oxoG.
-
Investigating the interplay between 8-Cl-G and different DNA polymerases: Understanding how various replicative and TLS polymerases handle this lesion will provide deeper mechanistic insights.
By continuing to unravel the distinct mutagenic landscapes of these two important guanine lesions, we can gain a more comprehensive understanding of the molecular mechanisms that link DNA damage to human diseases, particularly those with an inflammatory component.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the Lesion: Back to High Fidelity DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication-associated repair of adenine:8-oxoguanine mispairs by MYH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity of a unique 8-oxoguanine in a human Ha-ras sequence in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 8-Chloroguanine-Induced Mutations by Sequencing
This guide provides an in-depth comparison of methodologies for validating mutations induced by 8-Chloroguanine (8-Cl-G), a significant DNA lesion associated with inflammation-driven carcinogenesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable approach to mutation validation.
Section 1: The Mutagenic Mechanism of this compound
To accurately validate mutations, one must first understand their origin. This compound is a halogenated DNA lesion formed when genomic DNA is attacked by hypochlorous acid (HOCl).[1][2][3] This reactive halogen species is endogenously produced by the enzyme myeloperoxidase in immune cells during inflammation to combat pathogens.[1][2][3] However, chronic inflammation can lead to an overproduction of HOCl, resulting in off-target DNA damage and the formation of 8-Cl-G, among other lesions.[3][4]
The mutagenicity of 8-Cl-G stems from its structural ability to cause DNA polymerases to make errors during replication. The chlorine atom at the C8 position of guanine promotes a conformational change from the normal anti state to a syn conformation. In this syn state, 8-Cl-G can form a Hoogsteen base pair with an incoming guanine nucleotide (dGTP) instead of the correct cytosine (dCTP).[1][2] This mispairing event, if not corrected by DNA repair mechanisms, leads to a G-to-C transversion mutation in subsequent rounds of DNA replication.[1][2][3] Understanding this specific mutational signature (G→C) is critical for designing and interpreting validation experiments.
Caption: Mechanism of this compound-induced G-to-C transversion mutation.
Section 2: Comparative Analysis of Mutation Detection Methodologies
Choosing the right method to detect 8-Cl-G-induced mutations is paramount. The ideal technique must be sensitive enough to detect mutations that may be present at a low frequency within a cell population and specific enough to correctly identify the G→C transversion signature.
| Methodology | Principle | Sensitivity (LOD) | Throughput | Information Yield | Primary Application & Causality |
| HPLC-ECD | Separates and quantifies DNA adducts (the 8-Cl-G lesion itself) electrochemically.[5][6][7][8] | Femtomolar range for adducts.[5][8] | Low to Medium | Measures adduct level, not the resulting mutation. | Best for quantifying initial DNA damage. This method is excellent for dose-response studies or assessing the efficacy of agents that prevent adduct formation. However, it provides no information on whether the adduct has been repaired or has led to a stable mutation.[9][10] |
| Sanger Sequencing | Dideoxy chain-termination method to read a specific DNA sequence.[11] | ~15-20% variant allele frequency (VAF).[12][13] | Low | Provides the exact sequence of a single, targeted DNA fragment.[14][15] | Best for validating high-frequency mutations or confirming NGS results. Due to its low sensitivity, Sanger is unsuitable for detecting rare somatic mutations induced by chemical mutagens, which often occur in a subset of cells.[12][13][16] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of millions of DNA fragments simultaneously.[11][14] | ~1-5% VAF (Standard).[12] | High | Sequences hundreds to thousands of genes or the whole genome.[14] | Ideal for broad, discovery-based screening. Standard NGS can detect mutations across many targets but may lack the sensitivity for very early or low-dose exposure events. Its error rate (~10⁻² to 10⁻³) can obscure true low-frequency variants.[17] |
| Duplex Sequencing (High-Fidelity NGS) | An NGS method using molecular barcodes to tag both strands of a DNA molecule, allowing for high-accuracy consensus sequencing and error correction.[17][18][19] | <1 in 10⁷ VAF (<0.0001%).[18][19] | High | Provides ultra-sensitive and highly accurate sequence data for targeted regions.[17][20] | The gold standard for validating low-frequency, chemically-induced mutations. By virtually eliminating sequencing errors, Duplex Sequencing can confidently identify rare G→C transversions, making it the most trustworthy method for this application.[17][20][21] |
Section 3: Gold-Standard Workflow: Validation by Duplex Sequencing
For the authoritative validation of 8-Cl-G-induced mutations, a workflow centered on Duplex Sequencing provides the highest degree of confidence. This protocol is designed as a self-validating system, incorporating essential controls at each stage.
Caption: High-level workflow for validating 8-Cl-G mutations via Duplex Sequencing.
Detailed Step-by-Step Methodology
Phase 1: Experimental Setup
-
Cell Culture: Utilize a well-characterized cell line. For targeted analysis, a reporter gene system (e.g., TK6, HPRT) can be effective. Culture cells under standard, controlled conditions.
-
Mutagen Treatment:
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve 8-Cl-G. This establishes the baseline mutation frequency.
-
Positive Control: Treat cells with a well-characterized mutagen with a known mutational signature (e.g., Ethylnitrosourea - ENU). This validates that the experimental system can detect induced mutations.[22]
-
Test Article: Treat cells with varying concentrations of this compound to establish a dose-response relationship.
-
-
Incubation and Harvest: Incubate cells for a sufficient period to allow for DNA damage, misreplication, and fixation of mutations (typically 24-72 hours). Harvest cells using standard methods.
Phase 2: Genomic DNA Extraction & QC 4. DNA Extraction: Isolate high molecular weight genomic DNA using a method that minimizes oxidative damage, such as salting-out or silica-based column kits.[23][24][25] Harsh methods like phenol-chloroform can introduce DNA damage artifacts.[26] 5. Quality Control (QC):
- Quantification: Accurately measure DNA concentration using a fluorometric method (e.g., Qubit, PicoGreen).
- Purity: Assess purity by measuring A260/A280 and A260/A230 ratios. The ideal A260/A280 is ~1.8.[27]
- Integrity: Check DNA integrity via gel electrophoresis to ensure it is not overly fragmented.
Phase 3: Duplex Sequencing Library Preparation Causality Note: This phase is the most critical for ensuring high fidelity. The use of adapters with unique molecular identifiers (UMIs) for both DNA strands is the core of the technique.[17][19] 6. DNA Fragmentation: Shear the gDNA to a desired size range (e.g., 200-500 bp) using enzymatic digestion or controlled mechanical shearing. 7. Adapter Ligation: Ligate specialized Duplex Sequencing adapters to the fragmented DNA. These adapters contain random, complementary nucleotide sequences that act as UMIs, uniquely tagging the top and bottom strands of each original DNA molecule.[18][19] 8. PCR Amplification: Amplify the adapter-ligated library using a high-fidelity, proofreading DNA polymerase. This is crucial to minimize the introduction of PCR errors. The UMIs ensure that any errors introduced during this step will not be present in the final consensus sequence.
Phase 4: Sequencing and Bioinformatic Analysis 9. Sequencing: Sequence the prepared library on a compatible NGS platform (e.g., Illumina).[14] 10. Bioinformatics Pipeline:
- Align reads to the reference genome.
- Group reads into families based on their shared UMI tags. Reads originating from the top strand and bottom strand of the same original DNA molecule are grouped.
- Generate a consensus sequence for each strand family (Single Strand Consensus Sequence - SSCS).
- Compare the SSCS from the complementary strands to create a final Duplex Consensus Sequence (DCS).[20]
- Variant Calling: Identify mutations present in the DCS reads. This process filters out PCR errors and sequencing artifacts, which appear on only one strand, leaving only true mutations present on both strands of the original DNA molecule.[17][21] Focus specifically on identifying G→C transversions.
- Validation: Compare the mutation frequency and signature in the 8-Cl-G-treated samples against the negative and positive controls.
Section 4: Data Interpretation and Case Study
After analysis, the data should be summarized to clearly demonstrate the effect of 8-Cl-G.
Hypothetical Case Study Data:
| Treatment Group | Total Duplex Reads Analyzed | Total Mutations Detected | G→C Transversions | Mutation Frequency (per 10⁶ bases) | G→C Transversion Frequency (per 10⁶ bases) |
| Vehicle Control | 5.0 x 10⁷ | 5 | 1 | 0.10 | 0.02 |
| 8-Cl-G (Low Dose) | 5.2 x 10⁷ | 55 | 48 | 1.06 | 0.92 |
| 8-Cl-G (High Dose) | 4.8 x 10⁷ | 241 | 215 | 5.02 | 4.48 |
| ENU (Positive Ctrl) | 4.9 x 10⁷ | 350 | 10 | 7.14 | 0.20 |
Interpretation:
-
The Vehicle Control establishes a very low background mutation rate, demonstrating the stability of the cell line and the fidelity of the sequencing method.
-
The 8-Cl-G treated groups show a clear dose-dependent increase in the overall mutation frequency.
-
Crucially, the vast majority of mutations in the 8-Cl-G groups are G→C transversions. This specific signature strongly supports the known mutagenic mechanism of 8-Cl-G.
-
The ENU positive control shows a high mutation frequency but a different mutational signature, confirming the system's ability to detect various types of mutations and highlighting the specificity of the 8-Cl-G effect.
Conclusion
Validating chemically-induced mutations requires a methodology that is not only sensitive but also fundamentally trustworthy. While standard sequencing methods have their place, they lack the error-correction mechanisms needed to confidently call low-frequency events. Duplex Sequencing provides an authoritative solution by leveraging redundant information from both DNA strands to virtually eliminate technical errors.[17][21] By combining a robust experimental design—including appropriate controls—with the unparalleled accuracy of Duplex Sequencing, researchers can generate highly reliable data to unequivocally validate the specific mutational signature of compounds like this compound. This approach provides the highest level of scientific integrity for applications in toxicology, drug development, and cancer research.
References
- 1. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. The role of DNA adducts in chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection methods for Genetic Mutations Analysis - CD Genomics [cd-genomics.com]
- 12. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 13. clinicallab.com [clinicallab.com]
- 14. NGS vs Sanger Sequencing [illumina.com]
- 15. Next-Generation Sequencing (NGS) vs. Sanger Sequencing: Which DNA Sequencing Method is Right for You? | Lab Manager [labmanager.com]
- 16. Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Duplex sequencing - Wikipedia [en.wikipedia.org]
- 18. Detecting ultralow-frequency mutations by Duplex Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detecting ultralow-frequency mutations by Duplex Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 20. Detection of Low-Frequency Mutations and Identification of Heat-Induced Artifactual Mutations Using Duplex Sequencing | MDPI [mdpi.com]
- 21. Detecting rare mutations and DNA damage with sequencing-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA extraction and purification - an overview | Abcam [abcam.com]
- 24. DNA Purification | DNA Extraction Methods [promega.com]
- 25. DNA | DNA Extraction and Purification Kits | QIAGEN [qiagen.com]
- 26. pacb.com [pacb.com]
- 27. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
differential recognition of 8-Chloroguanine and 8-oxoguanine by DNA glycosylases
An In-Depth Guide to the Differential Recognition of 8-Chloroguanine and 8-Oxoguanine by DNA Glycosylases
For Researchers, Scientists, and Drug Development Professionals
DNA integrity is under constant assault from both endogenous and exogenous agents. Guanine, due to its low redox potential, is the base most susceptible to modification.[1][2] This guide focuses on two major C8-substituted guanine adducts:
-
8-oxoguanine (8-oxo-G): The canonical oxidative DNA lesion, formed by the reaction of guanine with reactive oxygen species (ROS).[1][2] If left unrepaired, its ability to adopt a syn conformation allows it to form a stable Hoogsteen base pair with adenine during DNA replication.[2][3] This leads to G:C → T:A transversion mutations, a common somatic mutation found in human cancers.[4][5]
-
This compound (8-Cl-G): A significant halogenated DNA lesion, primarily formed during chronic inflammation. Neutrophils and other immune cells release myeloperoxidase, which generates hypochlorous acid (HOCl), a reactive halogen species that attacks guanine to form 8-Cl-G.[6][7] Like 8-oxo-G, 8-Cl-G is promutagenic. However, it preferentially directs the incorporation of guanine opposite the lesion, leading to G:C → C:G transversions.[6][7]
The distinct mutagenic outcomes of these lesions hint at fundamental differences in how they are processed by the cellular DNA repair machinery. This guide will dissect these differences, focusing on the initial recognition and excision step mediated by DNA glycosylases.
References
- 1. Oxidized Guanine Base Lesions Function in 8-Oxoguanine DNA Glycosylase-1-mediated Epigenetic Regulation of Nuclear Factor κB-driven Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoguanine DNA Glycosylases: One Lesion, Three Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? [mdpi.com]
- 4. Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Specific Mutational Signature Associated with DNA 8-Oxoguanine Persistence in MUTYH-defective Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Polymerase Bypass of 8-Chloroguanine and 8-oxoguanine: Mechanisms, Mutagenicity, and Experimental Analysis
Executive Summary
DNA integrity is under constant assault from both endogenous and exogenous sources, leading to a variety of lesions that challenge the replication machinery. Among the most significant are modifications at the C8 position of guanine, notably 7,8-dihydro-8-oxoguanine (8-oxoG) from oxidative stress and 8-chloroguanine (8-ClG) from inflammation-induced halogen stress. While structurally similar, these two lesions exhibit profoundly different mutagenic profiles, primarily due to the distinct ways in which DNA polymerases accommodate them within their active sites. 8-oxoG predominantly causes G→T transversions by pairing with adenine, whereas 8-ClG induces G→C transversions by pairing with guanine.
This guide provides a detailed comparative analysis of the mechanisms governing DNA polymerase bypass of these two critical lesions. We will dissect the physicochemical properties that dictate their unique base-pairing potentials, compare the efficiency and fidelity of their bypass by key polymerase families, and present the structural basis for their differential handling. Furthermore, this guide furnishes detailed protocols for essential experimental techniques, such as primer extension assays, enabling researchers to probe these mechanisms in their own work. This analysis offers critical insights for researchers in oncology, toxicology, and drug development, illuminating the molecular underpinnings of mutagenesis and identifying potential targets for therapeutic intervention.
Introduction: The Challenge of C8-Guanine Adducts in DNA Replication
The fidelity of DNA replication is paramount for cellular health and the prevention of diseases like cancer. DNA polymerases have evolved sophisticated mechanisms to ensure accurate duplication of the genome. However, the template strand is frequently damaged, presenting obstacles that can stall replication and threaten genome stability. Cells have evolved specialized translesion synthesis (TLS) polymerases to bypass such damage, a process that is essential for survival but often comes at the cost of reduced fidelity.[1][2]
Two of the most common and mutagenic lesions occur at the C8 position of guanine: 8-oxoguanine (8-oxoG) and this compound (8-ClG).
-
8-oxoguanine (8-oxoG) is a canonical lesion of oxidative stress, formed by the attack of reactive oxygen species (ROS) on guanine.[3] It is one of the most abundant oxidative lesions, with estimates of 1,000 to 10,000 lesions per cell per day.[4]
-
This compound (8-ClG) is a major DNA adduct formed by reactive halogen species, such as hypochlorous acid (HOCl).[5][6] HOCl is generated by the enzyme myeloperoxidase in immune cells during inflammation, directly linking chronic inflammatory conditions to carcinogenesis.[5][6][7]
This guide dissects the comparative biochemistry of polymerase interactions with these two lesions, providing a framework for understanding their distinct biological consequences.
Physicochemical Properties and Mutagenic Potential
The mutagenic fate of a DNA lesion is determined by its ability to form a stable, albeit incorrect, base pair within the polymerase active site. The key to the distinct mutagenicities of 8-oxoG and 8-ClG lies in their conformational flexibility and altered hydrogen bonding capabilities.
8-oxoguanine (8-oxoG): A Tale of Two Conformations
Unmodified guanine strongly prefers the anti-conformation about its glycosidic bond to form a standard Watson-Crick pair with cytosine. The introduction of an oxygen atom at C8 creates 8-oxoG, which has a lower energy barrier to rotation around this bond. This flexibility allows it to exist in two key conformations:
-
anti-8-oxoG: This conformation is structurally analogous to normal guanine and correctly pairs with cytosine via Watson-Crick hydrogen bonds, leading to error-free bypass.[8][9]
-
syn-8-oxoG: Rotation to the syn-conformation exposes the Hoogsteen edge of the base. This new face presents a hydrogen bonding pattern similar to thymine, allowing it to form a stable Hoogsteen-like base pair with adenine .[8][10] This mispairing is the structural basis for the characteristic G→T transversion mutations associated with oxidative damage.[5]
This compound (8-ClG): An Inflammation-Induced Mispairing
Similar to 8-oxoG, the bulky chlorine atom at the C8 position of 8-ClG also favors the syn-conformation. However, its Hoogsteen edge presents a different hydrogen bonding pattern. Instead of pairing with adenine, syn-8-ClG can form two stable hydrogen bonds with an incoming guanine nucleotide.[5][6] This mutagenic pairing is responsible for the G→C transversion mutations observed with this lesion.[5][6]
The distinct mutagenic pathways of these two lesions are visualized below.
Caption: Mutagenic potential of 8-oxoG and 8-ClG.
DNA Polymerase Bypass: A Comparative Mechanistic Analysis
The bypass of 8-oxoG and 8-ClG is not a monolithic process; rather, it is highly dependent on the specific DNA polymerase encountering the lesion. The cellular context—be it replicative bypass, translesion synthesis, or base excision repair—dictates which enzyme is involved.
Bypass of 8-oxoguanine
The bypass of 8-oxoG is one of the most extensively studied examples of translesion synthesis.
-
Replicative Polymerases (Pol δ, Pol ε): These high-fidelity enzymes are generally impeded by 8-oxoG.[4][11] When bypass does occur, they show a strong preference for inserting dAMP opposite the lesion, making them highly mutagenic in this context.[12][13] They are also more efficient at extending from an 8-oxoG:A pair than an 8-oxoG:C pair, further cementing the mutagenic outcome.[11][13][14]
-
Y-Family TLS Polymerases (Pol η, Pol κ, Pol ι): These polymerases are specialized for lesion bypass.[1][2][15] Their handling of 8-oxoG varies significantly. Human Pol η bypasses 8-oxoG efficiently but is still error-prone, incorporating dCTP correctly only about 55% of the time.[16] In contrast, Pol ι is less efficient but more accurate, incorporating dCTP with ~66% fidelity.[16] Pol κ shows a preference for misincorporating dAMP.[16] The interplay between these polymerases determines the ultimate mutagenic frequency in a cell.
-
X-Family BER Polymerases (Pol β, Pol λ): These polymerases encounter 8-oxoG during base excision repair. Pol λ, in particular, plays a crucial role in error-free bypass. In the presence of accessory proteins PCNA and RPA, Pol λ incorporates the correct dCTP opposite 8-oxoG with a remarkable 1,200-fold preference over dATP.[13][14] This high fidelity is critical for preventing mutations during the repair of oxidative damage.
Bypass of this compound
Research into 8-ClG bypass is less extensive but has yielded critical insights, primarily from studies using DNA Polymerase β (Pol β) as a model. Pol β, an X-family polymerase involved in BER, can bypass 8-ClG, but in a promutagenic manner.[5][6] Kinetic studies have shown that Pol β incorporates the incorrect dGTP opposite 8-ClG only 15-fold less efficiently than the correct dCTP.[5][6] This relatively frequent misincorporation suggests that 8-ClG is a potent mutagenic lesion when encountered by certain polymerases. While Pol α and Pol η were found to bypass 8-ClG with high fidelity, Pol κ promoted misincorporation of dGTP and other nucleotides, as well as single-base deletions.[7]
Head-to-Head Structural Comparison: The Pol β Active Site
The most direct comparison comes from crystal structures of human Pol β in complex with DNA containing either a templating 8-oxoG or 8-ClG.[5] These structures reveal why 8-oxoG is often considered more promutagenic.
-
With 8-oxoG:dATP: When pairing with dATP, the syn-8-oxoG lesion is readily accommodated in the Pol β active site. The resulting base pair geometry is very similar to a canonical Watson-Crick pair, effectively tricking the polymerase.[5] The angles of the glycosidic bonds are nearly identical to those in an undamaged base pair, explaining the high efficiency of dATP insertion.[5]
-
With 8-ClG:dGTP: The syn-8-ClG:dGTP base pair is also accommodated, but its geometry deviates more significantly from a standard Watson-Crick pair.[5] The glycosidic bond angles are distorted, creating a less optimal fit within the active site.[5] This poorer geometric fit is the likely structural reason for the lower (though still significant) misincorporation efficiency of dGTP opposite 8-ClG compared to dATP opposite 8-oxoG.
Quantitative Comparison of Bypass Efficiency and Fidelity
Steady-state kinetic analysis provides a quantitative measure of a polymerase's performance when encountering a lesion. The key parameters are the catalytic rate (k_cat) and the Michaelis constant (K_m), which reflects substrate binding affinity. The ratio k_cat/K_m represents the overall catalytic efficiency. The misincorporation frequency is the ratio of the efficiency of incorrect nucleotide insertion to the efficiency of correct insertion.
Table 1: Comparative Kinetics of Nucleotide Insertion opposite 8-oxoG and 8-ClG by Human DNA Polymerases
| Lesion | Polymerase | Correct dNTP | Efficiency (k_cat/K_m) (Correct) | Incorrect dNTP | Efficiency (k_cat/K_m) (Incorrect) | Misincorporation Frequency | Reference |
| 8-oxoG | Pol β | dCTP | 0.28 µM⁻¹min⁻¹ | dATP | 0.14 µM⁻¹min⁻¹ | 0.5 | [17] |
| 8-oxoG | Pol η | dCTP | Varies | dATP | Varies | ~0.83 | [16] |
| 8-oxoG | Pol κ | dCTP | Varies | dATP | Varies | ~4.4 | [16] |
| 8-oxoG | Pol ι | dCTP | Varies | dATP | Varies | ~0.52 | [16] |
| 8-oxoG | Pol λ | dCTP | High | dATP | Low | ~0.0008 (with PCNA/RPA) | [14] |
| 8-ClG | Pol β | dCTP | 0.044 min⁻¹µM⁻¹ | dGTP | 0.0029 min⁻¹µM⁻¹ | ~0.066 | [5][6] |
| 8-ClG | Pol κ | dCTP | 0.0039 s⁻¹µM⁻¹ | dGTP | 0.00021 s⁻¹µM⁻¹ | ~0.054 | [7] |
Note: Kinetic values are highly dependent on experimental conditions (e.g., sequence context, presence of accessory proteins). This table provides a comparative overview based on published data.
Experimental Methodologies
Investigating the mechanisms of lesion bypass requires robust biochemical assays. The primer extension assay is a cornerstone technique for qualitatively and quantitatively assessing polymerase activity on damaged templates.
Primer Extension Assay for Lesion Bypass Analysis
Principle: This assay measures the ability of a DNA polymerase to elongate a radiolabeled primer annealed to a template oligonucleotide containing a site-specific DNA lesion.[18][19] By separating the reaction products on a denaturing polyacrylamide gel, one can visualize polymerase stalling at the lesion site and the formation of full-length "bypass" products. The intensity of the bands provides a quantitative measure of bypass efficiency over time.
Causality Behind Experimental Choices: This method is chosen because it provides a direct visual readout of the catalytic event. It allows researchers to distinguish between a polymerase that is completely blocked by a lesion, one that stalls but eventually proceeds, and one that bypasses it efficiently. By running parallel reactions with single dNTPs, one can also determine which nucleotide is preferentially inserted opposite the lesion. This self-validating system provides clear evidence of stalling, bypass, and insertion fidelity.
Caption: A typical workflow for a primer extension assay.
Detailed Protocol: Standing-Start Primer Extension Assay
-
Substrate Preparation:
-
Synthesize a template oligonucleotide (e.g., 40-mer) containing a single, site-specifically placed 8-oxoG or 8-ClG lesion.
-
Synthesize a corresponding primer (e.g., 20-mer) where the 3'-terminus is positioned one base upstream of the lesion site (the "standing-start" position).
-
End-label the 5'-end of the primer using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled primer.
-
Anneal the labeled primer to the lesion-containing template in a 1.2:1 template-to-primer molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer appropriate for the DNA polymerase being tested (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA).
-
In a reaction tube, combine the annealed primer/template substrate (e.g., 10 nM final concentration), the DNA polymerase (e.g., 1 nM), and a mixture of all four dNTPs (e.g., 100 µM each).
-
Initiate the reaction by adding the polymerase and incubate at 37°C.
-
At specified time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots of the reaction.
-
-
Quenching and Analysis:
-
Stop the reaction in each aliquot by adding an equal volume of quench buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products on a high-resolution denaturing polyacrylamide gel (e.g., 15-20%) alongside a DNA size ladder.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensities corresponding to the unextended primer, the product stalled at the lesion, and the full-length bypass product using appropriate software.
-
Calculate the percent bypass at each time point as: [Bypass Product] / ([Stalled Product] + [Bypass Product]) * 100.
-
Implications for Carcinogenesis and Drug Development
The distinct mutagenic signatures of 8-oxoG (G→T) and 8-ClG (G→C) have profound implications. The prevalence of G→T transversions in the mutational spectra of many cancers, such as lung cancer, is often attributed to oxidative damage.[8] Conversely, the G→C transversions induced by 8-ClG provide a specific molecular fingerprint of inflammation-driven carcinogenesis.[5]
Understanding which polymerases are responsible for the mutagenic bypass of these lesions opens new avenues for therapeutic intervention. For example:
-
Targeting TLS Polymerases: Inhibitors of specific TLS polymerases, such as Pol κ, which inefficiently and inaccurately bypasses these lesions, could potentially sensitize cancer cells to DNA damaging agents or reduce the rate of mutation acquisition.
-
Modulating Repair Pathways: Enhancing the activity or expression of high-fidelity polymerases like Pol λ could promote error-free bypass of 8-oxoG, reducing its mutagenic potential.
Conclusion
While both 8-oxoguanine and this compound are damaging C8-guanine adducts, they are not created equal in the eyes of a DNA polymerase. Their subtle differences in structure and hydrogen bonding potential lead to distinct mutagenic outcomes, driven by the specific polymerase that encounters them. 8-oxoG's ability to closely mimic a T:A base pair when paired with adenine makes it a highly potent source of G→T mutations, particularly when bypassed by replicative polymerases. 8-ClG, a hallmark of inflammation, drives G→C mutations through a distinct mispairing with guanine. A comprehensive understanding of these differential bypass mechanisms is essential for elucidating the molecular etiology of environment- and inflammation-associated cancers and for designing novel strategies to combat genomic instability.
References
- 1. Y-family DNA polymerases and their role in tolerance of cellular DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of DNA polymerase ζ and the Y family DNA polymerases in promoting or preventing genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases delta and eta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase | MDPI [mdpi.com]
- 5. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the dual coding potential of 8-oxoguanosine by a high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A switch between DNA polymerases δ and λ promotes error-free bypass of 8-oxo-G lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translesion Synthesis of 2′-Deoxyguanosine Lesions by Eukaryotic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Division of labor of Y-family polymerases in translesion-DNA synthesis for distinct types of DNA damage | PLOS One [journals.plos.org]
- 16. Mutagenic Potential of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass Catalyzed by Human Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Futile short-patch DNA base excision repair of adenine:8-oxoguanine mispair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Replicative Bypass Studies of α-Anomeric Lesions of 2′-Deoxyribonucleosides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccesspub.org [openaccesspub.org]
A Senior Application Scientist's Guide to Distinguishing 8-Chloroguanine from 8-Oxoguanine
In the study of DNA damage and repair, precision is paramount. The ability to distinguish between structurally similar lesions is critical for elucidating the specific pathways of mutagenesis and disease. This guide provides an in-depth comparison of biochemical assays designed to differentiate two significant guanine adducts: 8-Chloroguanine (8-Cl-G) and 8-oxoguanine (8-oxo-G). While 8-oxo-G is a well-established biomarker for oxidative stress, 8-Cl-G is a major lesion arising from halogenative stress, often associated with chronic inflammation and the activity of myeloperoxidase.[1] Understanding which lesion is present is key to diagnosing the nature of the cellular insult.
Both lesions are promutagenic, but they induce different mutational signatures. 8-oxo-G's ability to form a stable Hoogsteen base pair with adenine typically leads to G:C to T:A transversion mutations.[1][2] In contrast, 8-Cl-G can form a Hoogsteen pair with guanine, promoting G:C to C:G transversions.[1] This fundamental difference in their biological outcome underscores the necessity for distinct analytical approaches.
The Structural Basis for Discrimination
The key to separating these two molecules lies in the substituent at the C8 position of the purine ring.
-
8-oxoguanine (8-oxo-G): Possesses a keto group (=O) at C8. This allows it to act as a hydrogen bond acceptor.
-
This compound (8-Cl-G): Features a chlorine atom (-Cl) at C8. The greater atomic radius and steric bulk of chlorine compared to oxygen destabilizes the anti-conformation of the guanine base within the DNA helix.[1]
These seemingly minor structural differences profoundly impact their recognition by DNA repair enzymes and their physicochemical properties, forming the basis of the assays described below.
Method 1: Differential Enzyme-Based Assays Using DNA Glycosylases
The Base Excision Repair (BER) pathway relies on a suite of DNA glycosylases, each evolved to recognize and excise specific types of base damage. By leveraging the high substrate specificity of these enzymes, we can create a highly selective assay to differentiate 8-oxo-G from 8-Cl-G.
Principle of the Assay
This approach uses purified DNA glycosylases that specifically target 8-oxo-G. The presence of 8-oxo-G in a DNA oligonucleotide will lead to enzymatic cleavage, while 8-Cl-G, not being a substrate, will remain intact. The cleavage products are then resolved by gel electrophoresis.
Key Enzymes and Their Specificity
-
Human 8-oxoguanine DNA Glycosylase 1 (hOGG1): This is the primary enzyme in human cells for the removal of 8-oxo-G.[3][4] hOGG1 exhibits high specificity for 8-oxo-G when it is paired with a cytosine (C).[5] Its catalytic mechanism is finely tuned to the geometry and electronic properties of the 8-keto group, making it an excellent candidate for distinguishing it from the 8-chloro modification.
-
Formamidopyrimidine DNA Glycosylase (Fpg): This bacterial enzyme from E. coli has a broader substrate range than hOGG1 but is highly active against 8-oxo-G and other oxidized purines.[6][7][8] The recognition mechanism involves key interactions with the C8-keto group, suggesting it would not process 8-Cl-G.[6]
Experimental Workflow: Glycosylase Cleavage Assay
This protocol provides a framework for testing the susceptibility of a lesion to a specific glycosylase.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The 8-oxoguanine DNA N-glycosylase 1 (hOGG1) Ser326Cys variant affects the susceptibility to Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-hydroxyguanine (7,8-dihydro-8-oxoguanine) DNA glycosylase and AP lyase activities of hOGG1 protein and their substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of Fpg protein. Recognition and cleavage of oxidatively damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-oxoguanine (8-hydroxyguanine) DNA glycosylase and its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Muted Mutagen: Assessing the Relative Contribution of 8-Chloroguanine and 8-Oxoguanine to Mutagenesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of DNA damage, guanine stands out as a particularly vulnerable nucleobase. Its C8 position is a hotspot for modification by both endogenous and exogenous agents, leading to the formation of a spectrum of lesions with varying mutagenic potential. Among the most studied is 7,8-dihydro-8-oxoguanine (8-oxoG), a product of reactive oxygen species (ROS) and a well-established driver of G•C→T•A transversion mutations.[1][2] However, in environments rich in inflammatory mediators, another lesion emerges: 8-chloroguanine (8-ClG). Formed by the action of hypochlorous acid produced by myeloperoxidase during the immune response, 8-ClG presents a distinct, yet potentially underestimated, threat to genomic integrity.[3][4]
This guide provides an in-depth comparison of the mutagenic contributions of 8-oxoG and 8-ClG. We will dissect their mechanisms of formation, replication, and repair, supported by experimental data, to offer a nuanced understanding of their relative impact on mutagenesis. This analysis is critical for researchers investigating inflammation-driven cancers, DNA repair pathways, and the development of targeted therapeutics.
Genesis of the Lesions: Different Pathways to Guanine Modification
The formation of 8-oxoG and 8-ClG stems from distinct biochemical insults, which dictates their prevalence in different physiological contexts.
-
8-Oxoguanine (8-oxoG): The Signature of Oxidative Stress 8-oxoG is a canonical marker of oxidative stress.[1] It arises from the direct attack of ROS, such as the hydroxyl radical (•OH), on the C8 position of guanine within the DNA backbone.[1] Cellular respiration and exposure to ionizing radiation are major endogenous and exogenous sources of ROS, respectively, making 8-oxoG a ubiquitous lesion in virtually all living organisms.
-
This compound (8-ClG): A Footprint of Inflammation The formation of 8-ClG is intimately linked to inflammation.[3][4] During the inflammatory response, immune cells like neutrophils release the enzyme myeloperoxidase. This enzyme catalyzes the production of hypochlorous acid (HOCl), a potent reactive halogen species, to combat pathogens.[3][4] However, HOCl can also react with genomic DNA, with the C8 position of guanine being a primary target, leading to the formation of 8-ClG.[3][4]
The Mutagenic Mechanism: A Tale of Two Mispairs
The mutagenic potential of a DNA lesion is realized during DNA replication, when DNA polymerases interpret the damaged template base. Both 8-oxoG and 8-ClG achieve their mutagenicity by adopting an alternative conformation that allows for non-canonical base pairing.
8-Oxoguanine: The G→T Transversion Workhorse
The mutagenicity of 8-oxoG is well-characterized. The lesion can readily adopt a syn conformation around the glycosidic bond, which allows its Hoogsteen edge to form a stable base pair with an incoming deoxyadenosine triphosphate (dATP).[3][5] This 8-oxoG(syn)•A(anti) pairing is structurally similar to a canonical Watson-Crick base pair, thus deceiving the geometric selection of many DNA polymerases.[3][5] If this mispair is not corrected before the next round of replication, it results in a G•C to T•A transversion mutation.[2]
This compound: A Surprising G→C Transversion
Similarly to 8-oxoG, 8-ClG can also adopt a syn conformation. However, instead of pairing with adenine, the syn conformer of 8-ClG forms a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP).[3][4] This pairing is stabilized by two hydrogen bonds.[3][4] The incorporation of guanine opposite a modified guanine is a rare event and leads to a G•C to C•G transversion mutation.[3][4]
A Head-to-Head Comparison of Mutagenic Potential
While both lesions are mutagenic, experimental evidence suggests that 8-oxoG is the more potent mutagen. This difference arises from both the efficiency of misincorporation by DNA polymerases and the cellular capacity for repair.
DNA Polymerase Fidelity: A Quantitative Look
Kinetic studies of nucleotide incorporation opposite these lesions provide a quantitative measure of their promutagenic potential. The efficiency of misincorporation can be compared to the efficiency of correct incorporation.
| Lesion | DNA Polymerase | Correct Nucleotide | Mismatched Nucleotide | Relative Efficiency of Mismatch | Resulting Mutation | Reference |
| 8-ClG | Human Pol β | dCTP | dGTP | 15-fold less efficient than dCTP incorporation | G→C | [3][4] |
| 8-oxoG | Human Pol β | dCTP | dATP | ~2-5-fold less efficient than dCTP incorporation | G→T | [6] |
| 8-oxoG | Yeast Pol η | dCTP | dATP | 20-fold less efficient than dCTP incorporation | G→T | [7] |
| 8-oxoG | E. coli Pol I (Klenow) | dCTP | dATP | ~10-fold less efficient than dCTP incorporation | G→T | [8] |
As the table illustrates, while DNA polymerase β can incorporate dGTP opposite 8-ClG, it does so with a 15-fold lower efficiency compared to the correct incorporation of dCTP. In contrast, the same polymerase incorporates the incorrect dATP opposite 8-oxoG with only a 2-5-fold reduction in efficiency. This suggests that from a purely replicative standpoint, 8-oxoG is more readily bypassed in an error-prone manner. Structural studies reveal that the 8-oxoG(syn)•A(anti) base pair has a more favorable geometry within the polymerase active site compared to the 8-ClG(syn)•G(anti) pair, which deviates more significantly from the ideal Watson-Crick geometry.[3]
Cellular Repair: A Crucial Distinction
The persistence of a DNA lesion is a key determinant of its mutagenic outcome. Herein lies the most critical difference between 8-oxoG and 8-ClG.
-
The GO System: A Robust Defense Against 8-oxoG Cells have evolved a sophisticated multi-pronged defense system, often termed the "GO system," to counteract the mutagenic effects of 8-oxoG.[2] This system includes:
-
MTH1 (NUDT1): An enzyme that sanitizes the dNTP pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA.[2][9]
-
OGG1: A DNA glycosylase that recognizes and excises 8-oxoG when it is paired with cytosine, initiating Base Excision Repair (BER).[2][9][10]
-
MUTYH: A DNA glycosylase that removes adenine misincorporated opposite 8-oxoG, providing another opportunity for correct repair.[2][9] There is also evidence that the Nucleotide Excision Repair (NER) pathway can contribute to the removal of 8-oxoG.[11][12][13][14]
-
-
This compound: Evading Base Excision Repair In stark contrast to 8-oxoG, there is currently no known DNA glycosylase that can efficiently recognize and excise 8-ClG from DNA.[3] This lack of a dedicated BER pathway suggests that 8-ClG may be a more persistent lesion in the genome. While it is less readily bypassed in a mutagenic manner by some polymerases, its persistence could increase the probability of a mutagenic event occurring over time, particularly during subsequent rounds of DNA replication or in cells with compromised translesion synthesis pathways.
Experimental Workflows for Assessing Mutagenesis
To experimentally assess and compare the mutagenic contribution of 8-oxoG and 8-ClG, a common approach involves the site-specific incorporation of each lesion into a plasmid vector, followed by replication in a host cell and analysis of the progeny.
Workflow: Site-Specific Lesion Mutagenesis Assay
Caption: Workflow for assessing lesion-induced mutagenesis.
Detailed Protocol: Comparative Mutagenesis of 8-oxoG and 8-ClG in Mammalian Cells
This protocol outlines the key steps for a comparative study.
1. Preparation of Lesion-Containing Plasmids:
-
Oligonucleotide Synthesis: Chemically synthesize short oligonucleotides (e.g., 20-30 bases) containing a single, site-specifically placed 8-oxo-dG or 8-chloro-dG. These will also contain unique restriction sites flanking the lesion for subsequent cloning.
-
Vector Preparation: Prepare a shuttle vector (e.g., pSV2-based) by digesting it with two restriction enzymes to create a gap corresponding to the size of the synthetic oligonucleotide.[15][16][17][18] Purify the gapped vector.
-
Ligation: Ligate the 8-oxoG- and 8-ClG-containing oligonucleotides into the gapped vector separately. Also, prepare a control plasmid with the unmodified guanine.
-
Purification and Verification: Purify the closed circular plasmids and verify successful ligation and the presence of the lesion (e.g., by enzymatic digestion or mass spectrometry).
2. Transfection and Replication in Mammalian Cells:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., COS-7 or a human cell line with a defined DNA repair background).
-
Transfection: Transfect the lesion-containing plasmids and the control plasmid into the mammalian cells using a standard transfection protocol (e.g., lipofection).
-
Incubation: Allow the cells to grow for a period sufficient for plasmid replication and cellular processing of the lesion (e.g., 48-72 hours).[19]
3. Analysis of Progeny Plasmids:
-
Plasmid Rescue: Isolate the replicated plasmids from the mammalian cells (Hirt extraction).
-
Transformation of E. coli: Transform a competent E. coli strain with the rescued plasmids. The use of a strain deficient in mismatch repair can increase the recovery of mutants.
-
Plating and Colony Selection: Plate the transformed bacteria on selective media and count the colonies to determine the survival rate (a measure of cytotoxicity).
-
Mutation Screening:
-
This can be done using a variety of methods. A common technique is to use a restriction enzyme whose recognition site is destroyed by the expected mutation.[19] Plasmids that are resistant to digestion are potential mutants.
-
Alternatively, if the lesion is placed in a reporter gene (e.g., lacZ), mutations can be identified by a change in phenotype (e.g., white colonies on X-gal plates).
-
-
DNA Sequencing: Isolate the plasmids from the putative mutant colonies and sequence the region containing the original lesion to confirm the mutation and determine its exact nature (e.g., G→T or G→C).
-
Calculation of Mutation Frequency: The mutation frequency is calculated as the number of confirmed mutant colonies divided by the total number of colonies screened.
Conclusion: A Nuanced View of Mutagenesis
The comparison between 8-oxoguanine and this compound reveals a fascinating interplay between the chemical nature of a DNA lesion, its handling by DNA polymerases, and the cellular DNA repair machinery.
Caption: Comparative mutagenic risk profile of 8-oxoG and 8-ClG.
-
8-Oxoguanine is a highly promutagenic lesion due to its efficient mispairing with adenine. However, its contribution to the overall mutation load is significantly tempered by robust and redundant repair pathways. Its presence is a clear indicator of acute or chronic oxidative stress.
-
This compound , while less efficiently misread by DNA polymerases, poses a more insidious threat due to its apparent resistance to base excision repair. Its persistence in the genome may lead to a slow but steady accumulation of G→C transversions, particularly in tissues subject to chronic inflammation.
For researchers in drug development and disease pathology, this distinction is crucial. While 8-oxoG is a valuable biomarker for oxidative damage, the potential for persistent, inflammation-driven mutagenesis by 8-ClG warrants greater attention, especially in the context of carcinogenesis linked to chronic inflammatory conditions. Future research should focus on identifying the repair mechanisms, if any, that process 8-ClG and on developing more sensitive methods for its detection in biological samples.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Translesion Synthesis of 2′-Deoxyguanosine Lesions by Eukaryotic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Efficient and Accurate Nucleotide Incorporation Opposite 7,8-Dihydro-8-Oxoguanine by Saccharomyces cerevisiae DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-state and pre-steady-state kinetic analysis of dNTP insertion opposite 8-oxo-7,8-dihydroguanine by Escherichia coli polymerases I exo- and II exo- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base-Independent DNA Base-Excision Repair of 8-Oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global and transcription-coupled repair of 8-oxoG is initiated by nucleotide excision repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repair of 8-oxoguanine in Saccharomyces cerevisiae: interplay of DNA repair and replication mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global and transcription-coupled repair of 8-oxoG is initiated by nucleotide excision repair proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Construction of Plasmids Containing Site-Specific DNA Interstrand Cross-Links for Biochemical and Cell Biological Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Construction of plasmids containing site-specific DNA interstrand cross-links for biochemical and cell biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inserting Site-Specific DNA Lesions into Whole Genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of Mammalian Expression Vectors Incorporating Site-Specifically Platinated-DNA Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repair and mutagenic potency of 8-oxoG:A and 8-oxoG:C base pairs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Antibody Specificity: 8-Chloroguanine vs. 8-Oxoguanine Detection
For researchers, scientists, and drug development professionals investigating oxidative stress and inflammation-mediated DNA damage, the accurate detection of specific nucleobase adducts is paramount. Among the myriad of lesions, 8-chloroguanine (8-Cl-G) and 8-oxoguanine (8-oxo-G) are critical biomarkers. While both are derivatives of guanine, their formation pathways and potential biological consequences differ, necessitating their distinct and accurate measurement. This guide provides an in-depth, technical comparison of methodologies to validate the specificity of antibodies for the detection of this compound over the structurally similar and more abundant 8-oxoguanine.
The Critical Need for Specificity: Distinguishing Halogenative from Oxidative Stress
8-oxoguanine is a well-established marker of oxidative damage, arising from the reaction of reactive oxygen species (ROS) with guanine.[1][2] In contrast, this compound is a product of myeloperoxidase (MPO)-catalyzed halogenation, indicating a specific inflammatory pathway involving hypochlorous acid.[3] The ability to specifically detect 8-Cl-G allows for the dissection of inflammatory versus purely oxidative stress pathways, a crucial distinction in many pathological contexts, including carcinogenesis.[3]
Experimental Validation Strategy: A Multi-pronged Approach
A robust validation of antibody specificity should not rely on a single method. Here, we present a multi-pronged approach employing Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot analysis. This strategy allows for both quantitative assessment of cross-reactivity and a qualitative visualization of specificity.
The Cornerstone of Specificity Assessment: Competitive ELISA
Competitive ELISA is a highly sensitive and quantitative method to determine the specificity of an antibody.[4] The principle lies in the competition between a labeled antigen and an unlabeled antigen (the competitor) for a limited number of antibody binding sites. By using 8-Cl-G as the competitor for an antibody targeting it, and 8-oxo-G as a potential cross-reactant, we can precisely quantify the degree of cross-reactivity.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloroguanine
As researchers and drug development professionals, our work with novel compounds like 8-Chloroguanine is critical. However, ensuring the safe and compliant disposal of such specialized reagents is not just a regulatory necessity—it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in an understanding of its chemical properties and potential hazards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
This compound is a halogenated purine derivative.[1][2] Its structure is significant for two primary reasons that dictate its disposal pathway:
-
Halogenated Nature: It contains a chlorine atom, classifying it as a halogenated organic compound.[1] Disposal of such compounds is strictly regulated because improper methods, like low-temperature incineration, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[3][4] The U.S. Environmental Protection Agency (EPA) has specific guidelines for managing halogenated organic wastes.[5][6]
-
Potential Biological Activity: As a modified nucleobase, this compound is studied for its role as a DNA lesion resulting from inflammation-induced DNA damage.[7][8][9] Compounds that interact with DNA are often treated as potentially mutagenic or cytotoxic and must be handled with appropriate care throughout their lifecycle, including disposal.[10][11][12]
Therefore, all waste containing this compound must be treated as hazardous chemical waste , specifically as halogenated organic waste .
Table 1: Key Properties and Hazard Information for this compound
| Property | Data / Information | Source(s) |
| Chemical Formula | C₅H₄ClN₅O | [1][2] |
| Molecular Weight | 185.57 g/mol | [1][2] |
| Classification | Halogenated Organic Compound; Purine Derivative | [1][13][14] |
| Primary Hazard | Potential mutagen/cytotoxin due to its nature as a DNA adduct.[8][15] Irritant (skin, eyes, respiratory).[16][17] | [8][15] |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility. | [3][4][5][18] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [19] |
Operational Protocol: From Benchtop to Final Disposal
This protocol ensures safety and compliance at every stage. The core principle is waste segregation —never mix halogenated waste with other waste streams.
Required Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, personnel must wear standard laboratory PPE to prevent exposure through inhalation, ingestion, or skin contact.[10][12][20]
-
Nitrile Gloves: Ensure they are rated for chemical protection.
-
Safety Goggles: To protect from dust or splashes.
-
Lab Coat: To protect skin and clothing.
-
Chemical Fume Hood: All weighing of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[19]
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a screw-top lid. The container must be compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids).
-
Labeling is Critical: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information:
-
Contents: "Halogenated Organic Waste (this compound, [list any solvents])"
-
Hazards: "Toxic," "Irritant"
-
Principal Investigator/Lab: Your specific lab information.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats), and any grossly contaminated lab supplies (e.g., pipette tips) in a designated solid waste container. This container should be clearly marked "Solid Halogenated Organic Waste."[14][21]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid waste container marked "Liquid Halogenated Organic Waste."[14][21] Do not mix with non-halogenated solvents.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill liquid containers beyond 75-90% capacity to allow for vapor expansion.[14][21]
-
Store the container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.[21]
-
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not pour waste down the drain or place it in the regular trash.[22][23]
Emergency Spill Procedures
In the event of a small spill of solid this compound or a solution containing it:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on your lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the powder with absorbent pads to prevent dust from becoming airborne.[16] Do not sweep dry powder.
-
For Liquids: Cover the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inward.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken glassware using forceps or a scoop.
-
Place all cleanup materials into a designated hazardous waste bag or container.
-
Decontaminate the spill surface with a suitable cleaning agent (e.g., soap and water), then wipe the area with disposable towels.
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as halogenated organic waste.[14] Seal the waste container and label it accordingly.
-
Report the Incident: Follow your institution's policy for reporting chemical spills to your supervisor and EHS.
The Final Disposal Pathway: High-Temperature Incineration
Once collected by EHS, the halogenated waste containing this compound is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The universally accepted and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration .[5][18]
-
Mechanism: The waste is injected into a primary combustion chamber operating at extremely high temperatures (typically >850°C).[4] For wastes containing more than 1% halogenated organic substances, European directives mandate a temperature of at least 1100°C for a minimum of two seconds.[3] This ensures the complete destruction of the parent compound.
-
Preventing Harmful Byproducts: The high temperature and a secondary combustion chamber (afterburner) break down the chlorinated molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (HCl).[4] The resulting acidic gases (HCl) are then removed from the exhaust stream by passing them through alkaline scrubbers before release. This robust, multi-stage process is essential to prevent the formation and release of persistent organic pollutants.[3]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. This compound | C5H4ClN5O | CID 135665267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. uakron.edu [uakron.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. p2infohouse.org [p2infohouse.org]
- 19. fishersci.com [fishersci.com]
- 20. www3.paho.org [www3.paho.org]
- 21. ethz.ch [ethz.ch]
- 22. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 23. mn.uio.no [mn.uio.no]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloroguanine
This guide provides an essential operational framework for the safe handling and disposal of 8-Chloroguanine. As a compound with significant genotoxic and cytotoxic potential, a robust understanding and meticulous implementation of safety protocols are paramount. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers in creating a self-validating culture of safety.
The Foundational Principle: A Hierarchy of Safety
Before addressing Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established Hierarchy of Controls, a framework endorsed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[1][2][3] This model prioritizes control methods from most to least effective. PPE, while essential, is the last line of defense against exposure.[1][4] The primary goal is to systematically eliminate or reduce the hazard at its source.[2][5]
Caption: The NIOSH Hierarchy of Controls, ranking hazard control strategies from most to least effective.
For this compound, elimination or substitution is often not feasible due to its specific role in research.[6] Therefore, our focus intensifies on the subsequent levels:
-
Engineering Controls: Isolating the hazard through devices like certified chemical fume hoods or Class II Biological Safety Cabinets.[7]
-
Administrative Controls: Establishing clear Standard Operating Procedures (SOPs), designated work areas, and comprehensive training for all personnel.[7][8]
-
Personal Protective Equipment (PPE): The final barrier, which this guide details extensively.
Hazard Profile of this compound
Understanding the specific risks is fundamental to selecting appropriate PPE. This compound is a halogenated DNA lesion that can be formed during inflammation and is considered a potent promutagenic and carcinogenic agent.[9][10][11] Its hazard classification, derived from safety data sheets (SDS), dictates our handling protocols.
| Hazard Classification | Description | GHS Code | Source |
| Acute Toxicity, Oral | Toxic if swallowed. | H301 | |
| Serious Eye Damage | Causes irreversible eye damage upon contact. | H318 | |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | H317 | |
| Reproductive Toxicity | May damage fertility or the unborn child. | H360 | [12] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410 | [12] |
Core PPE Protocol for this compound
Given its hazardous nature, handling this compound requires PPE consistent with protocols for cytotoxic drugs.[13][14] The selection of PPE is not merely a suggestion but a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan specifying control measures.[7][15]
Minimum PPE Requirements
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Sealed) | Single pair, nitrile | Lab coat (minimum) | Safety glasses | Not required |
| Weighing (Solid Powder) | Double pair, chemotherapy-rated | Disposable, fluid-resistant gown | Goggles & Face Shield | N95 Respirator (recommended) |
| Solution Preparation/Dilution | Double pair, chemotherapy-rated | Disposable, fluid-resistant gown | Goggles & Face Shield | Not required if in fume hood |
| Handling Contaminated Waste | Double pair, chemotherapy-rated | Disposable, fluid-resistant gown | Goggles | Not required |
Detailed PPE Selection and Causality
-
Gloves: The most common form of exposure to cytotoxic drugs is through skin contact.[16]
-
Selection: Use powder-free nitrile gloves specifically tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978).[16] Standard laboratory gloves may not provide sufficient protection against permeation.[16]
-
Technique: Double-gloving is the standard for handling cytotoxic agents.[13] The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff. This provides an additional barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.
-
-
Gowns:
-
Selection: Choose disposable gowns made of a low-permeability fabric, such as polyethylene-coated polypropylene.[17] They must have a solid front (no buttons), long sleeves, and tight-fitting elastic or knit cuffs.[18] Standard cloth lab coats are insufficient as they can absorb spills, holding the hazardous chemical against the skin.[17]
-
-
Eye and Face Protection:
-
Selection: Due to the risk of causing serious eye damage (H318), standard safety glasses are inadequate. Chemical splash goggles are the minimum requirement.[14]
-
Causality: When handling the powder form or any procedure with a splash risk (e.g., preparing solutions), a full face shield must be worn in conjunction with goggles to protect the entire face.[13][18]
-
-
Respiratory Protection:
-
Selection: The primary risk is the inhalation of aerosolized powder.[18] When weighing or handling the solid form of this compound outside of a containment device, an N95 respirator is recommended to prevent inhalation of fine particulates.[18] A standard surgical mask does not provide adequate protection against chemical aerosols or fine particles.[13]
-
Operational Plan: Step-by-Step Procedures
A defined workflow minimizes error and ensures safety protocols are followed consistently.
Workflow for PPE Donning and Doffing
Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.
Standard Operating Procedure: Weighing this compound Powder
-
Preparation:
-
PPE Donning:
-
Follow the donning sequence outlined in the workflow diagram above.
-
-
Handling:
-
Perform all manipulations within the fume hood.
-
Carefully weigh the desired amount of this compound powder. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Clean the spatula with a dampened wipe before removing it from the hood. Dispose of the wipe in the cytotoxic waste container.
-
-
Post-Handling:
-
Securely cap the stock container and the prepared vial.
-
Wipe down the work surface within the fume hood with an appropriate decontamination solution.
-
Dispose of all contaminated disposables (weigh paper, wipes, outer gloves) in the designated cytotoxic waste container inside the hood.
-
-
PPE Doffing:
-
Follow the doffing sequence outlined in the workflow diagram. The critical step is to remove the most contaminated items first.
-
Disposal and Spill Management Plan
Improper disposal can lead to environmental contamination and unintended exposure.[14]
Waste Disposal Protocol
All materials that have come into contact with this compound must be treated as hazardous waste.
Caption: Segregation workflow for this compound contaminated waste.
-
Segregation: Do not mix cytotoxic waste with regular laboratory trash.
-
Containers: Use designated, puncture-proof, and leak-proof containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."[19]
-
Disposal: Dispose of the waste container according to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.
Emergency Spill Protocol
Prompt and correct action is critical in the event of a spill.[14]
-
Alert & Secure:
-
Immediately alert others in the area.
-
Secure the area to prevent anyone from entering the spill zone.[18]
-
-
Don PPE:
-
If not already wearing it, don the full set of recommended PPE, including double gloves, a disposable gown, goggles, a face shield, and an N95 respirator.[14]
-
-
Containment:
-
Use a cytotoxic spill kit.
-
For a powder spill, gently cover it with absorbent pads or granules to prevent it from becoming airborne. DO NOT dry sweep.
-
For a liquid spill, surround the spill with absorbent material and then cover it.[18]
-
-
Cleanup:
-
Carefully collect all absorbent materials using scoops or forceps and place them into the cytotoxic waste container.[18]
-
-
Decontamination:
-
Clean the spill area with an appropriate cleaning agent (e.g., soap and water), followed by a deactivating agent if recommended by your institution's EHS.[18]
-
Work from the outer edge of the spill towards the center.
-
-
Dispose & Report:
-
Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.[14]
-
References
- 1. naspweb.com [naspweb.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. Hierarchy of Controls [cdc.gov]
- 4. Hierarchy of Hazard Controls: The 5 Safety Controls [osha.com]
- 5. nes-ehs.com [nes-ehs.com]
- 6. scbt.com [scbt.com]
- 7. osha.gov [osha.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. This compound | 22052-03-5 | FC08629 | Biosynth [biosynth.com]
- 10. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion [mdpi.com]
- 11. Promutagenicity of this compound, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 15. compliancy-group.com [compliancy-group.com]
- 16. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ipservices.care [ipservices.care]
- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
